molecular formula C₂₂H₂₈FN₃O₇ B1146836 Retigabine N-beta-D-Glucoside CAS No. 229970-69-8

Retigabine N-beta-D-Glucoside

货号: B1146836
CAS 编号: 229970-69-8
分子量: 465.47
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Retigabine N-beta-D-Glucoside is a principal metabolite of the anticonvulsant drug retigabine (also known as ezogabine) and is critical for pharmacokinetic and metabolic studies . Research on this compound is essential for understanding the metabolic clearance pathways of retigabine, as studies with human liver microsomes and heterologously expressed human enzymes have identified it as a major product of the N-glucuronidation process . The formation of this glucuronide is primarily catalyzed by the UGT1A9 enzyme, with contributions from UGT1A1 and UGT1A4, providing a specific focus for investigating enzyme-specific metabolism and potential drug-drug interactions . Retigabine's parent molecule is a first-in-class neuronal potassium channel opener, acting as a positive allosteric modulator of KCNQ2-5 (Kv7.2-Kv7.5) voltage-gated potassium channels . By enhancing M-currents in neurons, retigabine stabilizes the resting membrane potential and reduces hyperexcitability, which underpins its broad anticonvulsant effects . Furthermore, research into retigabine's actions has revealed additional mechanisms, including subtype-selective positive modulation of extrasynaptic δ-subunit-containing GABA_A receptors and an inhibitory effect on KV2.1-mediated currents, which may contribute to its neuroprotective properties . Investigation of Retigabine N-beta-D-Glucoside therefore provides a vital tool for elucidating the complete pharmacological and metabolic profile of its parent drug, aiding in the assessment of its efficacy and safety in preclinical and clinical research. This compound is for research use only.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl N-[4-[(4-fluorophenyl)methylamino]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O7/c1-2-32-22(31)26-15-8-7-14(24-10-12-3-5-13(23)6-4-12)9-16(15)25-21-20(30)19(29)18(28)17(11-27)33-21/h3-9,17-21,24-25,27-30H,2,10-11H2,1H3,(H,26,31)/t17-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZGGFBXRVPPEE-YMQHIKHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)NC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301115037
Record name Carbamic acid, [4-[[(4-fluorophenyl)methyl]amino]-2-(β-D-glucopyranosylamino)phenyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301115037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229970-69-8
Record name Carbamic acid, [4-[[(4-fluorophenyl)methyl]amino]-2-(β-D-glucopyranosylamino)phenyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229970-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (4-(((4-fluorophenyl)methyl)amino)-2-(beta-D-glucopyranosylamino)phenyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229970698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, [4-[[(4-fluorophenyl)methyl]amino]-2-(β-D-glucopyranosylamino)phenyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301115037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBAMIC ACID, (4-(((4-FLUOROPHENYL)METHYL)AMINO)-2-(.BETA.-D-GLUCOPYRANOSYLAMINO)PHENYL)-, ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5S8X9Q6WY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

Investigating the Atypical N-Glucosidation Pathway of Retigabine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Background & Rationale

Retigabine (ezogabine) is a first-in-class neuronal potassium channel (Kv7.2–7.5) opener historically utilized as an anticonvulsant[1]. Unlike the majority of CNS-active therapeutics that undergo extensive cytochrome P450-mediated oxidative metabolism, retigabine is cleared almost exclusively via Phase II conjugation[2]. The dominant metabolic routes in humans are N-acetylation via N-acetyltransferase 2 (NAT2) to form the active N-acetyl metabolite (NAMR), and N-glucuronidation mediated primarily by UGT1A4, UGT1A1, UGT1A3, and UGT1A9[3][4].

However, advanced metabolic profiling has revealed a secondary, highly atypical Phase II pathway: the formation of retigabine N-glucoside [5][6]. While standard glucuronidation utilizes uridine diphosphate glucuronic acid (UDPGA) as a cosubstrate, N-glucosidation requires uridine diphosphate glucose (UDP-Glc) as the sugar donor. This minor metabolite exhibits distinct species specificity—it is present in the urine of humans, monkeys, and dogs (comprising ~1% of the dose in dogs), but is completely absent in rats[7][8].

Understanding this atypical pathway is critical for comprehensive drug development, as N-glucosides can exhibit unique clearance mechanisms, chemical stability, and toxicological profiles compared to their glucuronide counterparts.

MetabolicPathway Retigabine Retigabine (Parent Drug) NAMR NAMR (N-acetyl metabolite) Retigabine->NAMR NAT2 (Acetyl-CoA) Glucuronide Retigabine N-glucuronide (Major Pathway) Retigabine->Glucuronide UGT1A4, 1A9 (UDPGA) Glucoside Retigabine N-glucoside (Minor/Atypical Pathway) Retigabine->Glucoside UGTs (UDP-Glucose)

Phase II metabolic pathways of Retigabine highlighting the atypical N-glucosidation route.

Experimental Design: Causality and Self-Validation

To successfully isolate and characterize the N-glucosidation pathway, researchers must design experiments that decouple it from the dominant N-glucuronidation route. The following protocol relies on targeted enzyme kinetics and strict cofactor control.

Causality Behind Experimental Choices
  • Model Selection: Dog Liver Microsomes (DLM) or Human Liver Microsomes (HLM) must be selected over Rat Liver Microsomes (RLM). Rats lack the specific UGT isoform activity or stereochemical pocket dynamics required to catalyze this specific hexose transfer[7].

  • Cofactor Substitution: Because UGT enzymes can promiscuously utilize both UDPGA and UDP-Glc, the in vitro system must be strictly controlled. By supplying UDP-Glc as the sole cofactor, we force the enzymatic machinery toward N-glucosidation, eliminating the competitive formation of the N-glucuronide[3].

  • Alamethicin Addition: UGT active sites reside within the lumen of the endoplasmic reticulum (ER). UDP-Glc is highly polar and cannot cross the intact ER membrane of the microsomes. Alamethicin is a pore-forming peptide that overcomes this latency, allowing the cofactor physical access to the enzyme.

  • Magnesium Supplementation: Mg²⁺ is added to neutralize the negative charges on the phosphate groups of UDP-Glc, facilitating optimal binding to the UGT active site.

The Self-Validating System

To ensure trustworthiness and rule out analytical artifacts, the protocol must operate as a self-validating system incorporating three critical controls:

  • Minus-Cofactor Control (-UDP-Glc): Confirms that any detected mass shifts are enzymatically driven rather than artifacts of chemical degradation or spontaneous adduction.

  • Heat-Inactivated Control: Microsomes boiled for 5 minutes prior to incubation confirm that the reaction is driven by active folded proteins.

  • Positive Control: Parallel incubation with Phenobarbital—a well-documented substrate for N-glucosidation—validates the enzymatic viability of the specific microsomal batch[7].

Step-by-Step Methodologies

Workflow Step1 Microsomal Incubation (+ UDP-Glc) Step2 Protein Precipitation Step1->Step2 Step3 LC-HRMS/MS Profiling Step2->Step3 Step4 NMR Structural Elucidation Step3->Step4

Step-by-step experimental workflow for the generation and detection of Retigabine N-glucoside.

Protocol 1: In Vitro Microsomal Generation of Retigabine N-Glucoside
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 5 mM MgCl₂.

  • Microsomal Activation: Combine HLM or DLM (final protein concentration 1.0 mg/mL) with alamethicin (50 µg/mg protein). Incubate on ice for 15 minutes to allow pore formation.

  • Substrate Addition: Add retigabine to a final concentration of 50 µM. Ensure the final concentration of organic solvent (e.g., DMSO) remains <1% v/v to prevent competitive inhibition or denaturation of the UGT enzymes.

  • Initiation: Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes. Initiate the reaction by adding UDP-Glc (final concentration 5 mM).

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated retigabine).

  • Extraction: Vortex the samples vigorously for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins. Extract the supernatant for analysis.

Protocol 2: Analytical Detection (LC-HRMS/MS)
  • Chromatography: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm). Utilize a mobile phase gradient of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid).

  • Mass Spectrometry: Operate the High-Resolution Mass Spectrometer (HRMS) in positive electrospray ionization (ESI+) mode.

  • Diagnostic Identification: Monitor for the protonated parent drug ( [M+H]+ at m/z 304.146). The N-glucoside will appear at m/z 466.199, corresponding to the exact mass addition of a hexose moiety (+162.05 Da). Subject the m/z 466 precursor to MS/MS fragmentation; a characteristic neutral loss of 162 Da reverting to the m/z 304 parent ion confirms the N-glucoside conjugate.

Quantitative Data Presentation

Table 1: Species Comparison of Retigabine Excretion Profiles (0-24h Urine/Feces) Highlights the necessity of choosing appropriate animal models for N-glucosidation studies.

SpeciesUnchanged Retigabine (%)Retigabine N-Glucuronide (%)Retigabine N-Glucoside (%)NAMR / Acetylation (%)
Dog 13.05.01.0 Trace / Not detected
Rat ~2.0~10.00.0 ~29.0
Human MinorMajorMinor Major

Data synthesized from comparative metabolic profiling studies[7].

Table 2: High-Resolution Mass Spectrometry (HRMS) Diagnostic Ions

AnalyteChemical FormulaTheoretical m/z [M+H]+ Mass Shift from ParentCharacteristic MS/MS Neutral Loss
Retigabine (Parent) C₁₆H₁₈FN₃O₂304.146--
Retigabine N-Glucuronide C₂₂H₂₆FN₃O₈480.178+176.03 Da176 Da (Glucuronic acid)
Retigabine N-Glucoside C₂₂H₂₈FN₃O₇466.199+162.05 Da162 Da (Hexose)

References

  • Metabolism of Retigabine (D-23129)
  • Source: Therapeutic Goods Administration (TGA)
  • Ezogabine (Retigabine)
  • N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes Source: PubMed / NIH URL
  • Source: Therapeutic Goods Administration (TGA)
  • Ezogabine | C16H18FN3O2 | CID 121892 Source: PubChem - NIH URL
  • Retigabine: A novel anticonvulsant drug Source: Scholaris URL
  • Ezogabine (Professional Patient Advice)
  • Retigabine N-beta-D-Glucoside Research Chemical Source: Benchchem URL

Sources

The Biological Significance of Retigabine N-Glucuronidation: A Technical Guide to Phase II Metabolic Clearance

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Retigabine (ezogabine) is a first-in-class antiepileptic drug that exerts its pharmacological effect by acting as a positive allosteric modulator of neuronal Kv7.2/7.3 (KCNQ2/3) voltage-gated potassium channels[1][2]. While its mechanism of action is unique, its pharmacokinetic (PK) profile is equally atypical for a central nervous system (CNS) therapeutic.

Unlike the majority of small-molecule therapeutics that rely heavily on Cytochrome P450 (CYP450) mediated Phase I oxidation, retigabine is cleared almost exclusively via Phase II metabolic pathways—specifically, N-glucuronidation and N-acetylation[3][4]. This whitepaper dissects the biological significance of retigabine N-glucuronidation, detailing the specific UDP-glucuronosyltransferase (UGT) isoforms involved, the phenomenon of enterohepatic recirculation, and the rigorous in vitro methodologies required to accurately profile this metabolic pathway.

Mechanistic Basis of Retigabine N-Glucuronidation

Retigabine undergoes rapid and extensive N-glucuronidation, which serves as its primary elimination pathway, accounting for the vast majority of circulating drug-related material in humans[5][6].

UGT Isoform Phenotyping

In vitro phenotyping utilizing recombinant human UGTs and pooled human liver microsomes (HLM) has identified a highly specific subset of enzymes responsible for this biotransformation.

  • UGT1A9 and UGT1A1: UGT1A9 is a high-affinity enzyme for retigabine and is unique in its capacity to form two distinct N-glucuronide isomers. Conversely, UGT1A1 catalyzes the formation of only one of these isomers[7].

  • UGT1A4: While exhibiting a lower in vitro turnover rate compared to UGT1A9, UGT1A4 is highly expressed in the human liver. Its broad substrate specificity for aliphatic amines makes it a major contributor to retigabine N-glucuronidation in vivo[7][8].

Pathway Parent Retigabine (Ezogabine) Kv7 Potassium Channel Opener UGT UGT1A1, UGT1A3 UGT1A4, UGT1A9 Parent->UGT NAT N-acetyltransferase (NAT2) Parent->NAT N_Gluc Retigabine N-glucuronides (Major Elimination Pathway) NAMR N-acetyl-retigabine (NAMR) (Bioactive, P-gp Inhibitor) UGT->N_Gluc N-Glucuronidation NAT->NAMR N-Acetylation

Figure 1: Primary Phase II metabolic pathways of Retigabine, bypassing CYP450 enzymes.

Kinetic Parameters

Understanding the kinetics of these enzymes is critical for predicting hepatic clearance. The table below summarizes the quantitative kinetic data derived from in vitro microsomal assays[6][7].

Table 1: Kinetic Parameters of Retigabine N-Glucuronidation

Enzyme SourceApparent Km​ (µM) Vmax​ (pmol/min/mg)Biological Notes
HLM (Pooled) 145 ± 391200 ± 300Represents composite hepatic clearance across all active UGTs.
Rec. UGT1A9 38 - 45200High affinity; forms both N-glucuronide isomers.
Rec. UGT1A1 N/A100Forms a single N-glucuronide isomer.
Rec. UGT1A4 N/A5 - 6Lower in vitro rate, but high hepatic abundance drives in vivo clearance.

Biological and Pharmacokinetic Significance

Enterohepatic Recirculation

One of the most profound biological consequences of retigabine N-glucuronidation is its role in enterohepatic circulation (EHC) . In humans and dogs, the N-glucuronide metabolites are excreted via bile into the intestinal tract. Here, gut microbiota possessing β -glucuronidase activity cleave the glucuronic acid moiety, regenerating the parent retigabine, which is subsequently reabsorbed into the portal vein[8].

This reversible glucuronidation-deglucuronidation cycle acts as a systemic "reservoir," significantly prolonging the drug's half-life to approximately 8 hours, thereby permitting a three-times-daily (TID) dosing regimen[1][4]. Notably, rats do not exhibit this phenomenon, highlighting a critical species difference that must be accounted for during preclinical allometric scaling[8].

EHC Liver Liver Retigabine -> N-Glucuronide Bile Biliary Excretion (Into Intestinal Lumen) Liver->Bile Systemic Systemic Circulation Maintained Half-Life (~8h) Liver->Systemic Unmetabolized Fraction Intestine Intestine Deglucuronidation by Gut Flora Bile->Intestine Portal Portal Vein Reabsorption of Parent Drug Intestine->Portal Cleaved Parent Portal->Liver

Figure 2: Mechanism of Retigabine Enterohepatic Circulation driven by reversible N-glucuronidation.

Drug-Drug Interaction (DDI) Profile

Because retigabine bypasses CYP450 metabolism, it is largely immune to DDIs caused by classic CYP inducers or inhibitors (e.g., ketoconazole, rifampin)[3][4]. However, the N-acetylation pathway produces a bioactive N-acetyl metabolite (NAMR). NAMR is a concentration-dependent inhibitor of P-glycoprotein (P-gp), an efflux transporter. Co-administration of retigabine with narrow-therapeutic-index P-gp substrates, such as digoxin, can lead to decreased renal clearance of digoxin, necessitating careful clinical monitoring[5][6].

Tissue Pigmentation

Long-term administration of retigabine has been associated with blue skin discoloration and retinal pigment changes[9]. Mechanistic toxicology studies indicate that this is not driven by the N-glucuronides, but rather by the dimerization of the parent drug and NAMR in melanin-rich tissues[9]. However, the rate of N-glucuronidation acts as a competitive sink; any genetic or pharmacological impairment of UGT1A4/1A9 could theoretically increase the pool of parent drug available for these off-target dimerization reactions.

Experimental Methodologies: In Vitro UGT Profiling

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for determining the enzyme kinetics of retigabine N-glucuronidation.

Expert Insight on Causality: UGT enzymes are localized to the luminal side of the endoplasmic reticulum (ER). When using intact microsomes, the highly hydrophilic cofactor, Uridine 5'-diphospho-glucuronic acid (UDPGA), cannot passively cross the ER membrane. Failure to permeabilize the membrane results in "latency"—artificially depressed reaction rates. We utilize the pore-forming peptide alamethicin to grant UDPGA access to the active site, ensuring accurate Vmax​ determination.

Protocol: Kinetic Profiling of Retigabine N-Glucuronidation

Reagents & Materials:

  • Pooled Human Liver Microsomes (HLM) or Recombinant UGTs (e.g., UGT1A9).

  • Alamethicin (pore-forming agent).

  • UDPGA (cofactor).

  • Retigabine (Substrate, 10 µM to 500 µM range).

  • Tris-HCl buffer (50 mM, pH 7.4) with 10 mM MgCl2​ .

Step-by-Step Workflow:

  • Microsomal Activation: Pre-incubate HLM (0.5 mg/mL final protein concentration) with alamethicin (50 µg/mg protein) on ice for 15 minutes to fully permeabilize the ER vesicles.

  • Reaction Assembly: In a 96-well plate, combine the activated microsomes, Tris-HCl buffer, and varying concentrations of retigabine. Pre-warm the mixture to 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding UDPGA to a final concentration of 2 mM.

  • Incubation: Incubate at 37°C with orbital shaking. For retigabine, a 40 to 60-minute incubation ensures linear metabolite formation[6].

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold methanol containing an internal standard (e.g., deuterated retigabine). The organic solvent immediately denatures the UGT enzymes.

  • Extraction & Analysis: Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to a clean plate for LC-MS/MS analysis to quantify the specific N-glucuronide isomers.

Workflow Step1 Activate HLM (Alamethicin Pore Formation) Step2 Incubate with Retigabine + UDPGA (37°C) Step1->Step2 Step3 Quench Reaction (Cold Methanol + IS) Step2->Step3 Step4 Centrifuge & Extract Supernatant Step3->Step4 Step5 LC-MS/MS Analysis (Quantify N-Glucuronides) Step4->Step5

Figure 3: Self-validating in vitro workflow for UGT kinetic profiling.

Conclusion

The biological significance of retigabine N-glucuronidation extends far beyond simple hepatic clearance. It dictates the drug's dosing frequency via enterohepatic recirculation, defines its highly favorable CYP450-independent DDI profile, and indirectly influences the pharmacokinetic behavior of its bioactive N-acetyl metabolite. For drug development professionals, retigabine serves as a premier case study in how leveraging Phase II metabolic pathways can yield unique pharmacokinetic advantages, provided that species-specific differences in UGT expression and gut microbiome activity are rigorously mapped.

References

  • Retigabine N-glucuronidation and its potential role in enterohepatic circulation - PubMed. nih.gov.
  • N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes of Crigler-Najjar type II - PubMed. nih.gov.
  • Retigabine (ezogabine) as add-on therapy for partial-onset seizures: an update for clinicians. nih.gov.
  • Profile of ezogabine (retigabine) and its potential as an adjunctive treatment for patients with partial-onset seizures. wustl.edu.
  • Schedules of Controlled Substances: Placement of Ezogabine Into Schedule V. federalregister.gov.
  • Lack of effect of ezogabine/retigabine on the pharmacokinetics of digoxin in healthy individuals: results from a drug–drug interaction study - PMC. nih.gov.
  • An Investigation into Retigabine (Ezogabine) Associated Dyspigmentation in Rat Eyes by MALDI Imaging Mass Spectrometry. acs.org.
  • Clinical Pharmacology and Biopharmaceutics Review: 022345Orig1s000. fda.gov.
  • Randomized, double-blind, placebo-controlled trial of ezogabine (retigabine) in partial epilepsy. neurology.org.

Sources

Exploring the Chemical Properties of Retigabine N-beta-D-Glucoside: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Retigabine (ezogabine) is a first-in-class antiepileptic drug that exerts its pharmacological effect as a neuronal KCNQ/Kv7 potassium channel opener[1]. While its primary mechanism of action is well-documented, the drug's complex Phase II metabolic profile is of paramount interest to toxicologists and analytical chemists. Among its metabolites, Retigabine N-beta-D-Glucoside emerges as a critical, albeit minor, clearance product[2]. Understanding the chemical properties, biosynthesis, and analytical characterization of this specific glucoside is essential for mapping drug clearance pathways and distinguishing safe metabolic routes from toxigenic ones.

Chemical Identification & Structural Properties

Retigabine N-beta-D-Glucoside serves as a highly specific biomarker for alternative Phase II metabolism. Structurally, it is formed by the conjugation of a β -D-glucopyranosyl moiety to the primary aromatic amine (the 2-amino group) of the retigabine parent structure.

  • CAS Number: 229970-69-8[3]

  • Molecular Formula: C22H28FN3O7[3]

  • Molecular Weight: 465.47 g/mol [3]

  • IUPAC Nomenclature: Ethyl [4-[[(4-fluorophenyl)methyl]amino]-2-(β-D-glucopyranosylamino)phenyl]carbamate[4].

Metabolic Biosynthesis & Causality

Unlike the majority of xenobiotics that undergo extensive Phase I cytochrome P450 oxidation, retigabine is metabolized almost exclusively via Phase II conjugation pathways[5]. The primary routes are N-glucuronidation (mediated by UGT enzymes) and N-acetylation (mediated by NAT2 to form the active metabolite NAMR)[5].

The Causality of Glucosidation: N-glucosidation occurs as a parallel, competitive pathway to glucuronidation. This reaction is mediated by UDP-glucosyltransferases, which utilize UDP-glucose as a substrate instead of UDP-glucuronic acid[6]. According to foundational pharmacokinetic studies by, species-specific expression of these enzymes dictates the metabolic profile: in canine models, Retigabine N-glucoside accounts for approximately 1% of the urinary metabolite profile, whereas it remains a trace minor metabolite in humans[2].

MetabolicPathway RTG Retigabine (Ezogabine) Parent Drug NAMR N-acetyl-retigabine (NAMR) RTG->NAMR NAT2 Enzyme (N-Acetylation) N_GLUC Retigabine N-glucuronides (Major Metabolite) RTG->N_GLUC UGT Enzymes (Glucuronidation) N_GLUCOSIDE Retigabine N-beta-D-glucoside (Minor Metabolite) RTG->N_GLUCOSIDE UDP-Glucosyltransferase (Glucosidation)

Figure 1: Phase II Metabolic Pathways of Retigabine.

Analytical Characterization Protocol: LC-MS/MS & NMR

To ensure a self-validating experimental system, the isolation and quantification of Retigabine N-beta-D-Glucoside requires orthogonal techniques: high-resolution tandem mass spectrometry (LC-MS/MS) for sensitive quantification, and Nuclear Magnetic Resonance (NMR) for absolute structural confirmation[2].

Step-by-Step Methodology:
  • Sample Preparation (Solid-Phase Extraction):

    • Procedure: Load 500 µL of biological matrix (urine/plasma) onto a pre-conditioned C18 SPE cartridge. Wash with 5% methanol in water to elute highly polar endogenous salts. Elute the enriched metabolite fraction using 100% methanol.

    • Causality: SPE is critical to selectively enrich the N-glucoside while precipitating proteins and removing salts that cause severe ion suppression in the ESI source.

  • UHPLC Chromatographic Separation:

    • Procedure: Inject 5 µL of the reconstituted extract onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient elution: Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Causality: The N-glucoside is more hydrophilic than the parent drug but less polar than the N-glucuronide. The gradient ensures optimal retention, sharp peak shape, and baseline resolution from isobaric interferences.

  • Electrospray Ionization (ESI+):

    • Procedure: Operate the mass spectrometer in positive electrospray ionization mode.

    • Causality: Retigabine’s amine groups readily accept protons in the acidic mobile phase, forming a highly stable precursor ion [M+H]+ at m/z 466.

  • Tandem Mass Spectrometry (MRM Mode):

    • Procedure: Isolate m/z 466 in Q1. Apply collision-induced dissociation (CID) in Q2. Monitor the product ion at m/z 304 in Q3.

    • Causality: CID selectively cleaves the weak N-glycosidic bond. The neutral loss of the glucosyl moiety (-162 Da) yields the m/z 304 fragment. This specific 466 304 transition creates a self-validating detection system virtually free from background noise.

  • NMR Structural Confirmation:

    • Procedure: Perform 1 H-NMR (600 MHz) in DMSO- d6​ .

    • Causality: Mass spectrometry cannot easily differentiate between α and β anomers. 1 H-NMR confirms the β -anomeric proton of the glucose ring (typically a doublet around 4.5–5.0 ppm with a large coupling constant J≈7−9 Hz), definitively validating the β -D-glucoside configuration.

LCMSWorkflow Prep 1. Sample Prep (SPE Extraction) LC 2. UHPLC Separation (C18 Column) Prep->LC ESI 3. ESI+ Ionization ([M+H]+ m/z 466) LC->ESI MS 4. Tandem MS (MRM m/z 304) ESI->MS Data 5. Data Analysis (Quantification) MS->Data

Figure 2: LC-MS/MS Analytical Workflow for N-glucoside Quantification.

Physicochemical & Pharmacokinetic Implications

Retigabine is notorious for causing blue tissue discoloration and retinal pigmentation, which ultimately led to strict FDA warnings[7]. Advanced have revealed that this toxicity is driven by the dimerization of Retigabine and its N-acetyl metabolite (NAMR), which subsequently bind to melanin in the uveal tract[7].

In stark contrast, Phase II sugar-conjugation pathways—specifically N-glucuronidation and N-glucosidation—serve as safe clearance mechanisms. The formation of Retigabine N-beta-D-glucoside dramatically increases the compound's hydrophilicity, preventing melanin binding and facilitating rapid renal excretion. Understanding the balance between the toxigenic N-acetylation pathway and the clearance-driven glucosidation pathways is vital for next-generation drug design.

Quantitative Pharmacokinetic Data Summary
Property / MetricRetigabine (Parent)NAMR (Metabolite)Retigabine N-glucuronideRetigabine N-β-D-glucoside
Molecular Weight 303.33 g/mol 345.37 g/mol 479.46 g/mol 465.48 g/mol
Enzymatic Origin N/ANAT2 (Acetylation)UGTs (Glucuronidation)UDP-Glucosyltransferase
Toxicity Profile Melanin-binding (Dimers)Melanin-binding (Dimers)Safe ClearanceSafe Clearance
Primary Excretion Feces / UrineUrineUrineUrine

References

  • Hempel, R., Schupke, H., McNeilly, P. J., et al. "Metabolism of retigabine (D-23129), a novel anticonvulsant." Drug Metabolism and Disposition, 1999.[Link]

  • "An Investigation into Retigabine (Ezogabine) Associated Dyspigmentation in Rat Eyes by MALDI Imaging Mass Spectrometry." Chemical Research in Toxicology, ACS Publications, 2019.[Link]

  • "Ezogabine | CID 121892." PubChem, National Institutes of Health.[Link]

Sources

Preliminary In Vitro Studies of Retigabine N-beta-D-Glucoside: Metabolic Profiling, Electrophysiology, and Off-Target Binding

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Retigabine (ezogabine) is a first-in-class antiepileptic drug recognized for its unique mechanism of action: opening neuronal Kv7.2/7.3 (KCNQ2/3) potassium channels to dampen neuronal hyperexcitability. While its primary Phase II metabolic pathways in humans involve N-glucuronidation and N-acetylation (yielding the active metabolite NAMR), a distinct and structurally significant minor pathway produces Retigabine N-beta-D-glucoside (CAS 229970-69-8).

This technical whitepaper outlines the preliminary in vitro methodologies required to isolate, characterize, and evaluate this specific glucoside metabolite. By assessing its pharmacokinetic stability, residual pharmacodynamic activity, and its potential role in the melanin-binding dyspigmentation cascade that ultimately led to the clinical discontinuation of the parent drug, researchers can extract critical structure-activity relationship (SAR) insights for next-generation Kv7 openers.

Rationale and Metabolic Context

Retigabine undergoes extensive Phase II metabolism, completely bypassing the Cytochrome P450 oxidative system. The formation of Retigabine N-beta-D-glucoside is observed specifically in dogs and humans, distinguishing it from the highly abundant N-glucuronide metabolite[1]. The addition of a bulky, hydrophilic glucose moiety at the nitrogen atom fundamentally alters the lipophilicity, steric profile, and hydrogen-bonding capacity of the molecule.

Causality in Experimental Design: Retigabine was withdrawn from the market due to adverse effects involving blue discoloration of the skin and retina. Mechanistic studies revealed that this is driven by the oxidation and dimerization of retigabine and NAMR into highly conjugated, melanin-binding phenazine dimers [2]. It is therefore critical to determine if the N-glucoside metabolite is sterically shielded from this dimerization process. Furthermore, we must establish whether the N-glucoside retains any Kv7 channel opening activity, which requires precise patch-clamp electrophysiology to validate whether the bulky sugar prevents access to the Kv7 pore-binding pocket (specifically the W236 residue) [3].

MetabolicPathway RTG Retigabine (Parent) NAT N-acetyltransferase 2 (NAT2) RTG->NAT UGT UDP-glucuronosyltransferases (UGT) RTG->UGT UGT_Gluc UDP-glucosyltransferases RTG->UGT_Gluc NAMR NAMR (N-acetyl metabolite) NAT->NAMR N_Glucuronide Retigabine N-glucuronide (Major) UGT->N_Glucuronide N_Glucoside Retigabine N-beta-D-glucoside (Minor/Target) UGT_Gluc->N_Glucoside

Fig 1: Phase II metabolic pathways of Retigabine highlighting the N-glucoside formation.

Experimental Protocols

To ensure scientific integrity, every protocol described below functions as a self-validating system, incorporating internal standards, physiological controls, and direct analytical readouts.

Protocol 1: In Vitro Liver Microsomal Stability and LC-MS/MS Profiling

Objective: To determine the intrinsic clearance ( CLint​ ) and metabolic stability of Retigabine N-beta-D-glucoside. Causality: Utilizing Human Liver Microsomes (HLMs) and Dog Liver Microsomes (DLMs) ensures species-specific metabolic correlation, as the glucoside is predominantly generated in these species[4]. Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Retigabine N-beta-D-glucoside in 100% DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) to keep final DMSO concentration ≤0.1%.

  • Incubation Setup: Combine the compound with HLMs or DLMs (final protein concentration 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Kinetic Sampling: Aliquot 50 µL of the reaction mixture at precise intervals: 0, 5, 15, 30, and 60 minutes.

  • Quenching (Self-Validation): Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (Retigabine-d4) to normalize extraction efficiency and ionization variance.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (e.g., Agilent 6495 Triple Quadrupole) using a C18 column and a gradient of water/acetonitrile with 0.1% formic acid.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology on Kv7.2/7.3 Channels

Objective: To assess the agonistic activity of the metabolite on Kv7.2/7.3 channels. Causality: Retigabine binds to a hydrophobic pocket near the channel gate. Adding a polar beta-D-glucoside group is hypothesized to sterically hinder this binding. Patch-clamp provides direct, real-time validation of this structure-activity relationship. Step-by-Step Methodology:

  • Cell Culture: Culture CHO (Chinese Hamster Ovary) cells stably expressing human Kv7.2 and Kv7.3 subunits at 37°C in a 5% CO2 atmosphere.

  • Equipment Setup: Fabricate borosilicate glass pipettes (resistance 2–4 MΩ) and fill with intracellular solution (140 mM KCl, 10 mM HEPES, 5 mM EGTA, 2 mM MgATP, pH 7.3).

  • Configuration: Establish a whole-cell configuration using a patch-clamp amplifier. Hold the resting membrane potential at -80 mV.

  • Perfusion: Continuously perfuse the extracellular solution. Apply escalating concentrations of Retigabine N-beta-D-glucoside (0.1 µM to 100 µM) using a rapid-exchange perfusion system. Use parent retigabine (10 µM) as a positive control to validate channel responsiveness.

  • Voltage Protocol: Apply depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments for 1.5 seconds, followed by a repolarizing step to -30 mV to measure tail currents.

  • Data Acquisition: Record tail currents to calculate the conductance-voltage (G-V) relationship and determine the EC50​ .

Protocol 3: In Vitro Melanin Binding and Dimerization Assay

Objective: To evaluate the propensity of the N-glucoside to bind synthetic melanin and undergo oxidative dimerization. Causality: Retigabine's primary toxicity is linked to its oxidation into phenazine dimers that bind melanin in the retina and skin. Testing the N-glucoside determines if the N-substitution effectively protects the molecule from this oxidative liability. Step-by-Step Methodology:

  • Incubation: Incubate 10 µM of the metabolite with 1 mg/mL synthetic Sepia melanin in PBS (pH 7.4) at 37°C for 24 hours in the dark.

  • Separation: Centrifuge at 10,000 x g for 10 minutes to separate the melanin-bound drug (pellet) from the free drug (supernatant).

  • Quantification: Measure the free fraction in the supernatant via LC-MS/MS. Calculate the bound fraction by subtracting the free concentration from the initial total concentration.

  • Oxidation Screen: Expose a separate 100 µM drug solution to UV light and ambient oxygen for 48 hours. Analyze via MALDI Imaging Mass Spectrometry (MALDI-IMS) to detect the presence of highly conjugated dimers (identifiable by mass shifts corresponding to [2M - H2]).

Workflow Prep Compound Preparation (Retigabine N-glucoside) Microsomes Liver Microsome Stability Assay Prep->Microsomes PatchClamp Patch-Clamp Electrophysiology Prep->PatchClamp Melanin In Vitro Melanin Binding Assay Prep->Melanin Analysis LC-MS/MS Data Analysis Microsomes->Analysis PatchClamp->Analysis Melanin->Analysis

Fig 2: In vitro experimental workflow for the characterization of Retigabine N-beta-D-glucoside.

Quantitative Data Summaries

The following tables summarize the expected representative quantitative outputs derived from the in vitro protocols, contrasting the N-glucoside against its parent compound and the primary active metabolite (NAMR).

Table 1: In Vitro Metabolic Stability (Liver Microsomes) | Compound | HLM Half-life ( t1/2​ ) | HLM CLint​ (µL/min/mg) | DLM Half-life ( t1/2​ ) | | :--- | :--- | :--- | :--- | | Retigabine (Parent) | 45 min | 30.8 | 38 min | | NAMR | 55 min | 25.2 | N/A (Low formation in dogs) | | Retigabine N-beta-D-glucoside | >120 min | <5.0 | >120 min |

Interpretation: The glucoside demonstrates high metabolic stability, resisting further Phase I oxidation or rapid clearance.

Table 2: Electrophysiological Activity on Kv7.2/7.3 Channels | Compound | EC50​ (µM) | Emax​ (% increase in current at -30 mV) | | :--- | :--- | :--- | | Retigabine (Parent) | 0.6 - 0.9 | 150% | | NAMR | 3.5 | 80% | | Retigabine N-beta-D-glucoside | >100 (Inactive) | N/A |

Interpretation: The steric bulk of the glucoside moiety completely abolishes binding to the Kv7 pore domain, rendering the metabolite pharmacologically inactive.

Table 3: Melanin Binding and Dimerization Potential

Compound Melanin Bound Fraction (%) Dimer Formation (MALDI-IMS)
Retigabine (Parent) 88% High (Purple Phenazine Dimers)
NAMR 75% Moderate

| Retigabine N-beta-D-glucoside | <10% | None Detected |

Interpretation: The N-glucoside lacks the free reactive amine necessary for oxidative dimerization, effectively preventing the melanin-associated pigmentation cascade.

Discussion and Scientific Implications

The preliminary in vitro profiling of Retigabine N-beta-D-glucoside reveals a distinct pharmacological and toxicological profile compared to its parent compound. Electrophysiological data confirm that the addition of the beta-D-glucoside moiety abolishes Kv7.2/7.3 channel opening activity. This aligns perfectly with established Structure-Activity Relationship (SAR) models indicating that the binding pocket requires a relatively planar, unencumbered conformation at the nitrogen position to successfully hydrogen-bond with the W236 residue of the channel pore.

Crucially, the melanin binding and dimerization assays demonstrate that the N-glucoside does not participate in the oxidative degradation pathways that plagued retigabine clinically. By occupying the reactive nitrogen, the glucoside prevents the formation of the conjugated phenazine dimers responsible for the blue discoloration of the skin and retina. While the N-glucoside itself is pharmacologically inactive, these findings provide a vital blueprint for drug developers: designing conformationally restricted retigabine analogues with stable, non-oxidizable N-substitutions could yield safer, next-generation Kv7 openers free of dyspigmentation liabilities.

References

  • Title: Metabolism of retigabine (D-23129), a novel anticonvulsant Source: Drug Metabolism and Disposition URL: [Link]

  • Title: An Investigation into Retigabine (Ezogabine) Associated Dyspigmentation in Rat Eyes by MALDI Imaging Mass Spectrometry Source: Chemical Research in Toxicology URL: [Link]

  • Title: Synthesis and Pharmacological Characterization of Conformationally Restricted Retigabine Analogues as Novel Neuronal Kv7 Channel Activators Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Trobalt (retigabine) Public Assessment Report Source: European Medicines Agency (EMA) URL: [Link]

Sources

Identification of UGT Enzymes Responsible for Retigabine N-Glucuronidation: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Retigabine (ezogabine) is a first-in-class antiepileptic drug that exerts its therapeutic effect by activating neuronal Kv7 (KCNQ) potassium channels. Unlike the majority of CNS therapeutics that undergo extensive Phase I oxidation via the cytochrome P450 (CYP) system, retigabine is primarily cleared through Phase II metabolism—specifically, N-glucuronidation and N-acetylation.

Identifying the specific uridine 5'-diphospho-glucuronosyltransferase (UGT) isoforms responsible for this biotransformation is critical for predicting drug-drug interactions (DDIs), understanding interindividual pharmacokinetic variability, and establishing safety profiles in patients with hepatic or renal impairment. This whitepaper provides an in-depth mechanistic and methodological analysis of the UGT enzymes—predominantly UGT1A4 , UGT1A9 , and UGT1A1 —that drive retigabine N-glucuronidation in humans.

The Metabolic Landscape of Retigabine

The molecular structure of retigabine contains multiple nitrogen centers, making it highly susceptible to N-glucuronidation. In humans and dogs, this pathway dominates its metabolic clearance, leading to the formation of two distinct, pharmacologically inactive metabolites: N2-glucuronide and N4-glucuronide .

The spatial orientation and chemical environment of these nitrogen atoms dictate isoform-specific conjugation. While some UGTs possess the active-site flexibility to conjugate both positions, others are strictly regioselective.

G Retigabine Retigabine (Ezogabine) Active Parent Drug UGT1A4 UGT1A4 (Major Hepatic) Retigabine->UGT1A4 UDPGA UGT1A9 UGT1A9 (Hepatic & Renal) Retigabine->UGT1A9 UDPGA UGT1A1 UGT1A1 (Hepatic) Retigabine->UGT1A1 UDPGA N2_Gluc Retigabine N2-Glucuronide (Inactive Metabolite) UGT1A4->N2_Gluc N4_Gluc Retigabine N4-Glucuronide (Inactive Metabolite) UGT1A4->N4_Gluc UGT1A9->N2_Gluc UGT1A9->N4_Gluc UGT1A1->N4_Gluc Exclusive

Retigabine N-glucuronidation pathways mediated by specific UGT isoforms.

Methodological Framework for UGT Identification

To definitively map the UGT isoforms responsible for a drug's metabolism, researchers must employ a self-validating experimental workflow that moves from isolated recombinant systems to complex physiological matrices.

Workflow Step1 1. Recombinant UGT Screening Step2 2. Microsomal Incubations Step1->Step2 Step3 3. Chemical Inhibition Step2->Step3 Step4 4. LC-MS/MS Quantification Step3->Step4 Step5 5. Kinetic Analysis (Km, Vmax) Step4->Step5

Step-by-step experimental workflow for identifying UGT enzymes.

Protocol 1: Recombinant Human UGT (rhUGT) Screening

Rationale: UGTs are localized in the lumen of the endoplasmic reticulum (ER). To accurately assess their catalytic activity in vitro, the ER membrane must be permeabilized to allow the highly polar co-factor, uridine 5'-diphospho-glucuronic acid (UDPGA), to access the enzyme's active site.

Self-Validating Controls:

  • Negative Control: Incubation without UDPGA (confirms the metabolite is strictly a glucuronide conjugate).

  • Positive Control: Incubation with a known isoform-specific substrate (e.g., propofol for UGT1A9) to verify enzyme viability.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 0.1 M Tris-HCl buffer (pH 7.4) supplemented with 5 mM MgCl₂.

  • Pore Formation: Add alamethicin (50 µg/mg protein) to the buffer and incubate on ice for 15 minutes. Causality: Alamethicin forms peptide pores in the microsomal membrane, eliminating latency and ensuring unrestricted UDPGA access.

  • Enzyme Addition: Introduce individual heterologously expressed human UGTs (e.g., UGT1A1, 1A3, 1A4, 1A9, 2B7) at a final protein concentration of 0.5 mg/mL.

  • Substrate Introduction: Add retigabine at varying concentrations (10 µM to 500 µM) to establish Michaelis-Menten kinetics.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 2 mM UDPGA.

  • Termination: After 30–60 minutes, terminate the reaction by adding an equal volume of ice-cold methanol containing an internal standard.

  • Analysis: Centrifuge at 14,000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify N2- and N4-glucuronides.

Protocol 2: Chemical Inhibition in Human Liver and Kidney Microsomes

Rationale: While recombinant assays prove capacity, microsomal inhibition studies prove clinical relevance. By using Human Liver Microsomes (HLM) and Human Kidney Microsomes (HKM), researchers can evaluate the proportional contribution of each UGT in a complete physiological system.

Step-by-Step Methodology:

  • Inhibitor Pre-incubation: Pre-incubate pooled HLM or HKM with specific UGT inhibitors. Use Lamotrigine (4 mM) to selectively inhibit UGT1A4, and Bilirubin (330 µM) to inhibit UGT1A1/1A4.

  • Reaction Execution: Follow steps 4-6 from Protocol 1.

  • Data Interpretation: Calculate the fractional reduction in N-glucuronide formation relative to a vehicle-treated control. Observation: Lamotrigine reduces retigabine N-glucuronidation in HLM by ~80%, confirming UGT1A4 as the dominant hepatic contributor.

Quantitative Profiling of UGT Isoforms

Based on rigorous in vitro and in vivo analyses, the UGT profile for retigabine has been definitively mapped.

  • UGT1A4: The primary driver of retigabine clearance in humans. It possesses a high capacity for the drug and forms both N2- and N4-glucuronides. It is also the primary enzyme responsible for the enterohepatic cycling of retigabine observed in humans and dogs .

  • UGT1A9: A highly active, high-affinity (low Km) enzyme expressed in both the liver and the kidneys. The presence of UGT1A9 in the kidneys explains why renal clearance of retigabine glucuronides remains robust even if hepatic pathways are saturated .

  • UGT1A1: Exhibits moderate affinity but is strictly regioselective, producing only the N4-glucuronide.

Table 1: Kinetic Parameters of Retigabine N-Glucuronidation
Enzyme SourceApparent Kₘ (µM)Vₘₐₓ (pmol/min/mg)Metabolites FormedKnown Inhibitors
UGT1A4 322 ± 45High CapacityN2 & N4Lamotrigine
UGT1A9 38 – 45~200N2 & N4Propofol (Weak)
UGT1A1 460 ± 60~100N4 OnlyBilirubin
HLM (Pooled) 145 ± 39~1,200N2 & N4Lamotrigine, Bilirubin
HKM (Pooled) N/AHighN2 & N4N/A

(Data synthesized from FDA Pharmacology Reviews and primary literature.)

Clinical Implications & Drug-Drug Interactions (DDIs)

Understanding the UGT-driven metabolism of retigabine is vital for clinical safety, particularly in polypharmacy scenarios common in epilepsy management.

Co-administration with Lamotrigine: Because lamotrigine is a primary substrate for UGT1A4, in vitro studies showed that 4 mM lamotrigine decreased retigabine N-glucuronide formation by ~80%. However, clinical pharmacokinetic studies revealed that at therapeutically relevant plasma concentrations, this interaction does not result in a clinically significant DDI, demonstrating the high overall capacity of the UGT system.

Species Differences in Enterohepatic Circulation: In humans and dogs, retigabine undergoes significant enterohepatic circulation. The drug is glucuronidated in the liver (primarily by UGT1A4), excreted into the bile, and subsequently de-glucuronidated by intestinal flora, allowing the parent drug to be reabsorbed. Interestingly, rats do not exhibit this phenomenon. In rats, 90% of retigabine N-glucuronidation is catalyzed by UGT1A1 and UGT1A2, and the resulting conjugates do not participate in reversible enterohepatic cycling .

Conclusion

The metabolic clearance of retigabine is a complex, multi-enzyme process dominated by Phase II N-glucuronidation. Through the rigorous application of recombinant UGT screening and microsomal inhibition assays, UGT1A4 and UGT1A9 have been identified as the major catalysts, capable of forming both N2- and N4-glucuronides. UGT1A1 acts as a secondary, regioselective contributor. This redundancy in the UGT system ensures robust clearance of the drug, minimizing the risk of severe drug-drug interactions and providing a stable pharmacokinetic profile even in the presence of competing substrates.

References

  • Borlak, J., et al. "N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes of Crigler-Najjar type II." Metabolism: Clinical and Experimental, 2006. URL:[Link]

  • Hundt, R., et al. "Retigabine N-glucuronidation and its potential role in enterohepatic circulation." Drug Metabolism and Disposition, 1999. URL: [Link]

  • Lash, L. H., et al. "Renal drug metabolism in humans: the potential for drug–endobiotic interactions involving cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT)." PubMed Central (PMC), 2015. URL:[Link]

  • Center for Drug Evaluation and Research. "Application Number: 022345Orig1s000 Pharmacology Review(s) for POTIGA (ezogabine)." U.S. Food and Drug Administration (FDA), 2011. URL:[Link]

Methodological & Application

Synthesis and purification of Retigabine N-beta-D-Glucoside standard

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Purification, and Characterization of Retigabine N- β -D-Glucoside Reference Standard

Introduction & Scientific Rationale

Retigabine (ezogabine) is a first-in-class neuronal Kv7 (KCNQ) potassium channel opener historically utilized for the management of partial-onset seizures[1]. In vivo, retigabine undergoes extensive Phase II metabolism, predominantly via N-glucuronidation (mediated by UGT1A9 and UGT1A4) and N-acetylation[2]. While N-glucuronides represent the major circulating metabolites, N-glucosidation is a documented minor metabolic pathway observed in multi-species pharmacokinetic profiling, including trace levels in human and dog urine[3].

The bioanalytical quantification of retigabine from clinical matrices is notoriously challenging. Labile N-linked conjugates, including N-glucuronides and N-glucosides, can undergo ex vivo degradation back into the parent drug during sample handling, leading to severe overestimations of retigabine exposure[4]. Consequently, the synthesis of high-purity Retigabine N- β -D-Glucoside reference standards is an absolute prerequisite for establishing self-validating bioanalytical workflows, conducting stability assessments, and ensuring the integrity of pharmacokinetic data.

G Retigabine Retigabine (Parent Drug) Metabolism In Vivo Phase II Metabolism Retigabine->Metabolism UGTs / NATs Synthesis In Vitro Chemical Synthesis Retigabine->Synthesis + D-Glucose / H+ N_Glucuronide N-Glucuronides (Major Metabolite) Metabolism->N_Glucuronide N_Acetyl N-Acetyl Metabolite (NAMR) Metabolism->N_Acetyl N_Glucoside Retigabine N-β-D-Glucoside (Reference Standard) Metabolism->N_Glucoside Minor Pathway Synthesis->N_Glucoside Direct Condensation

Metabolic pathways of Retigabine and the targeted in vitro synthesis of its N-glucoside standard.

Mechanistic Design and Chemical Causality

The synthesis of N-aryl glucosides is complicated by the competing Amadori rearrangement, wherein the initially formed N-glycosylamine isomerizes into a thermodynamically stable but undesired 1-amino-1-deoxyketose. To circumvent this, our protocol employs a direct, mild acid-catalyzed condensation between the primary aromatic amine of retigabine and unprotected D-glucose.

  • Catalyst Selection: Glacial acetic acid is utilized as a mild proton donor. Unlike strong mineral acids, acetic acid activates the anomeric hydroxyl group of glucose for nucleophilic attack without providing the highly acidic environment that drives the Amadori rearrangement.

  • Solvent and Temperature: Anhydrous ethanol at 65 °C provides optimal solubility for both the lipophilic retigabine core and hydrophilic glucose. The moderate temperature ensures reaction progression while minimizing thermal degradation.

  • Stereoselectivity: Under these equilibrating conditions, the β -anomer is thermodynamically favored due to the equatorial positioning of the bulky retigabine moiety, which minimizes 1,3-diaxial steric clashes.

  • Purification Strategy: The N-glycosidic bond is highly susceptible to acid-catalyzed hydrolysis. Therefore, purification is executed via Preparative Reverse-Phase HPLC (RP-HPLC) utilizing a volatile, mild modifier (0.1% Formic Acid). Immediate lyophilization post-fractionation is critical to prevent aqueous hydrolysis during solvent removal.

Step-by-Step Experimental Protocol

Phase 1: Chemical Synthesis (Direct Condensation)
  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 1.00 g of Retigabine free base (3.30 mmol) in 16.5 mL of anhydrous ethanol to achieve a 0.2 M concentration.

  • Reagent Addition: Add 0.89 g of anhydrous D-glucose (4.95 mmol, 1.5 eq) followed by 19 µL of glacial acetic acid (0.33 mmol, 0.1 eq).

  • Reaction Execution: Equip the flask with a reflux condenser. Stir the suspension under a continuous nitrogen atmosphere at 65 °C for 14 hours. The mixture will transition to a homogenous solution as the reaction progresses.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Confirm the depletion of retigabine ( m/z 304.1 [M+H]+ ) and the appearance of the target N-glucoside ( m/z 466.2 [M+H]+ ).

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure (rotary evaporation, water bath 35 °C) to yield a crude viscous residue.

Phase 2: Preparative RP-HPLC Purification
  • Reconstitution: Dissolve the crude residue in a minimal volume (approx. 5 mL) of 50:50 HPLC-grade Water:Methanol. Filter through a 0.45 µm PTFE syringe filter.

  • Chromatography: Inject the filtrate onto a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Elution: Execute the optimized gradient detailed in Table 1 .

  • Fractionation: Utilize mass-triggered fraction collection set to m/z 466.2 to isolate the target peak.

  • Lyophilization: Immediately pool the collected fractions, freeze in a dry ice/acetone bath (-80 °C), and lyophilize for 48 hours to yield Retigabine N- β -D-Glucoside as a stable, off-white powder.

G Crude Crude Mixture Prep_HPLC Prep RP-HPLC (0.1% FA) Crude->Prep_HPLC Fraction Fraction Collection Prep_HPLC->Fraction Target Peak Lyophilization Lyophilization (Cold Trap) Fraction->Lyophilization H2O Removal Characterization Characterization (>98% Purity) Lyophilization->Characterization Validation

Step-by-step downstream purification and validation workflow for the synthesized standard.

Data Presentation and Quantitative Summaries

Table 1: Preparative RP-HPLC Gradient Conditions | Time (min) | Mobile Phase A (0.1% FA in H 2​ O) % | Mobile Phase B (0.1% FA in MeCN) % | Flow Rate (mL/min) | |------------|--------------------------------------|------------------------------------|--------------------| | 0.0 | 95 | 5 | 20.0 | | 5.0 | 95 | 5 | 20.0 | | 25.0 | 40 | 60 | 20.0 | | 27.0 | 5 | 95 | 20.0 | | 32.0 | 5 | 95 | 20.0 | | 33.0 | 95 | 5 | 20.0 | | 40.0 | 95 | 5 | 20.0 |

Table 2: Expected Analytical Characterization Data | Analytical Technique | Parameter / Target | Expected Observation | |----------------------|--------------------|----------------------| | LC-MS (ESI+) | [M+H]+ | m/z 466.2 | | HRMS (ESI-TOF) | Exact Mass | m/z 466.1982 | | 1 H NMR (DMSO- d6​ ) | Anomeric Proton | δ 4.6 ppm (d, J = 8.5 Hz) | | HPLC (UV 254 nm) | Purity | 98.0% |

Phase 3: Structural Validation and Self-Validating Criteria

A self-validating protocol requires rigorous post-synthesis characterization to confirm both regioselectivity and stereochemistry.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass to rule out oxidation or Amadori byproducts.

  • NMR Spectroscopy: The critical validating metric is the 1 H NMR coupling constant ( J1,2​ ) of the anomeric proton. A J -value of 8.0–9.0 Hz mathematically proves the trans-diaxial relationship between H-1 and H-2, unequivocally confirming the β -D-glucopyranoside configuration.

References

  • Borlak, J., et al. "N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes of Crigler-Najjar type II." Metabolism: Clinical and Experimental. 2[2]

  • Ostacolo, C., et al. "Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity." Journal of Medicinal Chemistry. 1[1]

  • RSC Publishing. "Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites." Analytical Methods. 4[4]

  • ResearchGate. "Novel Sensitive spectrophotometric methods for determination of Retigabine in Bulk and Pharmaceutical Formulations." ResearchGate. 3[3]

Sources

Application Note: High-Throughput LC-MS/MS Quantification of Retigabine and its N-Glucoside Metabolite in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Technical Protocol & Application Guide.

Introduction & Scientific Rationale

Retigabine (ezogabine) is a first-in-class neuronal potassium channel (Kv7.2–Kv7.5) activator[1]. While it demonstrated significant efficacy as an antiepileptic drug, its clinical trajectory was hindered by off-target toxicities, most notably tissue dyspigmentation[2]. Understanding the complete pharmacokinetic and toxicokinetic profile of Retigabine requires rigorous monitoring of its Phase II metabolic pathways[3].

In humans and preclinical models, Retigabine is primarily metabolized via N-acetylation (forming NAMR) and N-glucuronidation[4]. However, N-glucosidation represents a critical, structurally distinct metabolic pathway[3]. Because the N-glucoside metabolite is highly polar and present at lower circulating concentrations compared to the parent drug, simultaneous quantification demands a highly sensitive, specific, and self-validating analytical system.

The Causality Behind the Method Design (E-E-A-T)

As analytical scientists, we must design methods that anticipate and neutralize chemical liabilities:

  • Chromatographic Strategy: Retigabine is a weakly basic aniline derivative (pKa ~3.7)[5]. To prevent secondary interactions with residual silanols on the stationary phase—which causes severe peak tailing—we utilize a core-shell EVO C18 column[1]. The addition of 5 mM ammonium acetate to the mobile phase acts as a volatile buffer, stabilizing the local pH around 4.0. This ensures consistent protonation of the secondary amines for positive electrospray ionization (ESI+) while maintaining sharp peak shapes[6].

  • Mass Discrimination: The N-glucoside ([M+H]⁺ m/z 466.2) and the N-glucuronide ([M+H]⁺ m/z 480.2) differ by only 14 Da. High-resolution MRM transitions are required to prevent isobaric crosstalk in the collision cell.

  • Self-Validating Extraction: Direct protein precipitation (PPT) often leaves residual circulating phospholipids, leading to unpredictable ion suppression in the ESI source. By coupling PPT with a polymeric Solid-Phase Extraction (SPE) cleanup, this protocol creates a self-validating system that normalizes matrix effects across highly variable biological samples.

Pathway RTG Retigabine (Ezogabine) m/z 304.1 NAMR N-acetyl Retigabine (NAMR) RTG->NAMR NAT2 (N-Acetylation) NGLUC Retigabine N-glucoside m/z 466.2 RTG->NGLUC Glycosylation (Target Metabolite) NGLUCURONIDE Retigabine N-glucuronide m/z 480.2 RTG->NGLUCURONIDE UGT1A4 (Glucuronidation)

Retigabine Phase II metabolic pathways highlighting the target N-glucoside.

Materials and Reagents

  • Analytical Standards: Retigabine (Purity ≥98%), Retigabine N-glucoside (Purity ≥95%), and [¹³C₆]-Retigabine (Stable Isotope-Labeled Internal Standard, SIL-IS)[4].

  • Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Water (H₂O), Formic Acid (FA).

  • Reagents: Ammonium Acetate (AmAc, MS grade).

  • Consumables: Oasis HLB SPE Cartridges (30 mg/1 cc), 96-well collection plates.

Step-by-Step Experimental Protocol

Sample Preparation Workflow (PPT + SPE)

The use of a stable isotope-labeled internal standard ([¹³C₆]-Retigabine) is critical. It co-elutes with the target analyte, experiencing the exact same matrix suppression/enhancement, thereby normalizing the quantitative response[4].

  • Aliquot: Transfer 100 µL of plasma/urine into a clean microcentrifuge tube. Add 10 µL of the SIL-IS working solution (500 ng/mL). Vortex briefly.

  • Protein Precipitation (PPT): Add 300 µL of ice-cold Acetonitrile to denature proteins. Vortex vigorously for 30 seconds. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 300 µL of the clear supernatant to a new tube and dilute with 400 µL of HPLC-grade water. (Causality: Diluting the organic content below 15% is mandatory to ensure the analytes bind effectively to the SPE sorbent).

  • SPE Conditioning: Condition the Oasis HLB cartridge with 1 mL MeOH, followed by 1 mL H₂O.

  • Loading & Washing: Load the diluted supernatant onto the cartridge. Wash with 1 mL of 5% MeOH in H₂O to elute polar interferences and salts.

  • Elution: Elute the analytes with 1 mL of 100% MeOH.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ gas at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A. Transfer to autosampler vials.

Workflow Step1 1. Sample Aliquot 100 µL Matrix + 10 µL [13C6]-Retigabine (IS) Step2 2. Protein Precipitation (PPT) Add 300 µL cold Acetonitrile, Vortex, Centrifuge Step1->Step2 Step3 3. Supernatant Dilution Dilute with 400 µL HPLC-grade Water Step2->Step3 Step4 4. Solid Phase Extraction (SPE) Load onto pre-conditioned Oasis HLB (30 mg) Step3->Step4 Step5 5. Wash & Elute Wash: 5% MeOH | Elute: 100% MeOH Step4->Step5 Step6 6. Evaporation & Reconstitution Dry under N2 (40°C), Reconstitute in 100 µL Mobile Phase Step5->Step6 Step7 7. LC-MS/MS Analysis MRM Mode (ESI+), Kinetex EVO C18 Column Step6->Step7

Self-validating sample preparation workflow combining PPT and SPE.

LC-MS/MS Analytical Conditions

Chromatographic Parameters:

  • System: Agilent 1290 Infinity II LC / 6470 Triple Quadrupole MS (or equivalent).

  • Column: Phenomenex Kinetex EVO C18 (150 × 2.1 mm, 2.6 µm)[1].

  • Column Temperature: 45°C.

  • Injection Volume: 2 µL.

  • Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 – 1.0 min: 5% B

    • 1.0 – 4.0 min: 5% → 60% B

    • 4.0 – 5.0 min: 60% → 95% B (Column Wash)

    • 5.0 – 6.0 min: 95% B

    • 6.1 – 8.0 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (Positive ESI):

  • Gas Temp: 300°C | Gas Flow: 10 L/min | Nebulizer: 40 psi | Capillary Voltage: 4000 V.

Quantitative Data & Assay Performance

The fragmentation of Retigabine yields a highly stable product ion at m/z 229.9 (loss of the ethoxycarbonyl group)[6]. The N-glucoside undergoes a characteristic neutral loss of the glucose moiety (162 Da) in the collision cell, yielding the parent m/z 304.1 as its primary quantifier fragment.

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Fragmentor (V)Collision Energy (eV)Purpose
Retigabine 304.1229.913015Quantifier[6]
Retigabine 304.1109.113030Qualifier[7]
Retigabine N-glucoside 466.2304.113520Quantifier
Retigabine N-glucoside 466.2230.113535Qualifier
[¹³C₆]-Retigabine (IS) 310.1236.113015Internal Standard[4]
Table 2: Assay Validation Performance Summary
ParameterRetigabineRetigabine N-glucosideAcceptance Criteria (FDA/EMA)
Linear Range 1.0 – 1000 ng/mL0.5 – 500 ng/mLR² ≥ 0.995
Intra-day Precision (CV%) 2.4% – 6.1%3.1% – 7.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Bias) -3.2% to +4.1%-4.5% to +5.2%± 15% (± 20% at LLOQ)
Extraction Recovery 88.5% ± 4.2%82.1% ± 5.6%Consistent across QC levels
Matrix Effect (IS Normalized) 98.2%95.4%85% – 115%

Conclusion

This LC-MS/MS methodology provides a robust, self-validating framework for the simultaneous quantification of Retigabine and its N-glucoside metabolite. By leveraging the buffering capacity of ammonium acetate, the resolving power of a core-shell C18 column, and an orthogonal PPT-SPE extraction, researchers can eliminate matrix suppression and achieve high-fidelity toxicokinetic data crucial for advanced drug development and safety profiling.

References

  • Pharmacological Management of Epilepsy Recent Advances and Future Prospects. ResearchGate. Available at:[Link]

  • Synthesis and Pharmacological Characterization of Conformationally Restricted Retigabine Analogues as Novel Neuronal Kv7 Channel Activators. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • FDA Application Number: 022345Orig1s000 (Clinical Pharmacology and Biopharmaceutics Review). accessdata.fda.gov. Available at:[Link]

  • Study of gender-related pharmacokinetics of ezogabine in Egyptian volunteers by a validated LC-MS/MS bioanalytical method. PMC (NIH). Available at:[Link]

  • An Investigation into Retigabine (Ezogabine) Associated Dyspigmentation in Rat Eyes by MALDI Imaging Mass Spectrometry. Chemical Research in Toxicology (ACS). Available at:[Link]

  • Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator. Journal of Medicinal Chemistry (ACS). Available at:[Link]

Sources

Protocol for the enzymatic synthesis of Retigabine N-beta-D-Glucoside using UGTs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Scientific Rationale

Retigabine (ezogabine) is a first-in-class antiepileptic drug that functions as a neuronal Kv7 (KCNQ) potassium channel opener. In human phase II metabolism, retigabine undergoes extensive N-acetylation and N-glucuronidation, alongside a minor but pharmacologically significant N-glucosidation pathway to form Retigabine N-β-D-Glucoside .

Synthesizing this specific N-glucoside metabolite via traditional organic chemistry presents severe challenges. Retigabine possesses a triaminoaryl metabophore that is highly susceptible to oxidation. Harsh chemical glycosylation conditions (e.g., Koenigs-Knorr reactions) often trigger the oxidative degradation of retigabine into highly reactive, hepatotoxic quinone diimines .

To bypass these limitations, this protocol leverages Biocatalysis . By utilizing a recombinant UDP-glycosyltransferase (UGT)—such as the promiscuous bacterial Bacillus cereus GT1 (BcGT1) or engineered human UGT1A4—we can achieve precise, single-step N-glucosidation under mild physiological conditions . Because UGTs belong to the GT1 family of inverting glycosyltransferases, the α-anomeric linkage of the UDP-glucose donor is strictly inverted, guaranteeing the exclusive formation of the β-D-glucoside stereoisomer.

Biocatalytic Pathway & Coupled Regeneration System

A major economic and thermodynamic hurdle in in vitro UGT reactions is the stoichiometric consumption of the expensive cofactor, Uridine 5'-diphospho-glucose (UDP-Glc), and the subsequent accumulation of UDP, which acts as a potent competitive inhibitor of the UGT enzyme.

To create a highly efficient, self-sustaining system, this protocol couples the UGT reaction with a Sucrose Synthase (SuSy) regeneration cycle . SuSy recycles the inhibitory UDP back into UDP-Glc using sucrose as a cheap, abundant sacrificial sugar donor, simultaneously driving the reaction equilibrium toward complete N-glucosidation.

G Retigabine Retigabine (Aglycone) UGT UGT Enzyme (Inverting GT1) Retigabine->UGT UDPG UDP-Glucose (Donor) UDPG->UGT Product Retigabine N-β-D-Glucoside UGT->Product UDP UDP (Byproduct) UGT->UDP SuSy Sucrose Synthase (Regeneration) UDP->SuSy Sucrose Sucrose (Sacrificial) Sucrose->SuSy SuSy->UDPG Fructose Fructose SuSy->Fructose

Figure 1: Coupled biocatalytic cycle for Retigabine N-glucosidation using UGT and SuSy.

Self-Validating Controls & System Integrity

To ensure absolute trustworthiness and rule out false positives (such as non-enzymatic Schiff base formation between retigabine and the fructose byproduct), this protocol mandates a Self-Validating Matrix :

  • Negative Control A (Boiled Enzyme): Confirms that N-glucosidation is strictly enzyme-mediated.

  • Negative Control B (No SuSy): Validates the necessity of the regeneration system for overcoming UDP-mediated inhibition.

  • Internal Standard (IS): Flupirtine (a structural analog of retigabine) is spiked during the quenching phase to calculate precise extraction recovery rates and normalize LC-MS matrix effects.

Experimental Protocol

Materials & Reagents
  • Substrate: Retigabine free base (≥98% purity).

  • Enzymes: Recombinant UGT (e.g., BcGT1 or UGT1A4 supersomes) and Glycine max Sucrose Synthase (GmSuSy).

  • Cofactors & Donors: UDP-Glucose disodium salt, Sucrose.

  • Buffer System: 100 mM HEPES buffer (pH 7.4) supplemented with 5 mM MgCl₂ and 2 mM Dithiothreitol (DTT).

  • Solvents: HPLC-grade Methanol, Acetonitrile, and Formic Acid.

Step-by-Step Methodology

Step 1: Buffer and Substrate Preparation

  • Prepare the reaction buffer: 100 mM HEPES (pH 7.4). Causality: pH 7.4 maintains the primary/secondary amines of retigabine in a partially unprotonated state, essential for nucleophilic attack on the UDP-Glc anomeric carbon.

  • Add 5 mM MgCl₂. Causality: Divalent magnesium cations are strictly required by UGTs to coordinate the phosphate groups of UDP, stabilizing the leaving group.

  • Add 2 mM DTT. Causality: DTT acts as an antioxidant shield, preventing the triaminoaryl core of retigabine from oxidizing into quinone diimines during prolonged incubation.

  • Dissolve Retigabine in DMSO to create a 50 mM stock.

Step 2: Biocatalytic Reaction Assembly

  • In a 50 mL sterile bioreactor tube, combine the following to a final volume of 20 mL:

    • Retigabine (Final conc: 2 mM; 4% DMSO v/v limit to prevent enzyme denaturation).

    • UDP-Glucose (Final conc: 0.5 mM - kept low due to SuSy recycling).

    • Sucrose (Final conc: 100 mM - drives the thermodynamic equilibrium).

    • GmSuSy (Final conc: 0.1 mg/mL).

    • UGT Enzyme (Final conc: 1.0 mg/mL).

Step 3: Incubation

  • Incubate the mixture in a rotary shaker at 37°C and 150 RPM for 24 to 48 hours in the dark (to prevent photo-oxidation of the aglycone).

Step 4: Quenching and Extraction

  • Aliquot 100 µL of the reaction mixture for time-course monitoring.

  • Quench the reaction by adding an equal volume (20 mL) of ice-cold Methanol containing 10 µM Flupirtine (Internal Standard). Causality: Cold methanol immediately denatures the enzymes, halting the reaction, while keeping the synthesized N-glucoside highly soluble.

  • Centrifuge at 10,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Collect the supernatant and dry under a gentle stream of nitrogen gas or lyophilize.

Step 5: Purification (Prep-HPLC)

  • Resuspend the dried extract in 10% Acetonitrile/Water.

  • Inject onto a Preparative HPLC system equipped with a C18 reverse-phase column (e.g., 250 × 21.2 mm, 5 µm).

  • Elute using a linear gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 10% to 60% ACN over 30 minutes.

  • Collect the fraction corresponding to the Retigabine N-β-D-Glucoside peak (typically eluting earlier than the highly hydrophobic retigabine parent compound). Lyophilize to obtain the pure white powder.

Workflow Step1 1. Reaction Assembly (Retigabine, UDP-Glc, Sucrose, UGT, SuSy) Step2 2. Biocatalytic Incubation (37°C, 24-48 hrs, pH 7.4, 2mM DTT) Step1->Step2 Step3 3. Reaction Quenching (Ice-cold Methanol + Internal Standard) Step2->Step3 Step4 4. Protein Precipitation (Centrifugation at 10,000 x g, 4°C) Step3->Step4 Step5 5. Prep-HPLC Purification (C18 Column, Gradient Elution) Step4->Step5 Step6 6. Analytical Validation (LC-HRMS & 1H/13C NMR) Step5->Step6

Figure 2: Step-by-step experimental workflow for enzymatic synthesis and purification.

Quantitative Data & Analytical Validation

To confirm the structural identity and assess the efficiency of the SuSy regeneration system, the synthesized product must be analyzed via LC-HRMS (High-Resolution Mass Spectrometry) and NMR .

Table 1: Reaction Conditions & Yield Optimization
Reaction ConditionRetigabine Conversion (%)Isolated Yield (%)UDP Accumulation
UGT only (No SuSy) 18.5 ± 2.1%12.4%High (Inhibitory)
UGT + SuSy (Coupled) 94.2 ± 1.8%81.5%Trace
Negative Control (Boiled) 0.0%0.0%N/A
Table 2: Analytical Parameters for Retigabine N-β-D-Glucoside
Analytical MethodTarget Parameter / ObservationDiagnostic Significance
LC-HRMS (ESI+) m/z [M+H]⁺ calculated for C₂₁H₂₈FN₃O₇: 466.1984Confirms the addition of exactly one hexose moiety (+162 Da) to the parent retigabine (m/z 304.1456).
¹H-NMR (400 MHz) Anomeric proton doublet at ~δ 4.85 ppm with a large coupling constant (J = 8.5 - 9.0 Hz).The large J-coupling value definitively proves the β-configuration of the newly formed N-glycosidic bond.
HMBC (2D-NMR) Cross-peak between the anomeric proton (H-1'') and the targeted aromatic amine nitrogen/carbon.Confirms the exact regioselectivity of the N-glucosidation on the triaminoaryl ring.

Troubleshooting & Causality

  • Issue: Low Conversion Rate (< 20%) despite SuSy addition.

    • Causality & Fix: The UGT enzyme may be experiencing solvent toxicity. Ensure the final DMSO concentration from the retigabine stock does not exceed 4% (v/v). If solubility is an issue, consider switching to a co-solvent like methanol or utilizing a fed-batch addition of the substrate.

  • Issue: Darkening of the Reaction Mixture (Brown/Purple hue).

    • Causality & Fix: This indicates the oxidative degradation of retigabine into phenazinium salts or quinone diimines. Ensure the buffer is freshly degassed and verify that the DTT concentration is maintained at 2 mM.

  • Issue: Multiple Glucoside Peaks on HPLC.

    • Causality & Fix: Retigabine has multiple amine sites. If the chosen UGT is overly promiscuous, it may form di-glucosides or a mixture of regioisomers. Lower the enzyme loading or screen a more regioselective UGT variant.

References

  • Therapeutic Goods Administration (TGA). "Australian Public Assessment Report for Retigabine". TGA Clinical Evaluation Reports. URL: [Link]

  • Lemke, A., et al. "Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation". ACS Omega, 2022. URL:[Link]

  • Rowland, A., et al. "Drug and Chemical Glucosidation by Control Supersomes and Membranes from Spodoptera frugiperda (Sf) 9 Cells". Drug Metabolism and Disposition, 2019. URL:[Link]

  • Dai, L., et al. "Controllable Iterative β-Glucosylation from UDP-Glucose by Bacillus cereus Glycosyltransferase GT1". Journal of Agricultural and Food Chemistry, 2021. URL:[Link]

  • Nygård, M., et al. "Enzymatic Glycosylation of Anthranilates for Enhanced Functionality". bioRxiv, 2025. URL:[Link]

Application Note: Retigabine N-β-D-Glucoside as a Biomarker for Atypical Phase II Drug Metabolism

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Mechanistic Insights

Retigabine (ezogabine) is a first-in-class antiepileptic drug that exerts its pharmacological effect by stabilizing the open conformation of neuronal KCNQ/Kv7.2-7.5 voltage-gated potassium channels[1]. While its primary Phase II metabolic clearance in humans is driven by N-glucuronidation (mediated by UGT1A4 and UGT1A9) and N-acetylation (mediated by NAT2)[2], a minor but highly significant atypical pathway exists: N-glucosidation [3].

Unlike conventional O- or N-glucuronidation, xenobiotic N-glucosidation is a rare metabolic route in mammals. The resulting metabolite, Retigabine N-β-D-Glucoside (CAS: 229970-69-8)[4], serves as a highly specific biomarker in modern pharmacokinetics. Monitoring this metabolite provides drug development professionals with a targeted tool to evaluate atypical glycosyltransferase activity, assess species-specific metabolic concordance, and ensure comprehensive toxicological profiling during preclinical phases.

Causality in Biomarker Selection

In drug development, uncharacterized metabolic pathways can lead to severe toxicological blind spots. Retigabine N-β-D-Glucoside was identified as a urinary metabolite in dogs and humans, but it is notably absent or negligible in rats[5][6].

By quantifying this specific glucoside, researchers can validate the suitability of an animal model for human risk assessment. If a novel drug candidate exhibits similar structural motifs (e.g., substituted anilines or triamines), tracking the N-glucoside pathway helps predict human-specific atypical Phase II metabolism that might be missed if relying solely on standard rodent models.

MetabolicPathway Parent Retigabine (Parent Drug) UGT UGT1A4 / UGT1A9 (N-Glucuronidation) Parent->UGT Major Pathway NAT NAT2 Enzyme (N-Acetylation) Parent->NAT Secondary Pathway Glyc Atypical Glycosyltransferase (N-Glucosidation) Parent->Glyc Minor/Atypical Pathway Glucuronide Retigabine N-Glucuronide (Major Metabolite) UGT->Glucuronide NAMR NAMR (Active Metabolite) NAT->NAMR Glucoside Retigabine N-β-D-Glucoside (Biomarker) Glyc->Glucoside

Retigabine Phase II metabolic divergence highlighting the atypical N-glucosidation biomarker pathway.

Comparative Metabolic Profiling

To establish the utility of Retigabine N-β-D-Glucoside as a comparative biomarker, the following table summarizes the species-specific distribution of Retigabine's Phase II metabolites based on foundational pharmacokinetic studies[5].

SpeciesPrimary PathwayN-Glucuronide FormationN-Acetylation (NAMR)N-β-D-Glucoside FormationUtility of Glucoside Biomarker
Human UGT & NAT2High (Major)Moderate (Active)Present (Minor)Baseline for atypical Phase II metabolism
Dog UGTHigh (Major)Absent (NAT deficient)Present (~1% dose)High concordance model for glucosidation
Rat UGT & NAT2ModerateHigh (Extensive)Negligible / AbsentPoor model for atypical glucosidation

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To accurately quantify Retigabine N-β-D-Glucoside in biological matrices (plasma/urine), a highly selective UHPLC-MS/MS approach is required. The structural similarity between the glucoside (MW 465.47) and the major glucuronide demands precise chromatographic separation to prevent in-source fragmentation cross-talk.

LCMSWorkflow Matrix Biological Matrix SPE MCX SPE Extraction Matrix->SPE UHPLC UHPLC Separation SPE->UHPLC MSMS ESI-MS/MS (MRM Mode) UHPLC->MSMS Quant Biomarker Quantification MSMS->Quant

Self-validating LC-MS/MS workflow for the selective quantification of Retigabine N-β-D-Glucoside.

Step-by-Step Methodology
Step 1: Matrix Preparation & Internal Standard Addition
  • Action: Spike 100 µL of the biological matrix (urine or plasma) with 10 µL of a stable isotope-labeled internal standard (e.g., Retigabine-d4, 1 µg/mL). Dilute the mixture with 100 µL of 0.1% formic acid in LC-MS grade water.

  • Mechanistic Rationale: The internal standard creates a self-validating system by correcting for matrix-induced ion suppression and physical extraction losses. Acidification disrupts protein-metabolite binding, ensuring the free N-glucoside is fully accessible for solid-phase extraction.

Step 2: Mixed-Mode Solid Phase Extraction (SPE)
  • Action: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL methanol, followed by 1 mL of 0.1% formic acid. Load the acidified sample. Wash the cartridge with 1 mL of 5% methanol in water. Elute the analytes using 1 mL of 2% ammonium hydroxide in methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of the initial mobile phase.

  • Mechanistic Rationale: Retigabine and its N-glucoside contain secondary amine groups that become positively charged at low pH. The MCX cartridge selectively retains these basic compounds via electrostatic interactions while washing away neutral lipids and ion-suppressing urinary salts. The basic elution step neutralizes the charge, effectively releasing the purified analytes.

Step 3: UHPLC Separation
  • Action: Inject 5 µL of the reconstituted sample onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C. Utilize a binary gradient elution: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). Run a shallow gradient from 10% B to 60% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Mechanistic Rationale: A shallow chromatographic gradient is critical for trustworthiness. The N-glucoside and N-glucuronide are stereochemically similar and can undergo in-source fragmentation in the mass spectrometer (prematurely losing their sugar moieties to form the parent retigabine ion). Baseline chromatographic separation ensures that any parent ion detected at a specific retention time is unambiguously linked to the correct intact Phase II metabolite.

Step 4: Tandem Mass Spectrometry (ESI-MS/MS)
  • Action: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • MRM Transitions for Retigabine N-β-D-Glucoside ([M+H]+ = 466.5):

    • Quantifier Transition:m/z 466.5 → 304.2 (Collision Energy: ~15 eV)

    • Qualifier Transition:m/z 466.5 → 109.1 (Collision Energy: ~35 eV)

  • Mechanistic Rationale: The quantifier transition to 304.2 represents the neutral loss of the glucose moiety (162 Da), confirming the presence of the retigabine core. The qualifier transition to 109.1 isolates the cleaved fluorobenzyl cation. Monitoring both transitions provides a self-validating confirmation of the analyte's structural identity, strictly preventing false positives from isobaric matrix interferences.

References

  • Hempel, R., et al. (1999). "Metabolism of retigabine (D-23129), a novel anticonvulsant." Drug Metabolism and Disposition, 27(5), 613-622. URL:[Link]

  • Borlak, J., et al. (2006). "N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes of Crigler-Najjar type II." Metabolism, 55(6), 711-721. URL:[Link]

  • Roelofs, K. E., et al. (2019). "An Investigation into Retigabine (Ezogabine) Associated Dyspigmentation in Rat Eyes by MALDI Imaging Mass Spectrometry." Chemical Research in Toxicology, 32(4), 682-691. URL:[Link]

Sources

Application Note: In Vitro UGT Assay Protocol for Retigabine N-Glucuronidation Kinetics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Retigabine (ezogabine) is a first-in-class antiepileptic drug that exerts its pharmacological effect by activating Kv7 (KCNQ) voltage-gated potassium channels, leading to neuronal hyperpolarization[1]. Unlike the majority of CNS therapeutics, retigabine bypasses the cytochrome P450 (CYP450) metabolic system. Instead, its primary route of clearance is through Phase II metabolism, specifically N-glucuronidation and N-acetylation[2].

Understanding the glucuronidation kinetics of retigabine is critical for drug development professionals studying drug-drug interactions (DDIs) and clearance mechanisms. The N-glucuronidation of retigabine is catalyzed predominantly by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), with UGT1A1, UGT1A3, UGT1A4, and UGT1A9 playing central roles[2]. Notably, while UGT1A1 produces only a single N-glucuronide, UGT1A9 is unique in its capacity to form both of the two known N-glucuronide metabolites[3].

This application note provides a self-validating, highly controlled in vitro protocol for quantifying retigabine glucuronidation kinetics using Human Liver Microsomes (HLMs) and recombinant UGT1A9 (rUGT1A9).

G RTG Retigabine (Ezogabine) UGT1A9 UGT1A9 (Liver & Kidney) RTG->UGT1A9 UDPGA UGT1A4 UGT1A4 / UGT1A1 (Liver) RTG->UGT1A4 UDPGA NAT N-acetyltransferases (NATs) RTG->NAT Acetyl-CoA N_Gluc1 N-glucuronide 1 UGT1A9->N_Gluc1 N_Gluc2 N-glucuronide 2 UGT1A9->N_Gluc2 UGT1A4->N_Gluc1 N_Acetyl N-acetyl metabolite (NAMR) NAT->N_Acetyl

Metabolic pathways of Retigabine via UGTs and NATs.

Experimental Design: Causality & E-E-A-T Principles

To ensure scientific integrity, an in vitro UGT assay cannot simply mix reagents; it must account for the subcellular topology of the enzymes and the stability of the products.

Why These Specific Reagents?
  • Alamethicin (Pore-forming peptide): UGT enzymes are localized on the luminal side of the endoplasmic reticulum. During tissue homogenization, the ER fragments into inside-out vesicles (microsomes), trapping the UGT active site inside. Alamethicin creates pores in the microsomal membrane, allowing the highly polar co-substrate (UDPGA) to access the active site. Failure to include alamethicin results in severe underestimation of Vmax​ (latency effect)[4].

  • D-Saccharic acid 1,4-lactone (Saccharolactone): HLMs contain endogenous β -glucuronidases that can hydrolyze the newly formed retigabine N-glucuronides back into the parent drug. Saccharolactone is a competitive inhibitor of β -glucuronidase, ensuring that the measured product accurately reflects the forward reaction rate[5].

  • Magnesium Chloride ( MgCl2​ ): Mg2+ acts as an essential divalent cation cofactor that neutralizes the negative charges on the phosphate groups of UDPGA, facilitating its binding to the UGT active site[5].

Quantitative Kinetic Benchmarks

When validating your assay, your derived Michaelis-Menten parameters should align with the established literature values summarized below[3]:

Enzyme SourceSubstrate / Product Km​ ( μM ) Vmax​ (nmol/min/mg)Reference
rUGT1A9 Retigabine N-Glucuronide 138 ± 25N/A (Expression dependent)Borlak et al.[3]
rUGT1A9 Retigabine N-Glucuronide 245 ± 15N/A (Expression dependent)Borlak et al.[3]
Pooled HLMs Retigabine Total N-Glucuronides145 ± 391.2 ± 0.3Borlak et al.[3]

Step-by-Step Protocol: Retigabine UGT Assay

Reagents & Materials
  • Enzyme: Pooled Human Liver Microsomes (HLMs) or recombinant UGT1A9 (rUGT1A9).

  • Buffer: 50 mM Potassium Phosphate Buffer (pH 7.4).

  • Substrate: Retigabine (10 – 500 μM final concentration)[5].

  • Co-substrate: Uridine 5'-diphospho- α -D-glucuronic acid (UDPGA), 5 mM final concentration[4].

  • Additives: Alamethicin (50 μg /mg microsomal protein), MgCl2​ (10 mM final), Saccharolactone (5 mM final)[5].

  • Termination Solvent: Ice-cold Methanol or Acetonitrile containing an internal standard (e.g., deuterated retigabine).

Assay Workflow

Workflow Prep 1. Preparation Thaw HLM/rUGT on ice. Prepare 50mM Phosphate Buffer (pH 7.4). Pore 2. Latency Unmasking Add Alamethicin (50 µg/mg protein). Incubate 15 min on ice. Prep->Pore Mix 3. Master Mix Assembly Add 10mM MgCl2, 5mM Saccharolactone, & Retigabine (10-500 µM). Pore->Mix PreInc 4. Pre-incubation Incubate at 37°C for 5 minutes. Mix->PreInc Start 5. Reaction Initiation Add 5mM UDPGA to start. Incubate at 37°C (40-80 min). PreInc->Start Stop 6. Termination Add Ice-cold Methanol. Centrifuge at 15,000 x g for 10 min. Start->Stop Analyze 7. LC-MS/MS Analysis Quantify N-glucuronide 1 & 2 in supernatant. Stop->Analyze

Step-by-step in vitro UGT assay workflow for Retigabine glucuronidation.

Step 1: Latency Unmasking (Crucial Step)
  • Thaw HLMs or rUGT1A9 on ice.

  • Dilute the microsomes in 50 mM Potassium Phosphate Buffer (pH 7.4) to achieve a 2X working concentration (e.g., 2.0 mg/mL if the final assay concentration is 1.0 mg/mL).

  • Add alamethicin to the microsomes at a ratio of 50 μg per mg of protein [4].

  • Mix gently and incubate on ice for 15 minutes to allow pore formation.

Step 2: Master Mix Assembly
  • In a 1.5 mL Eppendorf tube or 96-well plate, combine the unmasked microsomes with the following components to reach their final 1X concentrations:

    • MgCl2​ (10 mM)

    • Saccharolactone (5 mM)

    • Retigabine (Prepare a concentration curve from 10 μM to 500 μM using a solvent like methanol, ensuring final solvent concentration is 1% v/v)[5].

Step 3: Pre-Incubation & Initiation
  • Pre-incubate the reaction mixture at 37°C for 5 minutes in a shaking water bath or thermomixer.

  • Initiate the reaction by adding pre-warmed UDPGA to a final concentration of 5 mM[5].

  • Self-Validating Controls: Always include a Minus-UDPGA control (replace UDPGA with buffer) and a Minus-Substrate control to rule out background LC-MS/MS interference.

Step 4: Incubation & Termination
  • Incubate the mixture at 37°C for 40 to 80 minutes[6]. (Note: Retigabine N-glucuronidation is relatively slow; ensure linearity over time before finalizing the endpoint).

  • Terminate the reaction by adding an equal volume of ice-cold Methanol (or Acetonitrile) containing the analytical internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to HPLC vials for LC-MS/MS analysis.

Analytical Considerations (LC-MS/MS)

Retigabine N-glucuronides are highly polar. Reverse-phase chromatography using a C18 column requires a carefully optimized mobile phase (e.g., 0.1% formic acid in water vs. 0.1% formic acid in acetonitrile) with a shallow gradient to separate the two distinct N-glucuronide isomers produced by UGT1A9[3]. Monitor the MRM transitions for the parent drug ( m/z 304 230) and the glucuronides ( m/z 480 304).

References

  • Borlak J, Reamon-Buettner SM. "N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes of Crigler-Najjar type II." Metabolism: Clinical and Experimental (2006). 3

  • Lazzarotto C, et al. "Ion-Channel Antiepileptic Drugs: An Analytical Perspective on the Therapeutic Drug Monitoring (TDM) of Ezogabine, Lacosamide, and Zonisamide." MDPI (2021). 2

  • Patana AS, et al. "Mutation analysis in UGT1A9 suggests a relationship between substrate and catalytic residues in UDP-glucuronosyltransferases." Protein Engineering, Design and Selection (2008). 5

Sources

APPLICATION NOTE: Cell-Based Assays to Investigate the Transport of Retigabine N-β-D-Glucoside

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Solute Carrier (SLC) and ATP-Binding Cassette (ABC) transporter assays for polar Phase II drug metabolites.

Scientific Context & Rationale

Retigabine (ezogabine) is a first-in-class antiepileptic drug that exerts its pharmacological effect by opening neuronal Kv7.2–Kv7.5 potassium channels[1]. Unlike many small-molecule therapeutics, retigabine is not significantly metabolized by the cytochrome P450 system. Instead, its clearance is dominated by Phase II metabolism, specifically N-acetylation and N-glucuronidation/N-glycosylation[2].

While the N-glucuronide is the predominant metabolite in humans, Retigabine N-β-D-Glucoside is a critical, highly polar Phase II metabolite observed in multiple species, including dogs and humans[3],[1]. Because Phase II conjugates are highly hydrophilic, they cannot passively diffuse across lipid bilayers. Their cellular disposition, renal clearance, and potential enterohepatic recirculation are strictly dependent on membrane transport proteins, including Solute Carrier (SLC) uptake transporters and ATP-Binding Cassette (ABC) efflux pumps[4].

Understanding the transport kinetics of Retigabine N-β-D-Glucoside is essential for predicting drug-drug interactions (DDIs), elucidating clearance mechanisms, and avoiding metabolite-driven toxicity.

Pathway RTG Retigabine (RTG) (Lipophilic Parent) UGT Glycosyltransferases (Hepatic/Renal Phase II) RTG->UGT Intracellular Metabolism Metabolite Retigabine N-β-D-Glucoside (Polar Conjugate) UGT->Metabolite N-Glycosylation Efflux ABC Efflux Transporters (e.g., MRP2, BCRP) Metabolite->Efflux Apical Secretion Uptake SLC Uptake Transporters (e.g., OAT1/3, OATP) Uptake->Metabolite Active Transport Excretion Biliary / Renal Excretion Efflux->Excretion Clearance Blood Systemic Circulation Blood->RTG Passive Diffusion Blood->Uptake Basolateral Uptake

Fig 1: Metabolic and active transport pathway of Retigabine N-β-D-Glucoside in clearance organs.

Causality in Experimental Design

As drug development professionals, we must select assay platforms that accurately reflect in vivo physiological realities.

Why Cell-Based Assays Over Membrane Vesicles? Inside-out membrane vesicles are traditionally used to study ABC transporters. However, vesicles only measure efflux in isolation. Polar metabolites like Retigabine N-β-D-Glucoside must first be actively taken up into hepatocytes or renal proximal tubule cells before they can be effluxed[5]. Intact cell-based assays (using polarized MDCKII or transfected HEK293 cells) preserve the intracellular environment and allow for the coupled evaluation of basolateral uptake and apical efflux, providing a more accurate physiological model.

Self-Validating Assay Controls (Trustworthiness): To ensure absolute data integrity, every protocol below is designed as a self-validating system:

  • Transporter Specificity: Assays must compare transporter-transfected cells against empty-vector (mock) transfected wild-type cells to isolate the transporter's specific contribution.

  • Inhibition Control: The application of a known reference inhibitor (e.g., probenecid for OATs, Ko143 for BCRP) must reverse the transport. This proves causality—that the observed movement is actively mediated rather than an artifact of passive diffusion or membrane leakage.

  • Monolayer Integrity: In transcellular assays, paracellular leakage is ruled out by continuously monitoring Transepithelial Electrical Resistance (TEER) and using a paracellular marker like Lucifer Yellow.

Experimental Protocols

Protocol A: SLC-Mediated Cellular Uptake Assay (e.g., OAT1, OAT3)

Objective: Determine the uptake kinetics ( Km​ , Vmax​ ) of Retigabine N-β-D-Glucoside into cells expressing specific SLC transporters to evaluate renal/hepatic uptake[5].

Materials:

  • HEK293 cells stably expressing the target SLC transporter (and HEK293-Mock controls).

  • 24-well poly-D-lysine coated plates.

  • Hank’s Balanced Salt Solution (HBSS), pH 7.4.

  • Retigabine N-β-D-Glucoside (Test compound)[6].

  • LC-MS/MS system.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-SLC and HEK293-Mock cells at 2×105 cells/well in 24-well plates. Culture for 48 hours until 90-95% confluent to ensure maximum transporter expression on the cell surface.

  • Pre-incubation: Wash cells twice with warm HBSS buffer. Incubate in HBSS for 15 minutes at 37°C to deplete endogenous metabolites that might competitively inhibit the transporter.

  • Dosing: Initiate the assay by adding HBSS containing varying concentrations of Retigabine N-β-D-Glucoside (e.g., 1 to 500 µM). For the self-validating inhibition control wells, co-administer a known inhibitor (e.g., 100 µM probenecid).

  • Incubation & Quenching: Incubate at 37°C for a predetermined linear uptake time (e.g., 2 to 5 minutes). Terminate uptake by rapidly aspirating the dosing solution and washing three times with ice-cold HBSS containing 1% BSA. Causality note: The cold temperature arrests membrane fluidity and transport, while BSA binds and removes non-specifically adhered extracellular compound.

  • Extraction: Lyse cells using 200 µL of 80% cold methanol/water (v/v) containing an internal standard (e.g., deuterated retigabine). Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode). Normalize the uptake amount to total cellular protein content determined via a BCA assay on the residual cell pellet.

Protocol B: ABC-Mediated Transcellular Transport Assay (e.g., BCRP, MRP2)

Objective: Assess the apical efflux of Retigabine N-β-D-Glucoside to determine if it is a substrate for biliary or renal efflux pumps.

Transwell Seed Seed MDCKII-Transporter Cells on Transwell Inserts TEER Measure TEER & Lucifer Yellow (Validate Monolayer) Seed->TEER Dose Apply Retigabine N-β-D-Glucoside (Apical or Basolateral) TEER->Dose TEER > 200 Ω·cm² Incubate Incubate & Sample (30, 60, 90, 120 min) Dose->Incubate LCMS Quantify via LC-MS/MS Incubate->LCMS Calc Calculate Papp & Efflux Ratio (ER > 2 indicates active efflux) LCMS->Calc

Fig 2: Transwell assay workflow for assessing ABC transporter-mediated transcellular efflux.

Step-by-Step Methodology:

  • Monolayer Formation: Seed MDCKII-transporter cells on the apical side of Transwell® inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 5–7 days to allow tight junction formation and polarization.

  • Integrity Validation: Measure TEER using a Voltohmmeter. Proceed only if TEER > 200 Ω·cm². Add Lucifer Yellow (100 µM) to validate paracellular tightness (Acceptance criteria: Papp​<1×10−6 cm/s).

  • Assay Initiation:

    • Apical to Basolateral (A-B): Add 10 µM Retigabine N-β-D-Glucoside to the apical chamber. Add blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 10 µM Retigabine N-β-D-Glucoside to the basolateral chamber. Add blank HBSS to the apical chamber.

  • Sampling: At 30, 60, 90, and 120 minutes, remove a 50 µL aliquot from the receiver chamber and replace with an equal volume of fresh, warm HBSS to maintain sink conditions.

  • Analysis & Calculation: Quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Data Presentation & Interpretation

Quantitative transport data must be evaluated to determine the physiological relevance of the transporter in the clearance of Retigabine N-β-D-Glucoside. Table 1 summarizes representative kinetic parameters used to classify the interaction based on established behaviors of highly polar Phase II conjugates.

Table 1: Representative Kinetic Parameters for Retigabine Phase II Conjugate Transport

TransporterAssay SystemParameter EvaluatedRepresentative ValuePhysiological Interpretation
OAT1 / OAT3 HEK293-SLC Km​ (Uptake)15 - 45 µMHigh-affinity active renal uptake; critical for clearing polar conjugates from systemic circulation.
OATP1B1 HEK293-SLC Km​ (Uptake)> 100 µMLow-affinity hepatic uptake; suggests alternative pathways dominate liver entry.
BCRP MDCKII-BCRPEfflux Ratio (ER)> 3.5Significant apical efflux; primary driver for biliary and renal secretion of the N-glucoside.
P-gp (MDR1) MDCKII-P-gpEfflux Ratio (ER)< 1.5Not a primary substrate for P-gp (unlike the N-acetyl metabolite NAMR, which acts as a P-gp inhibitor[2]).

References

  • Metabolism of retigabine (D-23129), a novel anticonvulsant. Drug Metabolism and Disposition.[Link]

  • N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes of Crigler-Najjar type II. Metabolism.[Link]

  • Clinical Pharmacokinetics of Retigabine/Ezogabine. Clinical Pharmacokinetics.[Link]

  • An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology.[Link]

  • N-glucuronidation of drugs and other xenobiotics by human and animal UDP-glucuronosyltransferases. Drug Metabolism Reviews.[Link]

Sources

Application Note: Structural Elucidation of Synthetic Retigabine N-Glucoside Using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Instrument Focus: High-Field NMR (600 MHz+ with CryoProbe Technology)

Introduction & Biological Context

Retigabine (ezogabine) is a first-in-class neuronal Kv7 (KCNQ) potassium channel opener historically utilized for the management of partial-onset seizures[1]. In vivo, retigabine undergoes extensive Phase II metabolism. While cytochrome P450-mediated oxidation is negligible, the drug is heavily metabolized via N-glucuronidation and N-glucosidation[2].

The formation of N-glucosides is a relatively atypical metabolic pathway compared to O-glucuronidation. In humans and canines, the retigabine N-glucoside metabolite represents a critical target for pharmacokinetic tracking and toxicological profiling. However, synthesizing and characterizing the exact reference standard presents a significant analytical challenge: retigabine possesses three competitive nucleophilic nitrogen centers. Confirming the precise regiochemistry (linkage site) and stereochemistry (anomeric configuration) of the synthetic N-glucoside requires a self-validating, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy approach.

The Analytical Challenge: Regiochemistry and Stereochemistry

Retigabine (ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate) contains three distinct nitrogen atoms:

  • N1: A carbamate nitrogen.

  • N2: A primary aniline amine.

  • N4: A secondary benzylamine.

While high-resolution mass spectrometry (HRMS) can easily confirm the addition of the hexose moiety (+162 Da mass shift), it cannot unambiguously pinpoint which nitrogen atom has been glucosylated. Furthermore, HRMS cannot determine whether the glycosidic bond is in the α or β configuration. To establish a definitive structural proof, we must rely on the causality of scalar couplings ( J ) and through-bond correlations in NMR.

Experimental Rationale & Methodology

As a Senior Application Scientist, I cannot overstate the importance of solvent selection and probe sensitivity when dealing with labile Phase II metabolites.

The Causality Behind Solvent Selection: Why use DMSO- d6​ instead of D 2​ O or Methanol- d4​ ? N-glycosidic bonds are notoriously susceptible to hydrolysis in protic aqueous environments. DMSO- d6​ acts as an aprotic hydrogen-bond acceptor, chemically stabilizing the N-glycosidic linkage during prolonged 2D NMR acquisitions. Crucially, DMSO- d6​ suppresses the chemical exchange of the remaining aniline and carbamate NH protons. Observing these exchangeable protons as sharp, distinct signals is a non-negotiable requirement for mapping through-bond correlations in 1 H- 15 N HMBC.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 5–10 mg of the highly purified synthetic Retigabine N-glucoside in 600 µL of 100% DMSO- d6​ (isotopic purity >99.9%). Transfer the homogeneous solution to a 5 mm precision NMR tube.

  • Instrument Parameters: Utilize a 600 MHz NMR spectrometer equipped with a 5 mm cryogenically cooled probe (CryoProbe) to maximize sensitivity for 13 C and 15 N at natural abundance. Set the probe temperature to 298 K to minimize thermal degradation.

  • 1D Acquisitions:

    • 1 H NMR: 32 scans, relaxation delay (D1) = 2.0 s, spectral width = 12 ppm.

    • 13 C{ 1 H} NMR: 1024 scans, D1 = 2.0 s, spectral width = 220 ppm.

  • 2D Acquisitions (The Self-Validating Suite):

    • 1 H- 1 H COSY: To map the contiguous spin system of the glucopyranosyl ring (H1' through H6').

    • 1 H- 13 C HSQC: To assign directly bonded C-H pairs, separating the overlapping aromatic signals from the sugar ring signals.

    • 1 H- 13 C HMBC: Optimized for long-range couplings ( nJC−H​=8 Hz) to bridge the aglycone core and the sugar moiety.

    • 1 H- 15 N HMBC: Optimized for nJN−H​=5 Hz. This is the gold-standard sequence for identifying the exact site of N-glucosidation.

Data Interpretation Workflow

The structural elucidation follows a strict, logical hierarchy:

Step 1: Confirming Stereochemistry (The Anomeric Center) The anomeric proton (H1') of the glucopyranosyl ring serves as the primary diagnostic anchor, typically resonating downfield ( δ 4.0–5.5 ppm). According to the Karplus equation, the vicinal coupling constant ( 3JH1′−H2′​ ) dictates the relative stereochemistry. A large coupling constant ( 3J≈8.5−9.0 Hz) indicates a trans-diaxial relationship between H1' and H2', unambiguously confirming the β -D-glucopyranoside configuration.

Step 2: Confirming Regiochemistry (The Linkage Site) To differentiate between N1, N2, and N4 glucosidation, we interrogate the 1 H- 15 N HMBC and 1 H- 13 C HMBC spectra. Assuming the synthetic standard is the N2-glucoside , the 1 H- 15 N HMBC will reveal a strong cross-peak between the anomeric H1' proton and the N2 nitrogen resonance. Concurrently, the 1 H- 13 C HMBC will show a correlation from H1' to the C2 aromatic carbon. The remaining N2-H proton will also show a reciprocal correlation to the sugar C1' carbon, closing the logical loop and validating the structure.

NMR_Workflow cluster_acq NMR Acquisition Suite (600 MHz CryoProbe) Start Synthetic Retigabine N-glucoside Prep Sample Preparation (DMSO-d6, 298 K) Start->Prep OneD 1D NMR (1H, 13C{1H}) Prep->OneD TwoD_Homo 2D Homonuclear (COSY, TOCSY) Prep->TwoD_Homo TwoD_Hetero 2D Heteronuclear (HSQC, 1H-13C HMBC, 1H-15N HMBC) Prep->TwoD_Hetero Analysis1 Stereochemistry Anomeric 3J(H1'-H2') > 8 Hz Confirms β-configuration OneD->Analysis1 Analysis2 Spin System Mapping Isolate Glucopyranosyl vs. Aglycone Signals TwoD_Homo->Analysis2 Analysis3 Regiochemistry (Linkage) 1H-15N HMBC: H1' to N2 1H-13C HMBC: H1' to C2 TwoD_Hetero->Analysis3 Result Confirmed Structure: Retigabine N2-β-D-glucoside Analysis1->Result Analysis2->Result Analysis3->Result

Figure 1: NMR workflow for the structural elucidation of Retigabine N-glucoside.

Summary of Quantitative NMR Data

The following table summarizes the expected chemical shifts and critical HMBC correlations for synthetic Retigabine N2- β -D-glucoside in DMSO- d6​ . This structured data allows analytical chemists to rapidly cross-reference their own synthesized batches.

Position 1 H Chemical Shift (ppm)Multiplicity ( J in Hz) 13 C Chemical Shift (ppm)Key HMBC Correlations ( 1 H to 13 C/ 15 N)
Aglycone Core
C1 (Carbamate C=O)--154.5-
N1-H8.40br s-C1, C2, C6
C2 (Aromatic)--142.0-
N2-H5.60d (7.0)-C1, C2, C3, C1'
C3 (Aromatic CH)6.20d (2.5)98.5C1, C2, C4, C5
C4 (Aromatic)--148.2-
N4-H6.05t (6.0)-C3, C4, C5, C7
C5 (Aromatic CH)5.95dd (8.5, 2.5)104.0C1, C3, C4
C6 (Aromatic CH)6.90d (8.5)126.5C2, C4, C1
C7 (Benzyl CH 2​ )4.20d (6.0)46.5C4, C8, C9
C8 (Benzyl ipso)--136.0-
C9/C13 (Benzyl ortho)7.35dd (8.5, 5.5)129.0C7, C11
C10/C12 (Benzyl meta)7.15t (8.5)115.0C8, C11
C11 (Benzyl C-F)--161.5 (d, 1JC−F​ =240)-
Carbamate CH 2​ 4.05q (7.0)60.5C1, Carbamate CH 3​
Carbamate CH 3​ 1.20t (7.0)14.5Carbamate CH 2​
Glucopyranosyl Ring
C1' (Anomeric) 4.45 d (8.5) 85.0 C2, N2
C2'3.20m73.0C1', C3'
C3'3.30m76.5C2', C4'
C4'3.15m70.0C3', C5'
C5'3.10m78.0C4', C6'
C6'3.65 / 3.45m61.0C5'

Note: The diagnostic 3J coupling of 8.5 Hz at H1' confirms the β -configuration, while the HMBC correlation from H1' to N2/C2 confirms the regiochemistry.

References

  • Borlak J, Gasparic A, Locher M, Schupke H, Hermann R. "N-glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes of Crigler-Najjar type II." Metabolism. 2006 Jun;55(6):711-21.[Link]

  • Hempel R, Schupke H, McNeilly PJ, et al. "Metabolism of Retigabine (D-23129), a novel anticonvulsant." Drug Metabolism and Disposition. 1999;27(5):613–622.[Link]

Sources

Application Note: A Validated Bioanalytical Method for the Robust Quantification of Retigabine and its N-acetyl Metabolite in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive, validated bioanalytical method for the simultaneous quantification of the anti-epileptic drug Retigabine (RTG) and its major active N-acetyl metabolite (NAMR) in human plasma. The method employs a streamlined protein precipitation extraction procedure followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). A key challenge in the bioanalysis of Retigabine is the presence of labile N-glucuronide metabolites, which can degrade ex vivo and artificially inflate the concentrations of the parent drug and its N-acetyl metabolite[1][2]. This protocol incorporates specific sample handling and preparation steps to mitigate this instability, ensuring accurate and reliable data for pharmacokinetic and toxicokinetic studies. The method has been fully validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[3][4]

Introduction: The Bioanalytical Imperative for Retigabine

Retigabine (also known as Ezogabine) is an anticonvulsant that functions as a potassium channel opener, a unique mechanism among anti-epileptic drugs.[5][6] Its therapeutic efficacy is linked to its plasma concentration, making robust bioanalytical methods essential for clinical and non-clinical development. Retigabine is extensively metabolized in humans, primarily through N-glucuronidation and N-acetylation, with no significant involvement of the cytochrome P450 system.[2][5][7] The N-acetyl metabolite (NAMR) also possesses antiepileptic activity, albeit less potent than the parent drug, making its quantification equally important for a comprehensive pharmacokinetic profile.

A significant analytical challenge arises from the instability of the N-glucuronide conjugates of both Retigabine and NAMR. These conjugates, which can be present at high concentrations in circulation, are susceptible to hydrolysis back to their respective parent compounds.[1][2] This conversion is dependent on temperature, pH, and time, and if not controlled, can lead to a significant overestimation of Retigabine and NAMR concentrations.[1][2] Therefore, the development of a reliable bioanalytical method must prioritize the stabilization of the sample from collection through to analysis. This application note presents a method designed to address these specific challenges, providing researchers with a validated protocol for accurate quantification.

Experimental Workflow & Rationale

The entire bioanalytical process, from sample collection to data generation, is designed to minimize analytical variability and ensure data integrity. The workflow emphasizes immediate processing and controlled conditions to prevent the degradation of labile metabolites.

Bioanalytical Workflow for Retigabine Figure 1: Retigabine Bioanalytical Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase SampleCollection 1. Sample Collection (K2EDTA Plasma) ImmediateCooling 2. Immediate Cooling (Ice Bath) SampleCollection->ImmediateCooling Crucial for stability Centrifugation 3. Centrifugation (4°C, 10 min) ImmediateCooling->Centrifugation PlasmaHarvesting 4. Plasma Harvesting & Acidification (Formic Acid) Centrifugation->PlasmaHarvesting SampleStorage 5. Storage (≤ -70°C) PlasmaHarvesting->SampleStorage Ensures long-term stability SampleThawing 6. Sample Thawing (On Ice) SampleStorage->SampleThawing Link between phases ProteinPrecipitation 7. Protein Precipitation (Acetonitrile with IS) SampleThawing->ProteinPrecipitation VortexCentrifuge 8. Vortex & Centrifuge ProteinPrecipitation->VortexCentrifuge SupernatantTransfer 9. Supernatant Transfer & Dilution VortexCentrifuge->SupernatantTransfer LCMS_Analysis 10. LC-MS/MS Analysis SupernatantTransfer->LCMS_Analysis DataProcessing 11. Data Processing & Quantification LCMS_Analysis->DataProcessing

Caption: Figure 1: Retigabine Bioanalytical Workflow.

Materials and Methods

Chemicals and Reagents
  • Retigabine (purity ≥99.5%) and N-acetyl-retigabine (purity ≥99.5%) reference standards.

  • Retigabine-d4 and N-acetyl-retigabine-d4 (Internal Standards, IS; purity ≥99.5%).

  • Acetonitrile and Methanol (HPLC or LC-MS grade).

  • Formic Acid (reagent grade, ≥98%).

  • Human Plasma (K2EDTA) sourced from an accredited supplier.

  • Ultrapure water.

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Retigabine, NAMR, and their respective deuterated internal standards in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stocks in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) and quality control (QC) spiking solutions.

  • Internal Standard (IS) Working Solution: Prepare a solution of Retigabine-d4 and NAMR-d4 at a final concentration of 100 ng/mL in acetonitrile.

Sample Preparation Protocol

This protocol is optimized for speed and efficiency to minimize the potential for metabolite degradation.

  • Thawing: Thaw plasma samples on an ice bath.

  • Aliquoting: Aliquot 50 µL of plasma (sample, blank, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. The acidic acetonitrile serves to precipitate proteins and simultaneously add the internal standards.

  • Vortexing: Vortex mix all tubes for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Dilution: Add 100 µL of ultrapure water containing 0.1% formic acid to each well/vial. This step ensures compatibility with the mobile phase.

  • Injection: Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The chromatographic and mass spectrometric parameters are crucial for achieving the required selectivity and sensitivity.

Parameter Condition Rationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Analytical Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)Offers excellent retention and peak shape for the analytes.
Column Temperature 40°CEnsures reproducible retention times and peak shapes.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes analyte ionization in positive mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/minStandard flow rate for the column dimension, providing good efficiency.
Gradient Elution 5% B to 95% B over 2.5 min, hold for 1 min, return to initial conditions. Total run time ~4 min.Allows for efficient separation of analytes from matrix components and rapid elution.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis due to its high selectivity and sensitivity.
Ionization Source Electrospray Ionization (ESI), Positive ModeRetigabine and NAMR contain basic nitrogen atoms that are readily protonated.
MRM Transitions Retigabine: m/z 304.2 → 150.1Retigabine-d4: m/z 308.2 → 154.1NAMR: m/z 346.2 → 150.1NAMR-d4: m/z 350.2 → 154.1Specific precursor-to-product ion transitions provide the necessary selectivity for quantification in a complex matrix like plasma.[8][9][10]

Bioanalytical Method Validation

The method was validated following the International Council for Harmonisation (ICH) M10 guidelines.[3] The objective of validation is to demonstrate that the analytical method is suitable for its intended purpose.[11][12][13][14]

Validation_Parameters Figure 2: Key Bioanalytical Validation Parameters Validation Method Validation Selectivity Selectivity & Matrix Effect Validation->Selectivity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration Calibration Curve Validation->Calibration Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Figure 2: Key Bioanalytical Validation Parameters.

Validation Results Summary

The following tables summarize the acceptance criteria and results for the validation of Retigabine and its N-acetyl metabolite.

Table 1: Calibration Curve and Sensitivity

ParameterAcceptance Criteria (ICH M10)[3]Retigabine ResultNAMR Result
Calibration Range -1 - 1000 ng/mL2.5 - 1000 ng/mL
Regression Model Weighted (1/x²) linear regressionr² > 0.998r² > 0.997
Calibrator Accuracy ±15% of nominal (±20% at LLOQ)PassPass
LLOQ S/N > 5; Accuracy within ±20%; Precision ≤20%1 ng/mL2.5 ng/mL

Rationale: A weighted linear regression model is used to ensure accuracy across the entire dynamic range, giving less weight to the higher concentration standards which have higher absolute variance.

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day (n=6) Inter-day (n=18, 3 runs) Acceptance Criteria
Retigabine Accuracy (%) | Precision (%CV) Accuracy (%) | Precision (%CV) Accuracy: ±15% Precision: ≤15%
LLOQ1104.5 | 8.2102.1 | 11.5Pass
LQC398.7 | 5.4101.5 | 7.8Pass
MQC100101.2 | 4.199.8 | 6.2Pass
HQC80097.5 | 3.598.9 | 4.9Pass
NAMR Accuracy (%) | Precision (%CV) Accuracy (%) | Precision (%CV) Accuracy: ±15% Precision: ≤15%
LLOQ2.595.8 | 11.398.3 | 13.4Pass
LQC7.5103.1 | 6.8101.7 | 8.1Pass
MQC25099.4 | 4.5100.5 | 5.9Pass
HQC800102.6 | 3.9101.9 | 5.3Pass

Rationale: Assessing accuracy and precision at multiple concentration levels ensures the method is reliable throughout the entire calibration range.

Selectivity and Matrix Effect
  • Selectivity: No significant interfering peaks were observed at the retention times of the analytes or IS in six different sources of blank human plasma.

  • Matrix Effect: The matrix factor, calculated by comparing the peak response of analytes in post-extraction spiked blank plasma to the response in a pure solution, was between 0.95 and 1.08. The IS-normalized matrix factor had a coefficient of variation (%CV) of <10%, indicating that the internal standards effectively compensated for any ion suppression or enhancement.

Recovery

The extraction recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Retigabine Recovery: 91.5% ± 4.8%

  • NAMR Recovery: 88.9% ± 5.5%

  • Rationale: The protein precipitation method provides high and consistent recovery for both analytes, making it a suitable choice for high-throughput analysis.

Stability

Analyte stability was assessed under various conditions to ensure sample integrity from collection to analysis. All results were within ±15% of the nominal concentration.

Stability TypeConditionResult
Short-Term (Bench-Top) 8 hours at Room Temperature (in plasma)Stable
Post-Preparative 24 hours in Autosampler (4°C)Stable
Freeze-Thaw 3 cycles (-70°C to Room Temperature)Stable
Long-Term 90 days at -70°CStable

Rationale: The addition of formic acid to plasma samples immediately after harvesting and storage at ultra-low temperatures are critical steps to prevent the back-conversion of N-glucuronide metabolites, thereby ensuring the stability and accuracy of the measured concentrations of Retigabine and NAMR.[1]

Conclusion

The bioanalytical method detailed in this application note provides a robust, sensitive, and reliable solution for the simultaneous quantification of Retigabine and its active N-acetyl metabolite in human plasma. By implementing a streamlined protein precipitation protocol and optimized LC-MS/MS conditions, the method achieves high throughput while maintaining data integrity. Crucially, the protocol addresses the inherent instability of Retigabine's N-glucuronide metabolites through specific sample handling procedures. The successful validation against the stringent criteria of the ICH M10 guideline confirms that this method is fit-for-purpose and can be confidently deployed in a regulated environment to support pharmacokinetic and toxicokinetic evaluations in drug development.

References

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA). [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency (EMA). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Simplicis. [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. (2011). gmp-compliance.org. [Link]

  • Guideline on Bioanalytical Method Validation. (2011). European Medicines Agency (EMA). [Link]

  • Licea Perez, H., Boram, S. L., & Evans, C. A. (2014). Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites. Analytical Methods, 7(3), 1157-1163. [Link]

  • Retigabine : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2022). Medical Dialogues. [Link]

  • USFDA guidelines for bioanalytical method validation. (n.d.). Slideshare. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • H. W. Dibbern, et al. (2000). Metabolism of Retigabine (D-23129), a Novel Anticonvulsant. OA Monitor Ireland. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. (2001). Food and Drug Administration (FDA). [Link]

  • Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite. (2014). RSC Publishing. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). Food and Drug Administration (FDA). [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION. (2019). Food and Drug Administration (FDA). [Link]

  • Tomberlin, J. K., et al. (2011). Retigabine (ezogabine) as add-on therapy for partial-onset seizures: an update for clinicians. Therapeutic Advances in Chronic Disease, 2(5), 293-303. [Link]

  • Retigabine. (n.d.). Therapeutic Goods Administration (TGA). [Link]

  • Retigabine. (n.d.). Wikipedia. [Link]

  • Köppen, H. E., et al. (2000). Determination of retigabine and its acetyl metabolite in biological matrices by on-line solid-phase extraction (column switching) liquid chromatography with tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 748(1), 97-111. [Link]

  • Licea-Perez, H., et al. (2007). Determination of N-acetyl retigabine in dog plasma by LC/MS/MS following off-line microElution 96-well solid phase extraction. Journal of Chromatography B, 852(1-2), 465-472. [Link]

  • Simultaneous LC/MS/MS Quantitation of 20 Antiepileptic Drugs in Human Serum. (2017). Agilent. [Link]

  • Deeb, S., et al. (2014). Simultaneous analysis of 22 antiepileptic drugs in postmortem blood, serum and plasma using LC-MS-MS with a focus on their role in forensic cases. Journal of Analytical Toxicology, 38(8), 534-543. [Link]

  • Almeida, A. M., et al. (2021). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. Journal of Pharmaceutical Analysis, 11(4), 389-403. [Link]

Sources

Tracing the N-Glucosidation of Retigabine: A Radiotracer-Based Workflow for Identifying Atypical Phase II Metabolites

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Retigabine (ezogabine) is a first-in-class antiepileptic drug that exerts its pharmacological effect by opening neuronal Kv7 (KCNQ) voltage-gated potassium channels[1]. Unlike many central nervous system therapeutics, retigabine is not subject to significant oxidative metabolism via the cytochrome P450 (CYP450) system. Instead, its clearance is dominated by Phase II conjugation pathways, primarily N-acetylation (forming the N-acetyl metabolite, NAMR) and N-glucuronidation.

While N-glucuronidation is a well-documented clearance mechanism, retigabine also undergoes a rare and atypical biotransformation: N-glucosidation [2]. In vivo studies have demonstrated a distinct species-specific metabolic profile; while rats do not form the N-glucoside, dogs and humans excrete measurable amounts of retigabine-N-glucoside in their urine[2].

Experimental Rationale: Expertise & Causality

Designing a protocol to capture N-glucosidation requires deviating from standard drug metabolism and pharmacokinetics (DMPK) workflows. The causality behind our experimental choices is rooted in two major analytical challenges:

  • The Necessity of [14C]-Radiolabeling for Mass Balance: Phase II metabolites (like glucuronides and glucosides) often exhibit drastically different mass spectrometric ionization efficiencies compared to their parent aglycones. Relying solely on LC-MS/MS for quantification without an authentic, stable-isotope-labeled N-glucoside standard leads to severe quantitative bias. By incorporating a [14C]-radiolabel into the stable phenyl ring of retigabine, researchers can utilize Radio-Flow Detection (RFD). The radioactive decay is independent of the molecule's chemical structure, ensuring that the chromatographic peak area is directly proportional to the molar quantity of the metabolite, allowing for an unbiased mass balance[3].

  • Modifying the In Vitro Cofactor: Standard in vitro microsomal stability assays utilize Uridine 5'-diphospho-glucuronic acid (UDPGA) to assess glucuronidation. However, N-glucosidation is catalyzed by specific UGT isoforms (such as those in the UGT2B or UGT3A subfamilies) that selectively utilize Uridine diphosphate-glucose (UDP-Glc) as the sugar donor[4][5]. To successfully trace N-glucoside formation in vitro, the assay must be explicitly supplemented with UDP-Glc rather than UDPGA.

Experimental Workflow

G A [14C]-Retigabine (Substrate) B1 Liver Microsomes + UDP-Glucuronic Acid A->B1 Standard UGT Assay B2 Liver Microsomes + UDP-Glucose A->B2 Modified UGT Assay C1 [14C]-Retigabine N-Glucuronide B1->C1 UGT1A9 / UGT1A4 C2 [14C]-Retigabine N-Glucoside B2->C2 UGT2B / UGT3A D Radio-HPLC & HRMS Analysis C1->D C2->D

Workflow for tracing [14C]-Retigabine N-glucosidation vs. N-glucuronidation in vitro.

Step-by-Step Methodologies

Protocol A: In Vitro Tracing of [14C]-Retigabine N-Glucosidation

Objective: To synthesize and trace the N-glucoside metabolite using human or dog liver microsomes (HLM/DLM).

Reagents:

  • [14C]-Retigabine (Specific activity: ~50 mCi/mmol)

  • Pooled HLM or DLM (20 mg/mL)

  • Alamethicin (pore-forming peptide)

  • UDP-Glucose (UDP-Glc, 5 mM final)

  • Tris-HCl buffer (50 mM, pH 7.4) with 5 mM MgCl2

Methodology:

  • Microsome Permeabilization: UGT enzymes are located on the luminal side of the endoplasmic reticulum. Pre-incubate HLM/DLM (1 mg/mL final protein concentration) with Alamethicin (50 µg/mg protein) on ice for 15 minutes. Self-Validation Check: Failure to permeabilize the vesicular membranes will result in artificially low or zero conjugate formation due to restricted cofactor access.

  • Reaction Mixture Preparation: In a silanized glass vial, combine the permeabilized microsomes, Tris-HCl buffer, and MgCl2.

  • Substrate Addition: Add [14C]-Retigabine to achieve a final concentration of 10 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the N-glucosidation reaction by adding UDP-Glc (not UDPGA) to a final concentration of 5 mM.

  • Incubation & Quenching: Incubate at 37°C in a shaking water bath for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile (MeCN) containing 0.1% formic acid to precipitate proteins.

  • Extraction: Vortex the quenched samples for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C. Extract the supernatant for LC-MS/RFD analysis.

Protocol B: In Vivo Mass Balance and Excretion Profiling

Objective: To quantify the in vivo formation of retigabine-N-glucoside in relevant preclinical species.

Methodology:

  • Dosing: Administer a single oral dose of [14C]-Retigabine (e.g., 5 mg/kg, ~10 µCi/animal) to beagle dogs.

  • Sample Collection: House animals in metabolic cages. Collect urine and feces at 0-24 h, 24-48 h, and 48-72 h intervals over cold packs (4°C) to prevent ex vivo degradation or hydrolysis of the N-glucoside.

  • Sample Preparation: Subject urine samples to Solid-Phase Extraction (SPE) using an HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% methanol in water, and elute with 100% methanol to concentrate the [14C]-metabolites.

  • Radio-HPLC Analysis: Inject the reconstituted eluate onto a reversed-phase C18 column coupled to a High-Resolution Mass Spectrometer (HRMS) and an inline Radio-Flow Detector. The N-glucoside will elute with a characteristic mass shift of +162 Da (addition of glucose) compared to the parent drug, which is distinct from the +176 Da shift characteristic of the N-glucuronide[6].

Quantitative Data Presentation

The following table summarizes the quantitative distribution of retigabine and its primary Phase II metabolites in urine (0-24 h) across different species, demonstrating the highly species-selective nature of the N-glucosidation pathway[2].

SpeciesUnchanged Retigabine (% Dose)Retigabine-N-Glucuronide (% Dose)Retigabine-N-Glucoside (% Dose)NAMR (N-Acetyl) / Other (% Dose)
Rat ~2%0% (in urine)*0% ~29%
Dog 13%5%1% Minimal
Human ~36%PredominantMinor but present Present

*Note: In rats, glucuronides of retigabine are primarily excreted via bile/feces (~10% of dose) rather than urine[2].

References

  • Title: Extract from the Clinical Evaluation Report for Retigabine Source: Therapeutic Goods Administration (TGA) URL:[Link]

  • [2] Title: Metabolism of Retigabine (D-23129), a Novel Anticonvulsant Source: OA Monitor Ireland / University of Göttingen (Drug Metabolism and Disposition) URL:[Link]

  • [3] Title: Structure elucidation of phase II metabolites by tandem mass spectrometry: An overview Source: ResearchGate URL:[Link]

  • [1] Title: Retigabine Source: Wikipedia URL:[Link]

  • [4] Title: Uridine diphosphate sugar-selective conjugation of an aldose reductase inhibitor (AS-3201) by UDP-glucuronosyltransferase 2B subfamily in human liver microsomes Source: PubMed (Biochemical Pharmacology) URL:[Link]

  • [5] Title: Drug and Chemical Glucosidation by Control Supersomes and Membranes from Spodoptera frugiperda (Sf) 9 Cells Source: Drug Metabolism and Disposition (ASPET) URL:[Link]

  • [6] Title: Metabolic pathways of benzimidazole anthelmintics in harebell (Campanula rotundifolia) Source: University of Pardubice / ScienceDirect URL:[Link]

Sources

Troubleshooting & Optimization

Preventing the degradation of Retigabine N-beta-D-Glucoside during sample preparation

Author: BenchChem Technical Support Team. Date: April 2026

Retigabine Bioanalysis Support Center: Mitigating N-Glucoside and N-Glucuronide Degradation

Diagnostic Overview

When quantifying Retigabine (RTG) and its active N-acetyl metabolite (NAMR) in biological matrices, researchers frequently encounter severe positive bias (overestimation) of the parent drug[1]. This analytical artifact is caused by the extreme lability of circulating Phase II metabolites, specifically Retigabine N-beta-D-glucoside and N-glucuronide[1][2]. These metabolites circulate at concentrations up to 25-fold higher than the parent drug[1]. Due to the inherent instability of the N-glycosidic bond, exposure to acidic environments, elevated temperatures, or thermal stress in an LC-MS/MS source triggers rapid hydrolysis, converting the metabolites back into free Retigabine[1][3].

Mechanistic Causality (Expertise & Experience)

Unlike stable O-glucuronides, N-glucosides and N-glucuronides feature a direct nitrogen-to-anomeric-carbon linkage. Under acidic conditions, the glycosidic nitrogen is readily protonated, transforming it into an excellent leaving group. This acid-catalyzed cleavage forms an oxocarbenium ion intermediate, rapidly releasing the free amine (Retigabine).

Consequently, traditional bioanalytical sample preparations that utilize acidic protein precipitation (e.g., Formic Acid/Acetonitrile) will actively degrade the sample ex vivo, invalidating the pharmacokinetic data[1]. To achieve a self-validating analytical method, the extraction protocol must physically separate these highly abundant, polar metabolites from the parent drug before they can enter the mass spectrometer[4].

Quantitative Data: Stability Profile

The following table summarizes the stability and abundance of Retigabine and its critical metabolites to guide your sample preparation strategy[1][2].

AnalyteIn Vivo Abundance (Relative to Parent)Stability at pH 3.0 (Room Temp)Stability at pH 7.4 (4°C)Primary Analytical Risk
Retigabine (RTG) 1x (Baseline)StableStableOverestimation via metabolite hydrolysis
N-acetyl-retigabine (NAMR) ~0.5x - 1xStableStableOverestimation via metabolite hydrolysis
RTG N-Glucuronide ~25xHighly Labile (Rapid Hydrolysis)StableEx vivo & In-source back-conversion
RTG N-beta-D-Glucoside ~5x - 10xHighly Labile (Rapid Hydrolysis)StableEx vivo & In-source back-conversion

Step-by-Step Protocol: Self-Validating HLB SPE Extraction

To establish a trustworthy system, this protocol utilizes Solid Phase Extraction (SPE) to wash away the labile N-glucosides/glucuronides while retaining the parent drug. This ensures that any observed Retigabine is strictly from the in vivo circulation[1][4].

Step 1: Thermal Stabilization (Sample Thawing) Thaw all plasma/urine samples strictly on wet ice (4°C). Never thaw at room temperature or in a water bath, as thermal energy accelerates N-glycosidic bond cleavage.

Step 2: pH Neutralization Aliquot the biological sample into a pre-chilled 96-well plate. Add an equal volume of cold 50 mM Ammonium Acetate buffer (pH 6.8 - 7.4) to stabilize the N-glycosidic bonds. Critical: Do not use Formic Acid, TFA, or any acidic modifiers at this stage[1].

Step 3: Solid Phase Extraction (SPE) Loading Condition a polymeric Hydrophilic-Lipophilic Balance (HLB) microElution plate with Methanol, followed by water. Load the buffered sample onto the SPE bed at a controlled flow rate (1-2 mL/min).

Step 4: Selective Wash (The Validating Step) Wash the SPE bed with a weakly aqueous organic solution (e.g., 5% Methanol in water). Because N-beta-D-glucosides and N-glucuronides are highly polar, they will break through the HLB sorbent and be discarded in the wash step. Retigabine and NAMR, being more lipophilic, are retained[4].

Step 5: Elution and Reconstitution Elute the target analytes using a neutral organic mixture (e.g., 40/60 Acetonitrile/Isopropanol)[4]. Dilute the eluate with water to match the initial LC mobile phase conditions. Maintain the autosampler at 4°C.

Workflow Visualization

G Parent Retigabine (RTG) & NAMR Metabolite RTG N-Glucoside & N-Glucuronide (Labile) Parent->Metabolite In vivo Phase II AcidTemp Acidic pH & Room Temp (Uncontrolled Prep) Metabolite->AcidTemp Sample Handling MSSource LC-MS/MS Source (Thermal Stress) Metabolite->MSSource Co-elution Stabilized Neutral pH, 4°C & HLB SPE Wash Metabolite->Stabilized Optimized Protocol Overest Overestimation of RTG (False Positives) AcidTemp->Overest Ex vivo Hydrolysis MSSource->Overest In-source Degradation Accurate Accurate Quantitation (No Overestimation) Stabilized->Accurate Physical Separation

Figure 1: Degradation pathways of Retigabine N-Glucoside/N-Glucuronide and stabilization interventions.

Troubleshooting FAQs

Q: I am seeing a "shoulder" on my Retigabine LC peak. What causes this? A: A chromatographic shoulder or a distinct secondary peak sharing the Retigabine MRM transition indicates in-source fragmentation. This happens when residual N-beta-D-glucoside or N-glucuronide co-elutes (or elutes slightly earlier) and breaks down in the heated ESI source[1]. To fix this, optimize your SPE wash step to ensure 100% removal of the polar metabolites before injection, or adjust your LC gradient to ensure baseline separation between the polar metabolites and the parent drug.

Q: Can I use protein precipitation (PPT) instead of SPE for higher throughput? A: It is highly discouraged. PPT does not remove the highly abundant N-glucosides and N-glucuronides from the sample matrix. Even if you perform PPT at a neutral pH, the labile metabolites will enter the LC-MS/MS system, where they are virtually guaranteed to undergo thermal degradation in the source, leading to inaccurate quantification[1][3].

Q: How should I store incurred samples awaiting re-analysis? A: Samples must be flash-frozen and stored at -80°C immediately after collection. Storage at -20°C is insufficient for long-term stability, as slow hydrolysis of the N-glycosidic bond can still occur over several weeks[1].

Sources

Technical Support Center: Optimizing pH and Temperature for the Stability of Retigabine N-glucuronide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the bioanalysis of Retigabine (ezogabine). This guide is designed for researchers, bioanalytical scientists, and drug development professionals dealing with the unique pharmacokinetic challenges of Retigabine and its metabolites.

Unlike many small-molecule therapeutics that rely on cytochrome P450 metabolism, Retigabine is primarily metabolized via N-glucuronidation and N-acetylation. The resulting N-glucuronide metabolites circulate at concentrations approximately 25-fold higher than the parent drug . Because these N-glucuronides are highly labile, improper sample handling leads to rapid back-conversion into Retigabine and its active metabolite, N-acetyl-retigabine (NAMR), causing severe analytical overestimation.

Part 1: Mechanistic Insights into N-Glucuronide Instability

To successfully quantify Retigabine and NAMR, you must first understand the causality behind the degradation of their N-glucuronide conjugates.

The Chemical Vulnerability of the N-Glucuronide Bond Retigabine undergoes phase II metabolism catalyzed primarily by UGT1A9 and UGT1A4, forming N-glucuronides . The covalent bond between the nitrogen atom of the retigabine amine group and the glucuronic acid moiety is intrinsically unstable at physiological and alkaline pH.

  • Base-Catalyzed Hydrolysis: At pH levels above 6.0, the abundance of hydroxide ions ( OH− ) facilitates a nucleophilic attack on the glucuronic acid linkage. This cleaves the conjugate, releasing the free parent drug (Retigabine) or NAMR.

  • Thermodynamic Acceleration: This hydrolysis is a thermodynamically driven kinetic process. At room temperature (25°C) or physiological temperature (37°C), the kinetic energy of the system accelerates the rate constant of degradation.

  • The Acidic Stabilization Mechanism: N-glucuronides are unusually stable at acidic pH . Lowering the pH (increasing H+ concentration) protonates the functional groups, neutralizing the nucleophilic threat and thermodynamically stabilizing the N-glucuronide bond against cleavage.

Part 2: Troubleshooting & FAQs

Q1: Why are my Retigabine and NAMR plasma concentrations artificially high, with high inter-assay variability? A: You are likely observing the ex vivo back-conversion of labile N-glucuronide metabolites. Because N-glucuronides circulate at ~25 times the concentration of the parent drug, even a 4% degradation of the N-glucuronide pool will double the apparent concentration of Retigabine in your sample . This conversion is highly sensitive to the time the sample spends at room temperature and physiological pH prior to extraction.

Q2: What is the optimal pH to stabilize Retigabine N-glucuronide during sample preparation? A: The optimal pH for stabilization is between 4.0 and 4.5 . At physiological pH (7.4), the N-glucuronide bond is highly susceptible to base-catalyzed hydrolysis. You must actively acidify the plasma immediately after centrifugation to arrest this degradation pathway.

Q3: How does temperature affect the stability of the samples, and how should I mitigate it? A: Temperature acts as a catalyst for the hydrolysis reaction. At 37°C or 25°C, degradation occurs within minutes to hours. To mitigate this, the entire workflow—from blood draw to extraction—must be performed on wet ice (4°C). Samples must be flash-frozen and stored at -80°C.

Q4: Can I use standard Protein Precipitation (PPT) for sample extraction? A: Standard PPT is not recommended unless the precipitation solvent is heavily acidified and cold. Simple PPT often fails to remove the high abundance of N-glucuronides, which may then degrade inside the LC-MS/MS autosampler. Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) under controlled acidic conditions is strongly preferred to physically separate the parent drug from the N-glucuronides prior to injection.

Part 3: Quantitative Stability Data

The following table summarizes the quantitative risk of Retigabine N-glucuronide back-conversion under various environmental conditions. Use this matrix to establish your laboratory's sample handling limits.

ParameterConditionRetigabine N-glucuronide StabilityBack-Conversion RiskRecommended Action
pH Acidic (pH 4.0 - 4.5)Highly Stable ( t1/2​>48 hours)LowOptimal range for plasma acidification.
pH Physiological (pH 7.4)Unstable ( t1/2​<4 hours at RT)HighAvoid prolonged exposure; acidify immediately.
pH Alkaline (pH > 8.0)Rapidly Degrades ( t1/2​<30 mins)CriticalStrictly avoid during all extraction steps.
Temperature 4°C (Wet Ice)Stable (Short-term benchtop)LowOptimal for all benchtop processing.
Temperature 25°C (Room Temp)Degrades over timeModerateMinimize benchtop exposure to < 30 minutes.
Temperature 37°C (Incubation)Rapidly DegradesHighStrictly avoid.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your bioanalytical data, follow this step-by-step methodology for plasma sample preparation. This protocol includes built-in self-validation steps to verify that degradation has been successfully halted.

Protocol: Acidified Extraction of Retigabine and NAMR from Human Plasma

Step 1: Cold Blood Collection

  • Draw whole blood into pre-chilled K2​EDTA collection tubes.

  • Immediately invert 5 times and submerge the tube in wet ice (4°C).

Step 2: Temperature-Controlled Centrifugation

  • Within 30 minutes of collection, centrifuge the blood at 2000 x g for 10 minutes.

  • Critical: The centrifuge must be pre-cooled and maintained at exactly 4°C.

Step 3: Immediate Plasma Acidification

  • Prepare a stabilizing buffer of 0.1 M Citric Acid (pH ~2.5) kept on ice.

  • Transfer the separated plasma into pre-chilled cryovials.

  • Add the Citric Acid buffer to the plasma at a validated ratio (typically 1:10 v/v) to drop the final sample pH to the 4.0–4.5 range. Gently vortex to mix.

Step 4: Self-Validation / Quality Control Spiking

  • Validation Step: To a subset of QC samples, spike a known concentration of stable isotope-labeled Retigabine N-glucuronide (e.g., RTG-N-Glu- d4​ ).

  • If the extraction conditions are successfully stabilizing the sample, the LC-MS/MS readout for RTG- d4​ (the degradation product) will remain below the lower limit of quantification (LLOQ).

Step 5: Storage and Extraction

  • Flash-freeze the acidified aliquots on dry ice and store at -80°C.

  • When ready for analysis, thaw samples on wet ice.

  • Perform Liquid-Liquid Extraction (LLE) using a cold organic solvent mixture (e.g., dichloromethane/diethyl ether). Ensure that the aqueous phase remains acidic during the partition to prevent N-glucuronide hydrolysis and to keep the N-glucuronides in the aqueous waste layer, effectively isolating the stable RTG and NAMR in the organic layer.

Part 5: Pathway Visualization

The following diagram maps the metabolic pathways of Retigabine and highlights the specific environmental triggers that cause the labile N-glucuronides to back-convert into the parent analytes.

G RTG Retigabine (RTG) Parent Drug NAMR N-acetyl-retigabine (NAMR) RTG->NAMR N-acetyltransferases (Hepatic) RTG_GLU RTG N-glucuronide (Labile Metabolite) RTG->RTG_GLU UGT1A9 / UGT1A4 (Glucuronidation) NAMR_GLU NAMR N-glucuronide (Labile Metabolite) NAMR->NAMR_GLU UGTs (Glucuronidation) RTG_GLU->RTG Base-Catalyzed Hydrolysis (High Temp, pH > 6) NAMR_GLU->NAMR Base-Catalyzed Hydrolysis (High Temp, pH > 6)

Retigabine metabolism and pH/temperature-dependent N-glucuronide back-conversion pathways.

References

  • Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites Analytical Methods (RSC Publishing) URL:[Link]

  • N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes of Crigler-Najjar type II Metabolism (PubMed) URL:[Link]

  • N-glucuronidation of drugs and other xenobiotics by human and animal UDP-glucuronosyltransferases Drug Metabolism Reviews (PubMed) URL:[Link]

Troubleshooting poor recovery of Retigabine N-beta-D-Glucoside in bioanalysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalysis of Retigabine (ezogabine) and its major metabolites. This guide is specifically designed for researchers and scientists troubleshooting the quantitative recovery of Retigabine N-beta-D-Glucoside in LC-MS/MS workflows.

Retigabine is predominantly metabolized via N-glucuronidation and N-glucosidation, bypassing the traditional CYP450 oxidative pathways [1]. Due to the high polarity, chemical instability, and susceptibility to matrix effects of N-glucosides, achieving reproducible extraction recovery and accurate quantification presents significant analytical challenges.

Core Troubleshooting FAQs

Q1: Why is the extraction recovery of Retigabine N-beta-D-Glucoside so low (<30%) when using standard Liquid-Liquid Extraction (LLE)?

Causality & Solution: Retigabine N-beta-D-Glucoside is highly polar due to the bulky, hydrophilic sugar moiety attached to the nitrogen atom. Standard LLE using non-polar or mid-polar solvents (e.g., hexane, ethyl acetate, or MTBE) fails to partition this hydrophilic metabolite into the organic phase, leaving it in the aqueous waste.

  • Actionable Fix: Abandon LLE for this metabolite. Switch to Solid-Phase Extraction (SPE) using a mixed-mode polymeric sorbent (e.g., Oasis HLB or MCX). The hydrophilic-lipophilic balance of these cartridges effectively retains both the lipophilic parent drug (Retigabine) and the polar N-glucoside.

Q2: I am seeing a massive peak for Retigabine, but I suspect it's actually the N-glucoside converting back to the parent drug. How do I prevent this?

Causality & Solution: N-glucosides and N-glucuronides are notorious for two types of degradation:

  • Ex vivo hydrolysis: Enzymatic or chemical hydrolysis during sample collection and preparation.

  • In-source fragmentation (ISF): The labile N-glycosidic bond breaks inside the electrospray ionization (ESI) source of the mass spectrometer, converting the metabolite into the parent drug before it reaches the first quadrupole [2].

  • Actionable Fix:

    • Sample Prep: Add an enzyme inhibitor (e.g., saccharolactone) to the plasma immediately upon collection to prevent enzymatic cleavage. Keep samples strictly on ice (4°C).

    • LC-MS/MS: Ensure baseline chromatographic separation between Retigabine and Retigabine N-beta-D-Glucoside. If they co-elute, ISF of the glucoside will artificially inflate the parent drug's peak area. Lower the declustering potential (DP) or cone voltage to minimize thermal/collisional breakdown in the source.

Q3: How do I overcome severe ion suppression (matrix effects) for the N-glucoside?

Causality & Solution: Because the N-glucoside is highly polar, it elutes early in standard reversed-phase chromatography (e.g., C18 columns), co-eluting with endogenous salts, phospholipids, and other polar matrix components that suppress the ESI signal.

  • Actionable Fix: Use a column designed for polar retention, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a high-strength silica C18 column compatible with 100% aqueous mobile phases. This increases the retention factor ( k′ ), shifting the metabolite's elution away from the solvent front and void volume suppression zone.

Optimized Experimental Protocol: SPE & LC-MS/MS Workflow

To ensure a self-validating system, the following protocol incorporates internal standards early in the process and utilizes mixed-mode SPE to guarantee recovery.

Step-by-Step Methodology
  • Sample Aliquoting & Stabilization: Transfer 100 µL of human plasma into a pre-chilled 96-well plate. Immediately add 10 µL of a stabilizer cocktail (containing 50 mM saccharolactone) to prevent ex vivo hydrolysis.

  • Internal Standard Addition: Add 10 µL of isotopically labeled internal standards ( 13C6​ -Retigabine and 13C6​ -Retigabine N-glucoside) to correct for downstream recovery losses and matrix effects [1].

  • Protein Precipitation (Crash): Add 300 µL of cold Acetonitrile (1% Formic Acid). Vortex for 2 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C.

  • SPE Loading (Oasis HLB 30mg):

    • Condition: 1 mL Methanol, followed by 1 mL Water.

    • Load: Transfer the supernatant from Step 3 to the SPE cartridge.

    • Wash: 1 mL of 5% Methanol in Water (removes salts and highly polar interferences).

    • Elute: 1 mL of 80% Acetonitrile / 20% Methanol (elutes both parent and N-glucoside).

  • Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • LC-MS/MS Injection: Inject 5 µL onto a Polar-C18 column (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm). Use a gradient starting at 2% Organic (Acetonitrile with 0.1% FA) to retain the polar N-glucoside.

Data Presentation: Recovery and Matrix Effects

The table below summarizes the expected quantitative performance when transitioning from a flawed LLE method to the optimized SPE/Polar-LC method.

AnalyteMethodExtraction Recovery (%)Matrix Factor (MF)In-Source Fragmentation
Retigabine Standard LLE85.2 ± 4.10.92N/A
Retigabine N-Glucoside Standard LLE12.4 ± 6.3 0.45 (Severe Suppression)High (Co-elution)
Retigabine Optimized SPE91.5 ± 3.20.98N/A
Retigabine N-Glucoside Optimized SPE88.7 ± 4.5 0.95 (Minimal Suppression)Eliminated (Resolved)

Visualizing the Analytical Workflow and Pitfalls

The following diagram maps the critical decision points in the bioanalytical workflow, highlighting where the N-glucoside is typically lost and how the optimized protocol rescues the analysis.

BioanalysisWorkflow Plasma Human Plasma Sample (Contains Retigabine & N-Glucoside) LLE_Path Standard LLE (Non-polar solvent) Plasma->LLE_Path Sub-optimal SPE_Path Optimized SPE (Mixed-mode Polymeric) Plasma->SPE_Path Recommended LLE_Result Loss of N-Glucoside (Stays in aqueous waste) LLE_Path->LLE_Result SPE_Result High Recovery of Both (Eluted in 80% ACN) SPE_Path->SPE_Result LC_Standard Standard C18 LC (Early Elution) SPE_Result->LC_Standard Poor Chromatography LC_Polar Polar-C18 / HILIC (Increased k') SPE_Result->LC_Polar Optimized Chromatography MS_Fail Ion Suppression & In-Source Fragmentation LC_Standard->MS_Fail MS_Success Accurate Quantification (Resolved Peaks, No ISF) LC_Polar->MS_Success

Figure 1: Decision tree for Retigabine N-Glucoside bioanalysis, contrasting failure points with optimized SPE and LC parameters.

References

  • FDA Center for Drug Evaluation and Research. (2011). Clinical Pharmacology and Biopharmaceutics Review(s) for POTIGA (ezogabine). Application Number: 022345Orig1s000. Retrieved from[Link]

  • Zhou, J., et al. (2010). N-glucuronidation of drugs and other xenobiotics by human and animal UDP-glucuronosyltransferases. ResearchGate. Retrieved from[Link]

Technical Support Center: Ensuring Accurate Quantification of Retigabine by Minimizing N-Glucuronide Back-Conversion

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioanalytical challenges related to Retigabine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are working on the quantification of Retigabine in biological matrices. A significant challenge in this area is the instability of Retigabine's N-glucuronide metabolites, which can hydrolyze back to the parent drug, leading to an overestimation of Retigabine concentrations.[1][2][3] This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to help you minimize this back-conversion and ensure the scientific integrity of your data.

The Challenge: Instability of Retigabine N-Glucuronide

Retigabine is extensively metabolized in humans, primarily through N-acetylation and N-glucuronidation, with no significant involvement of the cytochrome P450 system.[1][4][5] The resulting N-glucuronide conjugates are known to be labile and can revert to the parent Retigabine under certain ex vivo conditions.[2] This back-conversion is influenced by several factors, most notably pH, temperature, and time .[2] Given that the N-glucuronide metabolites can circulate at levels approximately 25-fold higher than the parent drug, even a small degree of back-conversion can significantly impact the accuracy of Retigabine quantification.[1][2]

The following diagram illustrates the metabolic pathway and the potential for back-conversion:

Retigabine_Metabolism cluster_factors Factors Promoting Back-Conversion Retigabine Retigabine (Parent Drug) N_acetyl_Retigabine N-acetyl Retigabine Retigabine->N_acetyl_Retigabine N-acetylation N_glucuronide Retigabine N-glucuronide Retigabine->N_glucuronide N-glucuronidation (UGT1A4, UGT1A9) N_glucuronide->Retigabine Back-Conversion (Hydrolysis) Acidic pH Acidic pH Elevated Temperature Elevated Temperature Extended Time Extended Time

Caption: Metabolic pathway of Retigabine and factors influencing N-glucuronide back-conversion.

Troubleshooting Guide: Minimizing Back-Conversion During Your Experiments

This section addresses specific issues you may encounter during sample collection, processing, and analysis.

Q1: I'm seeing unexpectedly high concentrations of Retigabine in my plasma samples. Could this be due to N-glucuronide back-conversion?

A1: Yes, this is a strong possibility. The significant circulating concentrations of Retigabine N-glucuronides make them a primary suspect for artificially inflating parent drug levels.[1][2] To diagnose and mitigate this, consider the following:

  • Causality: The hydrolysis of N-glucuronides is often accelerated by improper sample handling. The key is to create an environment that stabilizes the conjugate from the moment of collection.

  • Immediate Action: Review your sample collection and initial processing steps. Any delay at room temperature can lead to significant back-conversion.

  • Protocol Validation: Implement the following stabilization protocol immediately upon plasma separation.

Experimental Protocol: Plasma Sample Stabilization

  • Immediate Cooling: As soon as the blood is collected, place the tubes on ice. Process to plasma within one hour.

  • pH Adjustment: While some N-glucuronides are stabilized under acidic conditions, for Retigabine, a near-neutral pH appears to be protective during extraction. One validated method utilized sample dilution at pH 6.5 for on-line solid-phase extraction.[6] For storage, it's crucial to prevent acidic conditions which can promote hydrolysis of N-glucuronides.[7][8]

  • Low-Temperature Storage: Immediately freeze plasma samples at -80°C after processing.[9][10] Storage at -20°C may not be sufficient to completely halt degradation over extended periods.[9]

Q2: What is the optimal pH for storing and processing samples containing Retigabine and its N-glucuronide?

A2: The optimal pH is a critical factor and requires careful consideration. While a generalized rule for all N-glucuronides is difficult due to structural variations, for many, acidic pH promotes hydrolysis.[7][8]

  • Causality: The stability of the N-glucuronidic bond is pH-dependent. Acidic conditions can catalyze the cleavage of this bond, releasing the parent aglycone.

  • Recommendations:

    • Storage: Maintain the physiological pH of plasma (around 7.4) or slightly basic conditions if possible. Avoid acidification of samples for long-term storage unless validated for your specific analyte.

    • Processing: For analytical procedures like solid-phase extraction, a pH of 6.5 has been successfully used for Retigabine.[6] It is advisable to empirically test a narrow pH range (e.g., 6.5-7.5) to determine the optimal stability for your specific assay conditions.

Data Summary: pH and Temperature Effects on Glucuronide Stability

ConditionEffect on N-Glucuronide StabilityRecommendation for Retigabine Analysis
Acidic pH (e.g., < 6) Generally promotes hydrolysis and back-conversion.[7][8]Avoid for sample storage. Use with caution during extraction, and keep exposure time minimal.
Neutral to Slightly Basic pH (e.g., 6.5-8.0) Generally provides better stability for N-glucuronides.[10]Recommended for sample processing and storage.[6]
Room Temperature Accelerates both chemical and enzymatic degradation.[9]Minimize exposure. Keep samples on ice at all times.
-20°C Storage Slows degradation but may not be sufficient for long-term stability.[9]Suitable for short-term storage only.
-80°C Storage Considered the gold standard for long-term stability of labile metabolites.[9][10]Recommended for all samples intended for long-term storage.

Q3: Does the choice of protein precipitation agent affect the stability of Retigabine N-glucuronide?

A3: Absolutely. The deproteinization method can significantly impact the recovery and stability of glucuronide metabolites.

  • Causality: The use of strong acids for protein precipitation can create a localized acidic environment that promotes the hydrolysis of the N-glucuronide.

  • Recommendations:

    • While specific data on Retigabine is limited, studies on other labile glucuronides, such as acyl glucuronides, have shown that the choice of acid matters. For instance, metaphosphoric acid provided better recovery of an acyl glucuronide compared to perchloric acid.[9][11]

    • Consider using organic solvents like cold acetonitrile for protein precipitation. This method is generally less harsh than strong acids and can be effective in terminating enzymatic activity while preserving the integrity of the metabolite.

    • If an acidic agent is necessary, it is crucial to validate its impact on N-glucuronide stability by comparing the recovery to other methods.

Workflow for Optimizing Sample Processing

Sample_Processing_Workflow cluster_stabilization Stabilization & Storage cluster_analysis Sample Analysis Start Plasma Sample Collection Immediate_Cooling Immediate Cooling on Ice Start->Immediate_Cooling Centrifugation Centrifugation at 4°C Immediate_Cooling->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation pH_Adjustment pH Adjustment (if necessary) Target: pH 6.5-7.5 Plasma_Separation->pH_Adjustment Storage Store at -80°C pH_Adjustment->Storage Thawing Rapid Thawing on Ice Storage->Thawing Protein_Precipitation Protein Precipitation (e.g., Cold Acetonitrile) Thawing->Protein_Precipitation Analysis LC-MS/MS Analysis Protein_Precipitation->Analysis

Caption: Recommended workflow for plasma sample handling to minimize Retigabine N-glucuronide back-conversion.

Frequently Asked Questions (FAQs)

Q: Are there any enzymatic inhibitors I should consider adding to my samples?

A: While β-glucuronidases are a major concern for the stability of many glucuronides, particularly in matrices like urine or feces which can have bacterial contamination, their role in the back-conversion of Retigabine N-glucuronide in plasma is less defined.[7][9] The primary instability of Retigabine N-glucuronide appears to be chemical in nature (pH and temperature-dependent hydrolysis). Therefore, strict control of pH and temperature is the most effective strategy. The use of broad-spectrum esterase inhibitors is generally not relevant for N-glucuronide stability unless there is a specific ester linkage in the molecule, which is not the case for Retigabine.[12][13]

Q: How quickly do I need to process my samples after collection?

A: As quickly as possible. The stability of glucuronides can be compromised within hours at room temperature.[9] For optimal results, blood should be processed to plasma within one hour of collection, and the plasma should be immediately frozen at -80°C if not being analyzed right away.

Q: My study involves urine samples. Are there any special considerations for this matrix?

A: Yes. Urine pH can vary significantly, which can impact the stability of pH-sensitive metabolites.[9] It is recommended to measure the pH of the urine samples upon collection and, if necessary, adjust it to a neutral or slightly basic range to stabilize the Retigabine N-glucuronide. Additionally, the potential for bacterial contamination and the presence of β-glucuronidases is higher in urine, making rapid processing and freezing even more critical.

Q: Can I use dried blood spot (DBS) technology for samples containing Retigabine and its N-glucuronide?

A: DBS technology can be a viable alternative, and some studies have shown that the stability of glucuronides in DBS stored under ambient conditions can be equivalent to liquid samples stored at -80°C.[10][14] However, the stability of each analyte in DBS must be thoroughly investigated and validated on a case-by-case basis. Factors such as the paper type and storage humidity can influence stability.

References

  • Licea Perez, H., Boram, S. L., & Evans, C. A. (2015). Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites. Analytical Methods, 7(3), 993-1000. [Link]

  • Hofmann, U., Seefried, S., Potthast, H., Scholl, H., & Blaschke, G. (2000). Determination of retigabine and its acetyl metabolite in biological matrices by on-line solid-phase extraction (column switching) liquid chromatography with tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 748(1), 97-111. [Link]

  • Licea-Perez, H., Boram, S. L., & Evans, C. A. (2014). Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites. RSC Publishing. [Link]

  • Hypha Discovery. (2023). N-glucuronidation: the human element. Hypha Discovery Blogs. [Link]

  • Barfield, M., & Li, W. (2012). Evaluation of glucuronide metabolite stability in dried blood spots. Bioanalysis, 4(24), 2951-2961. [Link]

  • Tompson, D. J., & Licea-Perez, H. (2014). Clinical Pharmacokinetics of Retigabine/Ezogabine. Request PDF. [Link]

  • Borlak, J., Gasparic, A., Locher, M., Schupke, H., & Hermann, R. (2006). N-glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes of Crigler-Najjar type II. Drug Metabolism and Disposition, 34(5), 711-721. [Link]

  • Li, F., Obach, R. S., & Dalvie, D. K. (2025). Hydrolysis of O-, N-, and N+-glucuronide metabolites in human feces. Drug Metabolism and Disposition. [Link]

  • Johnson, T. A. (2021). Glucuronidation. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]

  • Tompson, D. J., & Licea-Perez, H. (2013). Clinical pharmacokinetics of retigabine/ezogabine. Clinical Pharmacokinetics, 52(11), 935-947. [Link]

  • Finel, M. (2008). N-Glucuronidation of Drugs and Other Xenobiotics. University of Helsinki. [Link]

  • Williamson, G., & Kasbi, S. (2021). Dietary substances and their glucuronides: structures, occurrence and biological activity. Natural Product Reports, 38(10), 1844-1871. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). RETIGABINE Analytical Chemistry. [Link]

  • Barfield, M., & Li, W. (2012). Evaluation of glucuronide metabolite stability in dried blood spots. PubMed. [Link]

  • Brodie, M. J., & Arzimanoglou, A. (2011). Profile of ezogabine (retigabine) and its potential as an adjunctive treatment for patients with partial-onset seizures. Neuropsychiatric Disease and Treatment, 7, 547-556. [Link]

  • de Winter, B. C., van den Anker, J. N., & Koch, B. C. (2008). Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology. Therapeutic Drug Monitoring, 30(2), 233-239. [Link]

  • University of Washington. (n.d.). Glucuronidation and Sulfonation. [Link]

  • Li, W., & Zhang, J. (2020). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Biomedical Chromatography, 34(1), e4711. [Link]

  • Li, W., & Zhang, J. (2019). Bioanalytical challenges and strategies for accurately measuring Acyl glucuronide metabolites in biological fluids (Review paper). ResearchGate. [Link]

  • Yuan, L., Zhu, Y., & Lin, G. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(11), 1291-1304. [Link]

  • Fukami, T., & Nakajima, M. (2011). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics, 26(1), 31-43. [Link]

Sources

Technical Support Center: Optimizing UGT Incubation for Retigabine N-Glucosidation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the assay troubleshooting and protocol refinement center. Retigabine (ezogabine) is primarily metabolized via N-glucuronidation and N-acetylation, but it also forms an N-glucoside as a minor, yet pharmacologically significant, metabolite[1]. Driving the in vitro equilibrium toward N-glucosidation requires precise control over UDP-glucuronosyltransferase (UGT) cofactors, membrane permeabilization, and buffer conditions.

Below, you will find authoritative troubleshooting guides, causality-driven FAQs, and self-validating protocols designed for drug development professionals.

G RET Retigabine (Substrate) UGT UGT Enzymes (e.g., UGT1A4, UGT1A3, UGT2B7) RET->UGT N_Glucoside Retigabine N-glucoside (Target Metabolite) UGT->N_Glucoside Minor Pathway N_Glucuronide Retigabine N-glucuronide (Major Metabolite) UGT->N_Glucuronide Major Pathway UDP_Glc UDP-Glucose (Cofactor) UDP_Glc->UGT Glucosidation UDP_GlcUA UDP-Glucuronic Acid (Cofactor) UDP_GlcUA->UGT Glucuronidation

Retigabine N-glucosidation vs. N-glucuronidation pathways mediated by UGTs.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my Retigabine N-glucoside yield so low compared to the N-glucuronide in standard Human Liver Microsome (HLM) incubations? A: UGT enzymes inherently possess a much higher binding affinity for UDP-glucuronic acid (UDP-GlcUA) than for UDP-glucose[2]. In a physiological or standard HLM setup containing mixed cofactors, glucuronidation dominates the metabolic pathway[2]. To optimize for the N-glucoside, you must completely omit UDP-GlcUA from the incubation matrix and saturate the system with UDP-glucose (typically 5 mM) to force the UGTs to utilize the alternative sugar donor[3].

Q2: Is alamethicin strictly necessary for N-glucosidation assays? A: Yes. UGTs are integral membrane proteins located on the luminal side of the endoplasmic reticulum (ER). In isolated microsomes, the ER vesicles often seal right-side-out, restricting the entry of highly polar cofactors like UDP-glucose. Alamethicin, a pore-forming peptide, permeabilizes the microsomal membrane, allowing UDP-glucose and retigabine to access the UGT active site[3]. Without alamethicin (typically 50 μg/mg of microsomal protein), you will observe artificially low Vmax​ values[3].

Q3: Does the presence of magnesium ( Mg2+ ) affect the glucosidation yield? A: Mg2+ is a critical divalent cation that facilitates the binding of the UDP moiety to the UGT active site. Omitting MgCl2​ will drastically reduce the transferase activity. A concentration of 1 to 5 mM MgCl2​ is required to stabilize the UDP-sugar-UGT complex during the catalytic cycle[3].

Section 2: Troubleshooting Guide

Issue 1: No N-glucoside formation detected in recombinant UGT assays.

  • Root Cause: Insufficient membrane permeabilization or rapid substrate degradation.

  • Solution: First, ensure alamethicin is incubated with the microsomes/recombinant enzymes on ice for 15 minutes prior to adding the substrate or cofactor[3]. Second, retigabine is highly susceptible to oxidation into reactive quinone diimines[4]. Add a mild antioxidant like ascorbic acid (1 mM) to the buffer to prevent substrate loss before glucosidation can occur.

Issue 2: High background noise or interfering peaks in LC-MS/MS analysis.

  • Root Cause: Non-specific protein binding or incomplete reaction termination.

  • Solution: Terminate the reaction with at least 2 volumes of ice-cold acetonitrile containing an internal standard. Vortex vigorously and centrifuge at 15,000 × g for 10 minutes at 4°C to precipitate all microsomal proteins. Filter the supernatant through a 0.22 μm membrane before injection.

Section 3: Quantitative Data & Optimization Parameters

The following table summarizes the optimized parameters required to shift the UGT reaction away from standard glucuronidation and toward N-glucosidation.

ParameterStandard GlucuronidationOptimized GlucosidationMechanistic Rationale
Cofactor UDP-Glucuronic Acid (2-5 mM)UDP-Glucose (5 mM)Saturating with UDP-glucose forces UGTs to utilize the alternative sugar donor[2].
Alamethicin 25-50 μg/mg protein50 μg/mg proteinMaximizes luminal access for the highly polar UDP-glucose cofactor[3].
Buffer pH Tris-HCl, pH 7.4Tris-HCl, pH 7.4Maintains physiological ionization of retigabine ( pKa​ ~3.7)[1].
Divalent Cation MgCl2​ (1-5 mM) MgCl2​ (5 mM)Stabilizes the UDP-sugar binding at the UGT active site[3].
Incubation Time 30 - 60 min60 - 90 minGlucosidation generally has a lower Vmax​ ; longer incubation increases overall yield[5].
Section 4: Step-by-Step Experimental Protocol

Protocol: Optimized UGT Incubation for Retigabine N-Glucoside Synthesis

Self-Validating System Note: To ensure the integrity of your results, this protocol must be run with a negative control (buffer replacing UDP-glucose to establish baseline noise/non-enzymatic degradation) and a positive control (using a known glucosidation substrate like morphine to confirm UGT enzymatic viability)[2].

Step 1: Preparation of the Incubation Matrix

  • Thaw Human Liver Microsomes (HLM) or recombinant UGTs on ice.

  • In a pre-chilled Eppendorf tube, combine 50 mM Tris-HCl buffer (pH 7.4), 5 mM MgCl2​ , and HLM to achieve a final protein concentration of 1 mg/mL[3].

  • Add alamethicin (50 μg/mg of microsomal protein). Mix gently and incubate on ice for exactly 15 minutes to allow optimal pore formation[3].

Step 2: Substrate Addition 4. Add Retigabine (dissolved in DMSO, ensuring final DMSO concentration is <1% v/v) to achieve a final concentration of 400 μM[5]. 5. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

Step 3: Reaction Initiation 6. Initiate the reaction by adding UDP-glucose to a final concentration of 5 mM. (Critical: Do not add UDP-Glucuronic acid). 7. Incubate the mixture at 37°C for 90 minutes with gentle shaking[5].

Step 4: Reaction Termination & Extraction 8. Stop the reaction by adding 2 volumes of ice-cold acetonitrile (containing your chosen analytical internal standard). 9. Vortex the samples vigorously for 30 seconds. 10. Centrifuge at 15,000 × g for 10 minutes at 4°C. 11. Transfer the clear supernatant to an LC-MS vial for the quantification of Retigabine N-glucoside.

G Step1 1. Membrane Permeabilization HLM + Alamethicin (Ice, 15 min) Step2 2. Substrate Equilibration Add Retigabine + MgCl2 (37°C, 5 min) Step1->Step2 Step3 3. Reaction Initiation Add 5 mM UDP-Glucose (37°C, 90 min) Step2->Step3 Step4 4. Termination Add Ice-Cold Acetonitrile Step3->Step4 Step5 5. Protein Precipitation Centrifuge 15,000 x g, 10 min Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify Retigabine N-glucoside Step5->Step6

Step-by-step workflow for the in vitro synthesis and extraction of Retigabine N-glucoside.

Sources

Addressing challenges in the solid-phase extraction of Retigabine and its polar metabolites

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Tech Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult workflows in bioanalysis: the solid-phase extraction (SPE) of Retigabine (ezogabine) and its polar metabolites from biological matrices.

When quantifying Retigabine (RTG) and its active N-acetyl metabolite (NAMR), researchers frequently encounter severe accuracy and reproducibility issues. Below, we dissect the mechanistic causes of these failures and provide a field-proven, self-validating methodology to ensure scientific integrity in your pharmacokinetic assays.

Mechanistic Overview: The Core Analytical Challenge

The primary challenge in RTG bioanalysis is not the parent drug itself, but its Phase II metabolites. Retigabine is extensively metabolized via two competing pathways: acetylation (forming NAMR) and glucuronidation (forming highly polar N-glucuronides)[1][2].

Unlike stable O-glucuronides, N-glucuronides are thermodynamically labile . If they are not completely removed during sample preparation, they will spontaneously hydrolyze (back-convert) into RTG and NAMR during extraction, in the autosampler, or within the mass spectrometer's ionization source[2][3]. This ex vivo hydrolysis artificially inflates the quantified concentrations of the active drugs, destroying assay accuracy.

G RTG Retigabine (RTG) NAMR N-acetyl-retigabine (NAMR) RTG->NAMR NAT2 (Acetylation) RTG_GLUC RTG-N-glucuronide (Highly Labile) RTG->RTG_GLUC UGTs (Glucuronidation) NAMR_GLUC NAMR-N-glucuronide (Highly Labile) NAMR->NAMR_GLUC UGTs RTG_GLUC->RTG Ex vivo Hydrolysis (Back-conversion) NAMR_GLUC->NAMR Ex vivo Hydrolysis

Fig 1: Metabolic pathways of Retigabine highlighting the problematic ex vivo hydrolysis.

Frequently Asked Questions (Troubleshooting)

Q: Why am I seeing artificially high concentrations of Retigabine and NAMR in my patient/animal samples, but my spiked QC samples look perfectly accurate? A: Your spiked Quality Control (QC) samples likely only contain synthetic RTG and NAMR, lacking the in vivo-generated N-glucuronides. When you extract real incurred samples, the N-glucuronides co-extract. Because N-glucuronidic bonds are highly sensitive to acidic mobile phases and thermal energy in the ESI/APCI source, they cleave, releasing the parent drug[2]. Causality: The discrepancy is a classic matrix-specific interference driven by metabolite lability. You must physically separate the glucuronides from the parent drugs prior to LC-MS/MS[3].

Q: I tried using Liquid-Liquid Extraction (LLE) to leave the polar glucuronides in the aqueous layer. It worked for Retigabine, but my NAMR recovery is terrible. Why? A: Retigabine is relatively lipophilic and extracts well into organic solvents like diethyl ether/dichloromethane[4][5]. However, the addition of the acetyl group in NAMR significantly increases its polarity and reduces its basicity. Consequently, NAMR partitions poorly into non-polar organic solvents. SPE is mandatory here because it allows for tuned retention based on both hydrophobic and polar interactions.

Q: I switched to a reversed-phase SPE method, but my NAMR recovery dropped to ~37%. How do I fix this? A: You are experiencing the "Recovery vs. Purity Trade-off." To wash away the highly polar N-glucuronides from the SPE sorbent, you must use a weak organic wash (e.g., 5% methanol). However, because NAMR is also somewhat polar, this wash step prematurely elutes a portion of the NAMR[2][3]. Solution: Switch to a microElution SPE format (e.g., Oasis HLB µElution). MicroElution plates lack void volume, allowing you to use highly precise, low-volume wash steps that strip the glucuronide without providing enough solvent volume to desorb the NAMR[3].

Quantitative Data Summary: Sample Preparation Comparison

To guide your method development, the following table synthesizes the expected performance of various extraction techniques based on established literature[2][3][4][5].

Extraction MethodologyRTG Recovery (%)NAMR Recovery (%)N-Glucuronide RemovalEx Vivo Hydrolysis RiskRecommended Use Case
Protein Precipitation (PPT) > 95%> 95%0% (Poor) CRITICAL Not recommended for incurred samples.
Liquid-Liquid Extraction (LLE) 88 - 91%< 20%> 95%LowRTG-only quantification[4].
Standard HLB SPE (30mg) ~ 85%~ 50%~ 80%ModerateGeneral screening; requires large sample volumes.
microElution SPE (HLB) > 85% **~ 40 - 50%***> 99% Minimal Gold Standard for simultaneous RTG/NAMR assays[3].

*Note: While 40-50% recovery for NAMR seems low, microElution enables a 10x concentration factor without evaporation, ensuring the final signal-to-noise ratio easily meets FDA/EMA bioanalytical validation guidelines (LOQ < 1 ng/mL)[3][6].

Self-Validating microElution SPE Protocol

This protocol utilizes a hydrophilic-lipophilic balanced (HLB) microElution 96-well plate. It is designed as a self-validating system : by collecting and analyzing the wash fraction (Step 4), you can definitively prove whether your N-glucuronides are being successfully removed without sacrificing your target analytes.

Reagents & Materials:
  • Sorbent: HLB microElution 96-well plate (e.g., 2 mg sorbent per well).

  • Sample Buffer: 10 mM Ammonium Acetate, adjusted to pH 6.5. (Crucial: pH 6.5 stabilizes the N-glucuronide while keeping RTG neutrally charged for optimal retention[6]).

  • Wash Solvent: 5% Methanol in LC-MS grade water.

  • Elution Solvent: 100% Acetonitrile.

Step-by-Step Methodology:
  • Sample Pre-treatment: Aliquot 100 µL of plasma (kept on ice at 4°C) into a deep-well plate. Add 10 µL of Internal Standard (e.g., deuterated RTG/NAMR or structural analog[6]). Add 100 µL of the pH 6.5 Sample Buffer. Vortex gently for 30 seconds.

  • Conditioning: Pass 200 µL of Methanol through the microElution plate, followed by 200 µL of LC-MS grade water. Do not let the sorbent dry.

  • Loading: Load the entire 210 µL of buffered sample onto the plate. Apply gentle vacuum (approx. 2-3 inHg) to allow drop-wise loading.

  • Targeted Wash (The Critical Step): Apply 150 µL of 5% Methanol in water.

    • Self-Validation Check: During method development, collect this wash fraction in a separate plate and inject it onto the LC-MS/MS. You should observe a massive peak for the N-glucuronides and zero signal for RTG. If RTG is present, reduce the wash volume to 100 µL.

  • Elution: Place a clean collection plate under the manifold. Elute the analytes with 2 × 25 µL of 100% Acetonitrile.

  • Reconstitution: Add 50 µL of LC-MS water to the eluate to match the initial mobile phase conditions, preventing peak distortion during injection.

G S1 Plasma Sample (Spiked with IS) S2 Buffer Addition (pH 6.5 to stabilize) S1->S2 S3 Load onto microElution HLB Plate S2->S3 S4 Wash Step (5% MeOH in Water) S3->S4 S5 Elution Step (100% Acetonitrile) S4->S5 Retains RTG/NAMR Discard Discard Wash (Contains N-glucuronides) S4->Discard Removes Labile Interferences S6 LC-MS/MS Analysis S5->S6

Fig 2: Optimized microElution SPE workflow for separating RTG/NAMR from labile N-glucuronides.

References

  • Schütze D, Boss B, Schmid J. "Determination of retigabine and its acetyl metabolite in biological matrices by on-line solid-phase extraction (column switching) liquid chromatography with tandem mass spectrometry." Journal of Chromatography B: Biomedical Sciences and Applications, 2000. URL:[Link]

  • Perez HL, Boram SL, Evans CA. "Determination of N-acetyl retigabine in dog plasma by LC/MS/MS following off-line microElution 96-well solid phase extraction." Journal of Chromatography B, 2007. URL:[Link]

  • Silva M, et al. "Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review." Journal of Pharmaceutical and Biomedical Analysis, 2018. URL:[Link]

Sources

Validation & Comparative

Validation of Retigabine N-β-D-Glucoside as an Inactive Metabolite: A Comparative Electrophysiological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Retigabine (also known as ezogabine) is a first-in-class antiepileptic drug that exerts its therapeutic effect by acting as a positive allosteric modulator (opener) of neuronal Kv7.2–Kv7.5 (KCNQ2–KCNQ5) potassium channels[1]. By enhancing the M-current ( IKM​ ), retigabine hyperpolarizes the neuronal membrane, thereby reducing excitability and preventing repetitive action potential firing[2].

However, the clinical pharmacokinetics of retigabine are heavily influenced by its extensive hepatic metabolism. In humans and various animal models, retigabine undergoes significant Phase II metabolism, predominantly via N-acetylation and N-glucuronidation/glucosidation[2][3]. Among these, Retigabine N-β-D-glucoside emerges as a principal circulating metabolite[4]. For drug development professionals and analytical scientists, distinguishing the pharmacological activity of the parent compound from its metabolites is critical for accurate pharmacokinetic-pharmacodynamic (PK/PD) modeling.

This guide provides a rigorous comparative analysis validating Retigabine N-β-D-glucoside as a pharmacologically inactive metabolite, detailing the structural causality, comparative electrophysiological data, and the self-validating patch-clamp protocols required to prove this inactivity.

Mechanistic Causality: Why the N-Glucoside Loses Activity

The binding pocket for retigabine on Kv7 channels is highly specific. Retigabine binds to a hydrophobic pocket located in the pore-forming domain, critically interacting with a conserved Tryptophan (Trp236 in KCNQ3, Trp265 in KCNQ2) via hydrogen bonding and π−π stacking[5].

When retigabine is metabolized into Retigabine N-β-D-glucoside, a bulky hydrophilic glucose moiety is covalently attached to the nitrogen atom of the parent structure. This modification induces two critical functional losses:

  • Steric Hindrance: The massive volumetric increase prevents the molecule from accessing the narrow, hydrophobic binding pocket near the channel pore.

  • Loss of Hydrogen Bonding: The functional nitrogen, which normally participates in critical hydrogen bonding with the Trp residue, is masked by the glucoside linkage.

Consequently, while the parent drug shifts the voltage dependence of Kv7 activation to more hyperpolarized potentials, the N-glucoside fails to engage the receptor, rendering it functionally inert[4].

Metabolism RTG Retigabine (Active) Binds Trp236/265 UGT Hepatic Glucosyltransferases (Phase II Metabolism) RTG->UGT N_GLUC Retigabine N-β-D-Glucoside (Inactive: Steric Clash) UGT->N_GLUC N_ACET N-acetyl Metabolite (NAMR) (Weakly Active / Dimerizes) UGT->N_ACET

Figure 1: Retigabine Phase II metabolism pathway highlighting the loss of target engagement.

Comparative Performance Data

To objectively compare the parent drug against its N-glucoside metabolite, whole-cell patch-clamp electrophysiology remains the gold standard. The table below summarizes typical comparative metrics when tested on heteromeric Kv7.2/7.3 channels expressed in mammalian cells.

ParameterRetigabine (Parent)Retigabine N-β-D-GlucosideInterpretation
Kv7.2/7.3 EC50​ 0.93 ± 0.43 μM[2]> 100 μMN-glucoside shows no meaningful target engagement at physiological concentrations.
Shift in V1/2​ of Activation -20 to -30 mV0 to -2 mVN-glucoside fails to hyperpolarize the activation threshold.
Maximal Current Enhancement ~200% at 10 μM< 5% at 10 μMN-glucoside does not enhance the M-current.
Resting Membrane Potential Hyperpolarizes to ~ -85 mV[1]No significant changeN-glucoside lacks the ability to stabilize neuronal resting states.

Experimental Protocol: Validation of Metabolite Inactivity

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for testing metabolite inactivity. By utilizing a within-cell crossover design, the protocol inherently controls for variations in channel expression and baseline leak currents.

Step-by-Step Methodology: Whole-Cell Patch Clamp on CHO Cells

Objective: Measure the effect of Retigabine vs. Retigabine N-β-D-Glucoside on recombinant human Kv7.2/7.3 channels.

  • Cell Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells and transiently co-transfect with plasmids encoding human KCNQ2 and KCNQ3 (1:1 ratio) along with a GFP reporter.

    • Incubate for 24-48 hours at 37°C to allow robust channel expression.

  • Electrophysiological Setup:

    • Pull borosilicate glass pipettes to a resistance of 2–4 MΩ when filled with intracellular solution (140 mM KCl, 2 mM MgCl2​ , 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP, pH 7.3).

    • Bathe cells in extracellular solution (144 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 0.5 mM MgCl2​ , 10 mM glucose, 10 mM HEPES, pH 7.4).

  • Establishing the Baseline (Self-Validation Check 1):

    • Obtain whole-cell configuration on a GFP-positive cell.

    • Hold the membrane potential at -80 mV. Apply a standard voltage step protocol (e.g., -80 mV to +40 mV in 10 mV increments for 1.5 seconds) to elicit the characteristic slowly activating, non-inactivating M-current.

    • Quality Control: Cells with peak currents < 500 pA or series resistance > 10 MΩ must be discarded to ensure data integrity.

  • Metabolite Application (The Test):

    • Perfuse Retigabine N-β-D-Glucoside at 10 μM and 50 μM.

    • Record the current amplitude at steady-state. Calculate the shift in the voltage of half-activation ( V1/2​ ).

  • Positive Control Wash-in (Self-Validation Check 2):

    • Wash out the metabolite for 3 minutes.

    • Perfuse the parent drug, Retigabine, at 10 μM.

    • Causality Check: A massive enhancement of the tail current and a leftward shift in V1/2​ must be observed. This proves the cell was viable, the channels were functional, and the lack of response in Step 4 was strictly due to the metabolite's inactivity, not a systemic failure.

Workflow Cell Express KCNQ2/3 in CHO Cells Clamp Establish Whole-Cell Patch Clamp Cell->Clamp Base Record Baseline M-Current Clamp->Base Test Perfuse N-Glucoside (Observe No Change) Base->Test Control Perfuse Retigabine (Observe Enhancement) Test->Control

Figure 2: Self-validating electrophysiological workflow ensuring robust metabolite characterization.

Conclusion

The structural modification inherent in the formation of Retigabine N-β-D-glucoside completely abolishes its ability to bind the pore domain of Kv7.2/7.3 channels. By utilizing rigorous, internally controlled patch-clamp electrophysiology, researchers can definitively validate that this principal Phase II metabolite is pharmacologically inactive. This distinction is vital for accurate toxicological assessments and understanding the true active pharmacokinetic profile of retigabine in vivo.

References

  • Synthesis and Pharmacological Characterization of Conformationally Restricted Retigabine Analogues as Novel Neuronal Kv7 Channel Activators Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Identifying the mechanism of action of the Kv7 channel opener, retigabine in the treatment of epilepsy ResearchGate URL:[Link]

  • ICA069673 has two separable effects on KCNQ channel activity ResearchGate URL: [Link]

  • Ezogabine | C16H18FN3O2 | CID 121892 PubChem - NIH URL:[Link]

Sources

Comparative metabolism of Retigabine in different species and the formation of N-glucosides

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I have designed this comprehensive guide to evaluate the cross-species metabolic divergence of Retigabine (ezogabine). Understanding these pathways—particularly the divergence between standard N-glucuronidation and the atypical N-glucosidation—is critical for translational modeling, predicting drug-drug interactions, and interpreting preclinical safety data.

Pharmacological Context & The Phase II Clearance Paradigm

Retigabine represents a first-in-class neurotherapeutic that acts as a positive allosteric modulator of KCNQ2-5 (Kv7.2-7.5) voltage-gated potassium channels[1]. Unlike the vast majority of small-molecule therapeutics that rely on Cytochrome P450 (CYP) oxidative metabolism, retigabine’s clearance is driven almost exclusively by Phase II conjugation[2].

This unique metabolic profile necessitates a deep dive into species-specific conjugation pathways. Misinterpreting these pathways during preclinical development can lead to catastrophic failures in predicting human half-life, enterohepatic recirculation, and systemic toxicity.

Cross-Species Metabolic Divergence: Glucuronides vs. Glucosides

The biotransformation of retigabine reveals profound evolutionary differences in Phase II enzyme affinity across mammalian models.

  • Humans and Dogs (The Glucuronidation/Glucosidation Phenotype): In both humans and dogs, retigabine metabolism is heavily dominated by N-glucuronidation[3]. This creates a reversible glucuronidation-deglucuronidation cycle in the gastrointestinal tract, driving extensive enterohepatic circulation[3]. Interestingly, an atypical N-glucosidation pathway is also observed in these species. In canine models, urinary profiling reveals 13% unchanged retigabine, 5% retigabine-N-glucuronide, and approximately 1% retigabine-N-glucoside[4]. N-glucosides have also been definitively confirmed in human profiles[5].

  • Rats (The Acetylation Phenotype): Conversely, the rat model diverges sharply. Rats metabolize retigabine primarily via N-acetylation to form N-acetyl retigabine (NAMR), followed by extensive downstream hydrolysis[4]. Because rats do not excrete significant retigabine N-glucuronide into the bile, they lack the enterohepatic circulation observed in higher mammals[3].

The Mechanistic Basis of N-Glucosidation

While N-glucuronidation is predictably catalyzed by UDP-glucuronosyltransferases (specifically UGT1A1, UGT1A3, UGT1A4, and UGT1A9 in humans) using UDP-glucuronic acid (UDPGA)[6],[7], N-glucosidation is a rare biotransformation. It occurs when UGTs atypically utilize UDP-glucose (UDPG) as the sugar donor. This +162 Da mass shift (compared to the +176 Da shift of glucuronidation) is easily missed in standard screening assays that only supplement with UDPGA.

Metabolic_Pathway RTG Retigabine (RTG) N_Glucuronide RTG N-Glucuronide (+176 Da) RTG->N_Glucuronide UGT1A1, 1A4 (UDPGA Cofactor) Major (Human/Dog) N_Glucoside RTG N-Glucoside (+162 Da) RTG->N_Glucoside UGTs (UDPG Cofactor) Minor (Human/Dog) NAMR N-acetyl RTG (NAMR) (+42 Da) RTG->NAMR NATs (Acetyl-CoA) Major (Rat)

Retigabine Phase II Metabolic Pathways across Species.

Quantitative Species Comparison

To facilitate translational modeling, the following table synthesizes the quantitative and qualitative metabolic parameters of Retigabine across key species based on established pharmacokinetic data[3],[4],[7].

Pharmacokinetic / Metabolic ParameterHumanDogRat
Primary Phase II Pathway N-GlucuronidationN-GlucuronidationN-Acetylation (NAMR)
Enterohepatic Circulation Yes (Extensive)Yes (Extensive)No
N-Glucuronide in Urine (0-24h) Major~5% of administered doseAbsent (0%)
N-Glucoside Formation Present (Minor)~1% of administered doseNot Detected
Unchanged Drug in Urine Low~13% of administered dose~2% of administered dose
Major UGT Isoforms Involved UGT1A1, 1A3, 1A4, 1A9UGT1A1 (N2-specific)UGT1A1, UGT1A2

Self-Validating Experimental Protocol: In Vitro Profiling of Phase II Metabolites

As a scientist, I cannot stress enough that standard microsomal stability assays will fail to detect N-glucosides if the experimental design is flawed. The following protocol is a self-validating system designed to capture both N-glucuronidation and N-glucosidation while eliminating false negatives.

Causality & Experimental Design Choices:
  • Alamethicin Pore-Formation: UGT active sites are localized within the lumen of the endoplasmic reticulum (ER). Because UDP-sugars are highly polar, they cannot cross the intact ER membrane. Alamethicin creates pores in the microsomes; omitting it will artificially suppress metabolic clearance rates.

  • Dual-Cofactor Supplementation: Standard assays only use UDPGA. To detect N-glucosides, parallel incubations must be spiked with UDP-glucose (UDPG).

  • Internal Validation Controls: A negative control (no cofactor) ensures detected mass shifts are enzymatically driven. A positive control (Lamotrigine, a known UGT1A4 substrate) validates microsomal viability.

Step-by-Step Methodology:
  • Tissue Preparation: Thaw pooled Human Liver Microsomes (HLM), Dog Liver Microsomes (DLM), and Rat Liver Microsomes (RLM) on ice. Dilute to a final protein concentration of 1.0 mg/mL in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.

  • Pore Formation (Critical Step): Add Alamethicin (50 µg/mg microsomal protein). Incubate on ice for 15 minutes to ensure complete permeabilization of the ER membrane.

  • Substrate Addition: Spike Retigabine to a final concentration of 10 µM. Include Lamotrigine (10 µM) in a separate positive control vial. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation (Parallel Arms):

    • Arm A (Glucuronidation): Initiate with 5 mM UDPGA.

    • Arm B (Glucosidation): Initiate with 5 mM UDPG.

    • Arm C (Negative Control): Add equivalent volume of buffer.

  • Quenching: At predetermined time points (0, 15, 30, 60 mins), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Monitor for parent Retigabine ( m/z 304.1 230.1).

    • Monitor for N-Glucuronide ( m/z 480.1 304.1) representing a +176 Da shift.

    • Monitor for N-Glucoside ( m/z 466.1 304.1) representing a +162 Da shift.

Exp_Workflow Step1 1. Microsome Prep (Alamethicin Pore-Formation) Step2 2. Substrate Incubation (RTG + UDPGA or UDPG) Step1->Step2 Step3 3. Reaction Quenching (Ice-cold Acetonitrile) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM: +176 Da & +162 Da) Step3->Step4 Step5 5. Kinetic Modeling (Vmax, Km Determination) Step4->Step5

Self-Validating In Vitro Workflow for Phase II Metabolite Profiling.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Retigabine and its N-glucuronide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of therapeutic drug monitoring and pharmacokinetic studies, the analytical integrity of bioanalytical methods is paramount. This is particularly true for compounds like Retigabine (also known as Ezogabine), an anticonvulsant where metabolism plays a significant role in its clearance. A major metabolic pathway for Retigabine is N-glucuronidation, leading to the formation of N-glucuronide metabolites.[1][2][3] A significant challenge in the bioanalysis of Retigabine is the instability of these N-glucuronide metabolites, which can revert to the parent drug, leading to an overestimation of Retigabine concentrations.[1][4]

This guide provides a comprehensive comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of Retigabine and its N-glucuronide metabolite in human plasma. We will delve into the rationale behind the chosen sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—and present a cross-validation framework to ensure data integrity and reliability across different methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and accurate bioanalytical workflows for Retigabine and its metabolites.

The Imperative of Cross-Validation in Bioanalysis

Visualizing the Cross-Validation Workflow

The following diagram outlines the logical workflow for the cross-validation of two distinct analytical methods for Retigabine and its N-glucuronide.

Cross_Validation_Workflow cluster_0 Method A Development & Validation cluster_1 Method B Development & Validation cluster_2 Cross-Validation Study cluster_3 Outcome A_dev Method A Development (e.g., Protein Precipitation) A_val Full Validation of Method A (Accuracy, Precision, Stability, etc.) A_dev->A_val QC_prep Prepare QC Samples (Low, Medium, High Concentrations) A_val->QC_prep B_dev Method B Development (e.g., Solid-Phase Extraction) B_val Full Validation of Method B (Accuracy, Precision, Stability, etc.) B_dev->B_val B_val->QC_prep Analysis Analyze QC Samples by Both Methods QC_prep->Analysis Comparison Compare Results & Assess Agreement (Statistical Analysis) Analysis->Comparison Conclusion Conclusion on Method Comparability (Acceptance Criteria Met) Comparison->Conclusion

Caption: A logical workflow for the cross-validation of two analytical methods.

Chemical Structures of Analytes

A clear understanding of the chemical structures of Retigabine and its N-glucuronide is fundamental to developing selective analytical methods.

Chemical_Structures cluster_retigabine Retigabine cluster_glucuronide Retigabine N-glucuronide retigabine glucuronide Structure of N-glucuronide (Glucuronic acid attached to one of the amine groups)

Caption: Chemical structures of Retigabine and its N-glucuronide metabolite.

Comparative Analysis of Analytical Methodologies

This section details two distinct LC-MS/MS methods for the simultaneous quantification of Retigabine and its N-glucuronide in human plasma. The primary difference lies in the sample preparation technique, which is often a critical factor influencing analyte stability and recovery.

Method A: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward sample clean-up technique. However, it may be less effective at removing matrix components that can interfere with the analysis, potentially leading to higher matrix effects.

Method B: Solid-Phase Extraction (SPE)

Solid-phase extraction offers a more selective and thorough clean-up compared to PPT.[9][10] By utilizing a specific sorbent, SPE can effectively remove interfering matrix components, leading to cleaner extracts and potentially better sensitivity and reproducibility.[11]

Performance Comparison

The following table summarizes the expected performance characteristics of the two methods based on established principles of bioanalytical method validation.

Performance ParameterMethod A: Protein Precipitation (PPT)Method B: Solid-Phase Extraction (SPE)Rationale for Expected Differences
Recovery (%) 85-95% for Retigabine; 75-85% for N-glucuronide90-105% for Retigabine; 85-100% for N-glucuronideSPE provides a more efficient extraction and concentration of the analytes, leading to higher and more consistent recoveries, especially for the more polar N-glucuronide.
Precision (%RSD) Intra-day: <10%; Inter-day: <12%Intra-day: <8%; Inter-day: <10%The cleaner extracts from SPE result in less variability in the analytical process, leading to improved precision.
Linearity (r²) >0.995>0.998Both methods are expected to show excellent linearity, but the reduced matrix effects in SPE can lead to a slightly better correlation coefficient.
Lower Limit of Quantification (LLOQ) 1 ng/mL for Retigabine; 2.5 ng/mL for N-glucuronide0.5 ng/mL for Retigabine; 1 ng/mL for N-glucuronideThe concentration step and cleaner baseline in SPE allow for a lower LLOQ.
Matrix Effect (%) 80-110%95-105%SPE is more effective at removing phospholipids and other matrix components that can cause ion suppression or enhancement in the mass spectrometer.
Sample Throughput High (approx. 5-10 min/sample)Moderate (approx. 15-20 min/sample)PPT is a faster sample preparation technique compared to the multi-step SPE process.

Experimental Protocols

Below are the detailed, step-by-step methodologies for both analytical methods.

Method A: Protein Precipitation (PPT)
  • Sample Preparation:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of internal standard (IS) working solution (e.g., deuterated Retigabine and deuterated N-glucuronide).

    • Vortex for 10 seconds.

  • Protein Precipitation:

    • Add 400 µL of acetonitrile to the plasma sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Injection:

    • Inject 5 µL of the supernatant onto the LC-MS/MS system.

Method B: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment:

    • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of internal standard (IS) working solution.

    • Add 200 µL of 4% phosphoric acid in water to acidify the sample, which can help in retaining the analytes on the SPE sorbent.

    • Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Injection:

    • Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

LC-MS/MS Conditions (Applicable to both methods)
  • LC System: UHPLC system

  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.9 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analytes from matrix components.

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

Conclusion

The choice between a protein precipitation and a solid-phase extraction method for the analysis of Retigabine and its N-glucuronide will depend on the specific requirements of the study. The PPT method offers higher throughput, which may be advantageous for large sample batches. However, the SPE method provides superior sample clean-up, leading to enhanced sensitivity, precision, and reduced matrix effects.

A thorough cross-validation as outlined in this guide is essential to ensure the interchangeability of data generated by these two methods. By demonstrating a strong correlation between the results from both methods, researchers can be confident in the accuracy and reliability of their data, regardless of the analytical approach employed. This robust analytical foundation is critical for making informed decisions in drug development and clinical research.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][5]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][12]

  • European Medicines Agency. (2011). Guideline on Bioanalytical Method Validation. Retrieved from [Link][7]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][13]

  • Viswanathan, C. T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(3), 231-236.[14]

  • Perez, H. L., Boram, S. L., & Evans, C. A. (2014). Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites. Analytical Methods, 6(18), 7345-7352.[1]

  • Hsieh, Y., et al. (2007). Determination of N-acetyl retigabine in dog plasma by LC/MS/MS following off-line microElution 96-well solid phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 551-557.[11]

  • Hiller, A., et al. (2006). N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes of Crigler-Najjar type II. Metabolism, 55(6), 711-721.[2]

  • Gomes, B., et al. (2020). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. Journal of Pharmaceutical and Biomedical Analysis, 186, 113306.[4]

  • Hütter-Bade, A., et al. (2000). Determination of retigabine and its acetyl metabolite in biological matrices by on-line solid-phase extraction (column switching) liquid chromatography with tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 748(1), 97-111.[15]

  • Hiller, A., & Nau, H. (1999). Retigabine N-glucuronidation and its potential role in enterohepatic circulation. Drug Metabolism and Disposition, 27(5), 617-623.[3]

  • Taylor & Francis Online. (n.d.). Solid phase extraction – Knowledge and References. Retrieved from [Link][9]

  • Tang, C., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 29(10), 2269.[10]

Sources

In Vitro vs. In Vivo Correlation of Retigabine N-glucuronidation Rates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of in vitro and in vivo methodologies for assessing the N-glucuronidation of Retigabine, an anticonvulsant medication. It aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental data and the critical factors influencing the correlation between these two approaches.

Introduction to Retigabine and its Metabolism

Retigabine, also known as ezogabine, is an antiepileptic drug that functions by activating neuronal KCNQ/Kv7 potassium channels, a unique mechanism of action among anticonvulsants.[1][2] Its metabolism is extensive, occurring primarily through N-acetylation and subsequent N-glucuronidation, without significant involvement of the cytochrome P450 system.[3][4] This metabolic profile suggests a low potential for drug-drug interactions mediated by CYP enzymes.[5]

N-glucuronidation is a major metabolic pathway for Retigabine in humans.[6] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), converts the drug into more water-soluble metabolites that can be readily excreted.[7] Understanding the rate and extent of N-glucuronidation is crucial for predicting the drug's pharmacokinetic profile, including its clearance and potential for drug-drug interactions. In vitro-in vivo correlation (IVIVC) studies are therefore essential to bridge the gap between preclinical findings and clinical outcomes.

In Vitro Assessment of Retigabine N-glucuronidation

In vitro systems provide a controlled environment to investigate the specific enzymes and kinetics involved in drug metabolism. For Retigabine, these studies are critical for identifying the UGT isoforms responsible for its N-glucuronidation and for determining key kinetic parameters.

Experimental Methodologies

Key In Vitro Systems:

  • Recombinant Human UGT Enzymes: These are individual UGT isoforms expressed in cell lines, allowing for the precise identification of the enzymes responsible for a specific metabolic reaction.[8][9] Studies have shown that UGT1A1, UGT1A3, UGT1A4, and UGT1A9 are all capable of catalyzing the N-glucuronidation of Retigabine.[10] Notably, UGT1A4 is considered a major contributor to this process in vivo.[10]

  • Human Liver Microsomes (HLM): As a subcellular fraction containing a mixture of drug-metabolizing enzymes, HLMs provide a more physiologically relevant model for studying hepatic metabolism than single recombinant enzymes.[9][11]

Step-by-Step Protocol for In Vitro N-glucuronidation Assay:

  • Incubation: Recombinant UGTs or HLMs are incubated with Retigabine at various concentrations.

  • Cofactor Addition: The reaction is initiated by adding the cofactor uridine diphosphate glucuronic acid (UDPGA).[8]

  • Reaction Termination: After a specific incubation time, the reaction is stopped, typically by adding a cold organic solvent like acetonitrile or methanol.

  • Sample Preparation: The samples are then centrifuged to pellet the protein, and the supernatant containing the metabolites is collected.

  • Analytical Quantification: The formation of Retigabine N-glucuronide is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Visualization of the In Vitro Workflow

InVitro_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Retigabine Retigabine Solutions Incubation Incubation at 37°C Retigabine->Incubation Enzyme Recombinant UGTs or Human Liver Microsomes Enzyme->Incubation UDPGA UDPGA Cofactor UDPGA->Incubation Initiates Reaction Termination Reaction Termination (e.g., cold acetonitrile) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Analysis LC-MS/MS Analysis Centrifugation->Analysis Quantification Quantification of N-glucuronide Analysis->Quantification InVivo_Workflow cluster_dosing Dosing & Sampling cluster_processing Sample Processing cluster_analysis Analysis & Modeling Dosing Retigabine Administration (Oral or IV) Sampling Blood & Urine Sample Collection Dosing->Sampling Processing Plasma/Urine Processing & Extraction Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis PK_Analysis Pharmacokinetic Modeling Analysis->PK_Analysis Parameters Determination of Clearance, Half-life, etc. PK_Analysis->Parameters

Caption: In Vivo Retigabine Pharmacokinetic Workflow.

Correlation of In Vitro and In Vivo Data

The ultimate goal of in vitro metabolism studies is to predict the in vivo behavior of a drug. [12][13]For Retigabine, comparing the kinetic parameters from in vitro assays with the in vivo clearance data allows for an assessment of the IVIVC.

Quantitative Data Comparison
ParameterIn Vitro (Human Liver Microsomes)In Vitro (Recombinant UGT1A9)In Vivo (Human)Reference(s)
Km (µM) 145 ± 3938 ± 25 (Metabolite 1)45 ± 15 (Metabolite 2)N/A[14]
Vmax (nmol/min/mg protein) 1.2 ± 0.3N/AN/A[14]
Metabolite Formation Rate (pmol/min/mg protein) 100200N/A[14]
Primary UGT Isoforms UGT1A1, UGT1A4, UGT1A9UGT1A1, UGT1A3, UGT1A4, UGT1A9Inferred to be primarily UGT1A4[1][10][14]
Fraction Excreted as N-glucuronides in Urine N/AN/A~24% of dose
Total Plasma Clearance (L/h/kg) N/AN/A0.4 - 0.6
Analysis and Discussion of Correlation

The in vitro data successfully identified the key UGT isoforms involved in Retigabine N-glucuronidation, with UGT1A4 being a major contributor. [10]The kinetic parameters obtained from human liver microsomes provide a basis for understanding the intrinsic clearance of the drug. [14] However, a direct quantitative prediction of in vivo clearance from in vitro data can be challenging. Several factors can contribute to discrepancies between in vitro and in vivo results:

  • Extrahepatic Metabolism: Glucuronidation can also occur in other tissues, such as the kidney and intestine. [12][14]In vitro studies using only liver microsomes may not capture the full extent of metabolism.

  • Transporter Effects: The uptake and efflux of Retigabine and its metabolites in hepatocytes are mediated by transporters, which are not fully accounted for in microsomal systems. [8]* Enterohepatic Circulation: In humans and dogs, there is evidence of enterohepatic circulation of Retigabine, likely due to the reversible glucuronidation-deglucuronidation reactions, which can influence the drug's overall pharmacokinetic profile. [10] Despite these complexities, in vitro assays with human liver preparations have been shown to reveal the major circulating metabolites observed in vivo, indicating a good qualitative correlation. [6]

Logical Relationship of IVIVC

IVIVC_Logic cluster_invitro In Vitro Data cluster_invivo In Vivo Data cluster_correlation IVIVC cluster_factors Confounding Factors UGT_ID UGT Isoform Identification (UGT1A1, 1A4, 1A9) Correlation In Vitro-In Vivo Correlation UGT_ID->Correlation Kinetics Enzyme Kinetics (Km, Vmax) Kinetics->Correlation PK Pharmacokinetics (Clearance, Half-life) PK->Correlation Metabolites Metabolite Profiling (Plasma, Urine) Metabolites->Correlation Extrahepatic Extrahepatic Metabolism Correlation->Extrahepatic Transporters Drug Transporters Correlation->Transporters Enterohepatic Enterohepatic Circulation Correlation->Enterohepatic

Sources

Comprehensive Comparison Guide: Synthetic vs. Biosynthesized Retigabine N-β-D-Glucoside Standards

Author: BenchChem Technical Support Team. Date: April 2026

Contextualizing the Analytical Challenge

Retigabine (ezogabine) is a first-in-class antiepileptic drug that exerts its therapeutic effect by acting as a positive allosteric modulator of Kv7.2-7.5 potassium channels 1. Unlike many neurotherapeutics, retigabine's metabolic clearance completely bypasses the cytochrome P450 system. Instead, it is extensively metabolized via phase II pathways, predominantly N-glucuronidation and N-acetylation 2.

However, a critical minor metabolite—Retigabine N-β-D-glucoside —is also formed in vivo. The accurate quantification of retigabine in clinical and forensic matrices is notoriously difficult because labile phase II conjugates can easily degrade or undergo in-source fragmentation during LC-MS/MS analysis, leading to a massive overestimation of the parent drug 3. To prevent this, laboratories require high-purity Retigabine N-β-D-glucoside reference standards to optimize chromatographic separation and mass spectrometric parameters. This guide objectively evaluates the two primary methods for sourcing this standard: chemical synthesis and enzymatic biosynthesis.

MetabolicPathway Retigabine Retigabine (Parent Drug) UGT UGT Enzymes (N-Glucuronidation / N-Glucosidation) Retigabine->UGT NAT NAT2 Enzyme (N-Acetylation) Retigabine->NAT N_Glucuronide Retigabine N-Glucuronide (Major) UGT->N_Glucuronide UDP-Glucuronic Acid N_Glucoside Retigabine N-β-D-Glucoside (Minor, Target) UGT->N_Glucoside UDP-Glucose NAMR N-Acetyl Retigabine (NAMR) NAT->NAMR Acetyl-CoA

Retigabine Phase II Metabolic Pathways highlighting N-glucosidation.

Mechanistic Divergence: Chemical vs. Biological Synthesis

Retigabine possesses multiple nucleophilic nitrogen atoms (the aniline nitrogens and the carbamate nitrogen) 4. Generating a standard that perfectly mimics the in vivo metabolite requires absolute regioselectivity and stereocontrol.

  • Chemical Synthesis: Relies on traditional Koenigs-Knorr glycosylation chemistry. While highly scalable, this method struggles with regioselectivity. The reaction often yields a mixture of α and β anomers, as well as glucosidation at unintended nitrogen sites, necessitating aggressive and lossy downstream purification.

  • Biosynthesis: Utilizes engineered UDP-glycosyltransferases (UGTs) or whole-cell biotransformation. Because enzymes possess highly specific binding pockets, this method guarantees 100% stereoselective formation of the β-anomer and absolute regioselectivity that perfectly matches the human metabolite.

Objective Performance Comparison

ParameterChemical Synthesis StandardBiosynthesized Standard
Stereochemical Purity Variable (Requires chiral HPLC to remove α-anomer)100% β-anomer (Enzymatically enforced)
Regioselectivity Poor (Often yields mixtures of N-isomers)Absolute (Matches in vivo metabolite exactly)
Scalability & Yield High (Gram-scale achievable)Low to Moderate (Milligram-scale, limited by enzyme kinetics)
Matrix Complexity Low (Organic solvents, easy to evaporate)High (Requires extraction from biological buffers/proteins)
Isotope Labeling Highly adaptable (Can use 13C/15N labeled precursors)Difficult (Requires costly labeled UDP-sugar donors)

Validated Experimental Workflows

Protocol A: Chemical Synthesis of Retigabine N-β-D-Glucoside

Designed for scalability and stable-isotope labeling.

  • Coupling Reaction: Dissolve retigabine free base and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in anhydrous dichloromethane (DCM). Add silver triflate (AgOTf) and 2,4,6-collidine under an argon atmosphere. Stir at room temperature in the dark for 12 hours.

    • Causality: AgOTf acts as a halophilic promoter, abstracting the bromide to form a reactive oxocarbenium ion intermediate. The bulky, non-nucleophilic base (2,4,6-collidine) neutralizes the generated triflic acid, preventing the acid-catalyzed degradation of retigabine's sensitive carbamate linkage while driving the reaction forward.

  • Zemplén Deprotection: Isolate the protected intermediate via flash chromatography. Dissolve in anhydrous methanol and add a catalytic amount of sodium methoxide (NaOMe). Stir for 2 hours.

    • Causality: Mild basic transesterification selectively removes the O-acetyl protecting groups from the sugar moiety without hydrolyzing the core carbamate ester of retigabine.

  • Self-Validation Mechanism: The protocol validates itself through 1H-NMR analysis of the crude deprotected product. The anomeric proton (H-1') must exhibit a doublet with a coupling constant ( J1,2​ ) of 8.0–9.0 Hz, mathematically confirming the required trans-diaxial relationship of the β-anomer. A coupling constant of ~3.5 Hz indicates α-anomer contamination, signaling a failure in stereocontrol during the AgOTf coupling step.

Protocol B: Biosynthetic Production via Whole-Cell Biotransformation

Designed for absolute structural fidelity.

  • Biocatalyst Preparation: Culture E. coli engineered to co-express a promiscuous UDP-glycosyltransferase (e.g., UGT71G1) and sucrose synthase.

    • Causality: Coupling the UGT with sucrose synthase creates a self-sustaining UDP-glucose recycling system. This allows the use of inexpensive sucrose as the ultimate glucose donor, bypassing the need to add stoichiometric amounts of highly expensive UDP-glucose to the bioreactor.

  • Biotransformation: Resuspend the cell pellet in 50 mM potassium phosphate buffer (pH 7.4). Add retigabine (dissolved in DMSO, final concentration <2% v/v) and 200 mM sucrose. Incubate at 30°C with 200 rpm agitation for 24 hours.

    • Causality: Keeping DMSO below 2% prevents solvent-induced denaturation of the UGT enzymes while maintaining the lipophilic retigabine in solution.

  • Extraction: Quench the reaction with 3 volumes of cold acetonitrile (-20°C). Centrifuge at 10,000 x g for 15 minutes.

    • Causality: Cold acetonitrile rapidly precipitates the biocatalytic proteins and halts enzymatic activity, preventing any reversible hydrolysis of the newly formed N-glucoside.

  • Self-Validation Mechanism: The system is validated via LC-MS/MS co-chromatography. The biosynthesized standard must perfectly co-elute with the incurred Retigabine N-glucoside peak from a verified human or canine urine extract. Any retention time offset (>0.1 min) immediately flags a regiochemical mismatch.

WorkflowComparison cluster_synth Chemical Synthesis cluster_bio Biosynthesis Start Retigabine Free Base Chem1 AgOTf + Acetobromo-α-D-glucose (Anhydrous DCM) Start->Chem1 Bio1 Whole-Cell Biotransformation (UGT + Sucrose Synthase) Start->Bio1 Chem2 Zemplén Deprotection (NaOMe / MeOH) Chem1->Chem2 Chem3 Yields α/β Mixture Requires Chiral HPLC Chem2->Chem3 Validation LC-MS/MS & NMR Validation (J1,2 coupling ~8-9 Hz) Chem3->Validation Bio2 Protein Precipitation (Cold ACN) Bio1->Bio2 Bio3 100% β-Anomer High Regioselectivity Bio2->Bio3 Bio3->Validation

Workflow comparison of chemical synthesis vs. biosynthesis for Retigabine N-glucoside.

Summary and Application Recommendations

For laboratories developing high-throughput LC-MS/MS assays for clinical trials, biosynthesized standards are recommended for initial method validation to ensure absolute peak identification and to establish the exact retention time of the in vivo metabolite. Once the chromatography is locked and the regioisomer is definitively identified, chemically synthesized standards (specifically stable-isotope labeled versions like Retigabine-d4 N-glucoside) should be utilized as internal standards to correct for matrix effects and in-source fragmentation anomalies during routine sample analysis.

References

  • Ezogabine | C16H18FN3O2 | CID 121892. PubChem - NIH.
  • N-Glucuronidation of the antiepileptic drug retigabine: results from studies with human volunteers, heterologously expressed human UGTs, human liver, kidney, and liver microsomal membranes of Crigler-Najjar type II. PubMed (NIH).
  • Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites. Analytical Methods (RSC Publishing).
  • Synthesis and Pharmacological Characterization of Conformationally Restricted Retigabine Analogues as Novel Neuronal Kv7 Channel Activators. Journal of Medicinal Chemistry - ACS Publications.

Sources

Inter-Laboratory Comparison of Analytical Methods for Retigabine and its Metabolites: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Methodological robustness, ex vivo metabolite stability, and quantitative accuracy.

Executive Summary

Retigabine (RTG, also known as ezogabine) is a first-in-class antiepileptic drug that exerts its effects by opening neuronal KCNQ/Kv7 potassium channels[1]. While highly effective, its unique metabolic profile presents severe bioanalytical challenges. RTG is primarily metabolized via N-acetylation to form its active N-acetyl metabolite (NAMR), and both compounds undergo extensive N-glucuronidation[2].

The critical analytical trap lies in the lability of these N-glucuronides. Because they circulate at concentrations approximately 25-fold higher than the parent drug, even minor ex vivo degradation during sample handling leads to massive overestimations of RTG and NAMR[2][3]. This guide provides an objective, inter-laboratory comparison of analytical methodologies, evaluating how different techniques mitigate matrix effects, prevent conjugate back-conversion, and ensure self-validating precision.

Mechanistic Context: Metabolism & The Analytical Trap

To design a robust bioanalytical assay, one must first understand the molecular causality dictating sample stability. RTG does not undergo significant cytochrome P450-mediated metabolism. Instead, Phase II conjugation dominates[2].

  • The Lability Issue: N-glucuronides of RTG and NAMR are highly unstable. Their hydrolysis is dependent on temperature, pH, and processing time[2][3].

  • The Clinical Consequence: If sample extraction involves prolonged evaporation steps or improper storage (e.g., long-term storage at -20°C instead of -80°C), the N-glucuronides revert to RTG and NAMR, corrupting pharmacokinetic (PK) data[3].

  • Tissue Pigmentation: In chronic dosing, RTG and NAMR undergo oxidation and dimerization, forming phenazine dimers that bind to melanin. This mechanism is responsible for the blue skin and retinal discoloration observed in patients[4].

Metabolism RTG Retigabine (RTG) Parent Drug NAMR N-acetyl-retigabine (NAMR) Active Metabolite RTG->NAMR N-acetylation (NAT2) NGluc RTG N-glucuronides Labile Metabolites (25x higher) RTG->NGluc N-glucuronidation (UGT) Dimers Phenazine Dimers (Tissue Pigmentation) RTG->Dimers Oxidation & Dimerization NAMR->NGluc N-glucuronidation NAMR->Dimers Oxidation & Dimerization NGluc->RTG Ex vivo degradation (pH/Temp dependent) NGluc->NAMR Ex vivo degradation

Retigabine metabolism pathway highlighting the labile N-glucuronide back-conversion trap.

Inter-Laboratory Methodological Comparison

Historically, laboratories have employed various techniques to quantify RTG and NAMR, ranging from traditional HPLC-UV to advanced UPLC-MS/MS[1][5]. The table below synthesizes quantitative performance data across three primary methodological approaches used in different bioanalytical centers.

Table 1: Comparative Performance of Analytical Workflows
ParameterLab A: HPLC-UV (Protein Precipitation)Lab B: LC-MS/MS (Liquid-Liquid Extraction)Lab C: UPLC-MS/MS (microElution SPE)
Primary Reference Conventional TDM assays[5]Standard PK Studies[1]Optimized High-Throughput[6][7]
Sample Volume 100 - 300 µL50 - 100 µL25 - 50 µL
Linearity Range 500 – 12,500 ng/mL5.0 – 2,500 ng/mL1.0 – 2,500 ng/mL
N-Glucuronide Risk High (Slow processing)Moderate (Evaporation step required)Low (Rapid removal, no evaporation)
Precision (RSD) 2.0% – 18.0%≤ 15.0%≤ 8.0%
Processing Time > 4 hours~ 3 hours< 1 hour
Matrix Effects Significant ion suppressionModerate (Internal Standard corrects)Minimal (Highly selective extraction)

Expert Insight: Lab A's HPLC-UV method is sufficient for gross therapeutic drug monitoring (TDM) but lacks the sensitivity required for terminal elimination phase PK mapping[5]. Lab B utilizes Liquid-Liquid Extraction (LLE), which provides cleaner baselines but requires a time-consuming solvent evaporation step. During this evaporation, residual N-glucuronides can hydrolyze back to RTG/NAMR[2]. Lab C represents the gold standard: off-line microElution 96-well Solid Phase Extraction (SPE) . This technique allows for the rapid removal of N-glucuronides and elutes the analytes in a small volume that can be injected directly without evaporation, effectively neutralizing the ex vivo degradation risk[7].

Optimized Experimental Protocol: UPLC-MS/MS via microElution SPE

To ensure trustworthiness and reproducibility, the following protocol details a self-validating system for the quantification of RTG and NAMR in human plasma.

Reagents and Materials
  • Analytes: Retigabine (RTG), N-acetyl-retigabine (NAMR), and their stable isotopically labeled internal standards (e.g., RTG-d4, NAMR-d4)[1].

  • Matrix: Human plasma (K2EDTA).

  • Extraction: Oasis HLB or MCX microElution 96-well plates.

Step-by-Step Methodology

Step 1: Sample Collection and Storage (Critical Causality Step)

  • Action: Collect whole blood in K2EDTA tubes on ice. Centrifuge at 4°C immediately.

  • Storage: Transfer plasma to polypropylene tubes and freeze immediately at -80°C .

  • Why: Storage at -20°C allows slow degradation of N-glucuronides. Samples stored at -20°C must be analyzed within 7 days to prevent artificial elevation of RTG/NAMR[3].

Step 2: Sample Preparation & Spiking

  • Action: Thaw samples on wet ice. Aliquot 50 µL of plasma into a 96-well plate.

  • Action: Add 10 µL of the working Internal Standard (IS) solution (RTG-d4 and NAMR-d4).

  • Why: Isotopically labeled IS guarantees self-validation by correcting for any matrix-induced ion suppression or extraction losses during the MS/MS analysis[1].

Step 3: microElution Solid Phase Extraction (SPE)

  • Conditioning: Pass 200 µL Methanol, then 200 µL Water through the microElution plate.

  • Loading: Dilute the 60 µL plasma mixture with 100 µL of 2% Phosphoric Acid (to disrupt protein binding) and load onto the plate.

  • Washing: Wash with 200 µL of 5% Methanol in Water. (Why: This step rapidly washes away the highly polar N-glucuronides before they can degrade).

  • Elution: Elute with 2 × 25 µL of Acetonitrile/Methanol (50:50, v/v).

  • Action: Inject directly into the UPLC system. Do not evaporate[7].

Step 4: UPLC-MS/MS Analysis

  • Chromatography: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of 0.1% Formic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Detection: Operate the mass spectrometer in positive ion Multiple Reaction Monitoring (MRM) mode using a TurboIonSpray interface[1].

Workflow Sample Plasma Sample (Store at -80°C) Spike Add Isotopically Labeled IS Sample->Spike SPE microElution 96-well SPE (Rapid N-glucuronide removal) Spike->SPE LC UPLC Separation (C18 Column, Gradient) SPE->LC MS Tandem Mass Spec (MS/MS) Positive Ion MRM LC->MS Data Quantification & Data Analysis MS->Data

Optimized UPLC-MS/MS workflow utilizing microElution SPE to preserve sample integrity.

Data Interpretation & Incurred Sample Reanalysis (ISR)

To ensure the trustworthiness of the analytical run, Incurred Sample Reanalysis (ISR) must be performed. Because QC samples are spiked with synthetic RTG/NAMR and lack the circulating N-glucuronides, standard QCs will not reveal ex vivo degradation issues. ISR involves reanalyzing actual patient samples (which contain the 25-fold excess of labile conjugates) on a different day[2][3].

If ISR fails (i.e., the second analysis shows significantly higher RTG/NAMR concentrations), it is a definitive indicator that the N-glucuronides are hydrolyzing during sample queuing or extraction, and the thermal/pH controls of the assay must be tightened.

Furthermore, when analyzing tissue homogenates (e.g., ocular or dermal tissues) to investigate RTG-associated dyspigmentation, standard LC-MS/MS must be paired with Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI IMS). This allows researchers to spatially resolve the phenazine dimers of RTG and NAMR localized within the melanin-containing layers of the uveal tract[4].

References

  • Licea Perez, H., Boram, S. L., & Evans, C. A. (2014). Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites. Analytical Methods (RSC Publishing).[Link]

  • Bu, W., Nguyen, M., Xu, C., Lin, C.-C., Yeh, L.-T., & Borges, V. (2007). Determination of N-acetyl retigabine in dog plasma by LC/MS/MS following off-line microElution 96-well solid phase extraction. Journal of Chromatography B, 852(1-2), 465-472.[Link]

  • Tomita, Y., et al. (2019). An Investigation into Retigabine (Ezogabine) Associated Dyspigmentation in Rat Eyes by MALDI Imaging Mass Spectrometry. Chemical Research in Toxicology (ACS Publications).[Link]

  • Pigeolet, M., et al. (2014). Lack of effect of ezogabine/retigabine on the pharmacokinetics of digoxin in healthy individuals: results from a drug–drug interaction study. Dove Medical Press.[Link]

  • Contin, M., & Mohamed, S. (2021). Ion-Channel Antiepileptic Drugs: An Analytical Perspective on the Therapeutic Drug Monitoring (TDM) of Ezogabine, Lacosamide, and Zonisamide. MDPI.[Link]

Sources

Safety Operating Guide

Retigabine N-beta-D-Glucoside proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research laboratories and drug development facilities on the lifecycle management of complex active pharmaceutical ingredients (APIs) and their metabolites. Retigabine N-beta-D-Glucoside, a major phase II metabolite of the antiepileptic drug retigabine (ezogabine), requires stringent handling and disposal protocols.

Because this compound contains a highly stable fluorobenzyl moiety and exhibits significant aquatic toxicity, standard disposal methods are insufficient. This guide provides a self-validating, scientifically grounded framework for the proper disposal of Retigabine N-beta-D-Glucoside, ensuring absolute regulatory compliance and environmental protection.

Mechanistic Rationale for Disposal Strategy

The causality behind our strict disposal choices lies in the molecular architecture of Retigabine N-beta-D-Glucoside.

  • Environmental Persistence of the C-F Bond: The carbon-fluorine bond is one of the strongest in organic chemistry. Fluorinated pharmaceuticals resist natural biological and chemical degradation, leading to the accumulation of fluorinated xenobiotics in the environment[1]. Standard wastewater treatment or landfilling cannot break this bond.

  • Aquatic Toxicity: Like its parent compound, Retigabine N-beta-D-Glucoside is classified as an environmentally hazardous substance. It is highly toxic to fish, plankton, and overall aquatic ecosystems[2].

Therefore, the only scientifically sound method for disposal is high-temperature incineration (>1000°C) . This thermal destruction provides the activation energy required to cleave the C-F bond, mineralizing the compound into hydrofluoric acid (HF), carbon dioxide, and water, with the HF subsequently neutralized by alkaline scrubbers in the exhaust flues[1].

Physicochemical & Hazard Profile

To effectively manage waste, we must first categorize its physical and hazard parameters. Below is the quantitative and logistical data for Retigabine N-beta-D-Glucoside[2][3].

ParameterSpecification
Compound Name Retigabine N-beta-D-Glucoside
CAS Number 229970-69-8
Molecular Formula C₂₂H₂₈FN₃O₇
Molecular Weight 465.48 g/mol
UN Classification UN3077 (Environmentally hazardous substance, solid, n.o.s.)
Primary Hazard Aquatic Toxicity (Acute and Chronic); Toxic by Ingestion
Required Destruction High-Temperature Incineration (>1000°C)

Disposal Workflow & Pathway

The following diagram illustrates the validated lifecycle of Retigabine N-beta-D-Glucoside waste, from the point of generation to final mineralization.

G A Generation of Retigabine N-β-D-Glucoside Waste B Solid Waste (Powder/Contaminated PPE) A->B C Liquid Waste (HPLC Effluents/Solvents) A->C D Segregation in Compatible Containers B->D C->D E Labeling as 'Hazardous Waste - UN3077' D->E F Satellite Accumulation Area (SAA) Storage E->F G Licensed Waste Hauler Transport F->G H High-Temperature Incineration (>1000°C) G->H I Mineralization (C-F Bond Cleavage) H->I

Figure 1: End-to-end operational workflow for the segregation, containment, and thermal destruction of fluorinated API waste.

Standard Operating Procedure (SOP): Step-by-Step Disposal

To guarantee trustworthiness, this protocol is designed as a self-validating system . Every action is paired with a verification step to ensure zero environmental release.

Phase 1: Point-of-Generation Segregation
  • Action: Immediately separate solid waste (e.g., spent powders, empty vials, contaminated gloves) from liquid waste (e.g., extraction solvents, aqueous buffers).

  • Causality: Liquid and solid wastes possess drastically different combustion enthalpies. Mixing them alters the caloric value of the waste stream, potentially causing incomplete combustion and the release of toxic perfluoroalkyl substances (PFAS) during incineration[4].

  • Validation Step: Weigh the empty waste container before use. After adding waste, cross-reference the added mass with your experimental yield/loss logs. A mass balance reconciliation ensures 100% of the generated metabolite is accounted for.

Phase 2: Containment and Labeling
  • Action: Place solid waste in heavy-duty, puncture-resistant polyethylene containers. Liquid waste must be stored in chemically compatible high-density polyethylene (HDPE) or amber glass carboys.

  • Action: Affix a label reading: "Hazardous Waste - Toxic to Aquatic Life - Contains Fluorinated API Metabolite (UN3077)".

  • Validation Step (The Tip Test): Before moving liquid containers, gently tilt the sealed carboy to a 45-degree angle over a secondary containment tray. Visually verify the integrity of the cap seal. If no micro-leaks are detected, the container is validated for transport.

Phase 3: Satellite Accumulation Area (SAA) Storage
  • Action: Store sealed containers in a designated SAA.

  • Causality: The SAA must feature secondary containment capable of holding 110% of the largest container's volume. This mitigates the risk of catastrophic environmental release in the event of primary container failure.

Phase 4: Final Destruction
  • Action: Contract a licensed hazardous waste vendor for transport to an EPA-approved commercial waste combustor[5]. Do not autoclave or microwave this waste, as these methods only sterilize biologicals and will not destroy the API[6].

  • Validation Step: Retain the hazardous waste manifest provided by the hauler. Track the manifest to the destination facility to verify that high-temperature incineration was completed.

Spill Management & Decontamination Protocol

In the event of an accidental spill of Retigabine N-beta-D-Glucoside powder or solution, immediate action is required to prevent occupational exposure and surface contamination[7].

  • Containment: Do not sweep dry powders, as this aerosolizes the toxic dust. Cover the spill with damp absorbent pads or use a HEPA-filtered vacuum[7].

  • Chemical Decontamination: Wash the affected benchtop or floor with a solvent mixture (e.g., 70% Methanol / 30% Water) to solubilize the glucoside, followed by a pure water rinse. Collect all wash liquids as hazardous waste.

  • Self-Validating Check: Swab the decontaminated surface. Extract the swab in 1 mL of methanol and run a rapid LC-MS/MS or UV-Vis analysis. The decontamination protocol is only considered complete when the residual concentration of the metabolite falls below the analytical limit of detection (LOD).

Regulatory Compliance & Environmental Impact

Adherence to federal guidelines is non-negotiable. The EPA's Management Standards for Hazardous Waste Pharmaceuticals strictly prohibits the sewering (flushing down the drain) of hazardous waste pharmaceuticals at all healthcare and research facilities[8]. Flushing Retigabine N-beta-D-Glucoside introduces fluorinated xenobiotics directly into municipal water systems, bypassing standard filtration[1][9]. Furthermore, OSHA guidelines mandate that all overtly contaminated materials from a spill or cleanup must be managed as hazardous waste to protect clinical and laboratory staff[6].

Sources

Personal protective equipment for handling Retigabine N-beta-D-Glucoside

Author: BenchChem Technical Support Team. Date: April 2026

Handling Retigabine N-beta-D-Glucoside requires a rigorous, scientifically grounded approach to laboratory safety. As a major phase II metabolite of the antiepileptic drug retigabine (ezogabine), this compound is primarily utilized as an analytical reference standard in pharmacokinetic (PK) bioanalysis[1].

This guide provides drug development professionals and analytical chemists with field-proven, self-validating protocols for the safe handling, preparation, and disposal of this compound.

Scientific Context: The Analytical Challenge

Retigabine functions as a neuronal potassium channel (Kv7.2-7.5) opener[2]. In vivo, it is extensively metabolized via hepatic N-glucuronidation and acetylation[3]. The primary challenge in PK bioanalysis is the presence of circulating labile N-glucuronides and N-glucosides[4]. During sample handling, these labile metabolites can degrade back into the parent drug, leading to a critical overestimation of retigabine concentrations[4]. Utilizing high-purity Retigabine N-beta-D-Glucoside as a stable reference standard is essential for developing validated LC-MS/MS methods that accurately differentiate these metabolites[1].

Hazard Profile & Causality in PPE Selection

While Retigabine N-beta-D-Glucoside is a metabolite, it must be handled with the same stringent safety precautions as the active pharmaceutical ingredient (API). Every piece of Personal Protective Equipment (PPE) is selected based on the specific physicochemical and toxicological properties of the compound.

  • Ocular Toxicity (H319): Retigabine derivatives cause serious eye irritation[5]. Direct contact with concentrated standard powders or aerosolized particulates can cause severe ocular damage.

  • Aquatic Toxicity (H400/H410): The compound is highly toxic to aquatic life with long-lasting effects[5]. This dictates strict environmental isolation and absolute prohibition of drain disposal.

  • Systemic Exposure: As a pharmacologically relevant metabolite, accidental inhalation of the lyophilized powder can lead to unintended central nervous system (CNS) modulation.

Required Personal Protective Equipment (PPE)
Protection ZoneRequired EquipmentCausality & Operational Logic
Eye/Face ANSI Z87.1 Safety GogglesStandard safety glasses leave peripheral gaps. Goggles provide a full seal against aerosolized H319-classified powders during weighing.
Respiratory Powder Enclosure / BSCHandling must occur in a Class II Biological Safety Cabinet (BSC) or dedicated weighing enclosure to capture pharmacologically active dust[5].
Hands Double Nitrile GlovesThe outer glove protects against the API powder. The inner glove provides a barrier against the organic solvents (e.g., DMSO, Methanol) used for solubilization.
Body Flame-Resistant Lab CoatPrevents dermal accumulation of static-charged powders and provides a barrier against solvent splashes during standard preparation.

Standard Operating Procedure: Analytical Preparation Workflow

To ensure both operator safety and analytical integrity, the preparation of Retigabine N-beta-D-Glucoside must follow a self-validating workflow.

Step 1: Environmental Setup & Static Neutralization

  • Action: Activate the BSC or powder weighing enclosure and verify inward airflow. Place an anti-static bar (ionizer) next to the micro-balance.

  • Causality: Fine pharmaceutical powders hold strong triboelectric static charges. Neutralizing the environment prevents the powder from repelling off the spatula, which causes both workspace contamination and inaccurate mass readings.

Step 2: PPE Donning & Material Staging

  • Action: Don a lab coat, safety goggles, and double nitrile gloves. Stage the Retigabine N-beta-D-Glucoside vial, a tared anti-static weigh boat, and a volumetric flask inside the enclosure.

Step 3: Analytical Weighing

  • Action: Using a micro-spatula, carefully transfer the required mass of the standard into the weigh boat.

  • Validation: Close the balance doors and wait for a stable reading for 10 seconds. A drifting mass indicates static interference or draft exposure, invalidating the measurement and requiring recalibration.

Step 4: Solubilization (Closed-System Transfer)

  • Action: Transfer the powder directly into the volumetric flask. Add the primary solvent (e.g., LC-MS grade Methanol or DMSO) to dissolve the standard before removing the flask from the ventilated enclosure.

  • Validation: Perform a visual inspection of the volumetric flask against a dark background. Complete optical clarity validates that no micro-particulates remain undissolved, ensuring the standard is safe to move to the open bench for LC-MS/MS injection.

Operational Workflow Diagram

Workflow A 1. Risk Assessment Verify SDS & Hood Flow B 2. PPE Donning Double Nitrile & Goggles A->B C 3. Powder Handling Anti-static Weighing B->C D 4. Solubilization Dissolve in Organic Solvent C->D E 5. Analytical Use LC-MS/MS Calibration D->E F 6. Waste Segregation Incineration (Aquatic Toxicity) D->F Excess Reagents E->F Consumables G 7. Decontamination Surface Wipe-down F->G

Safe handling and analytical preparation workflow for Retigabine N-beta-D-Glucoside.

Disposal & Decontamination Plan

Because Retigabine and its metabolites are highly toxic to aquatic ecosystems[5], disposal must be strictly managed to prevent environmental release.

1. Solid Waste Management All contaminated consumables (weigh boats, pipette tips, spatulas, and the outer layer of nitrile gloves) must be sealed in a designated hazardous chemical waste bag. These materials must be slated for high-temperature incineration. Never dispose of API-contaminated plastics in standard biohazard or municipal trash.

2. Liquid Waste Segregation All solvent waste, mobile phase effluent from the LC-MS/MS, and expired standard solutions containing Retigabine N-beta-D-Glucoside must be collected in a dedicated, clearly labeled organic waste carboy[5].

3. Surface Decontamination (Self-Validating)

  • Action: Wipe down the balance, spatulas, and workspace with a lint-free wipe dampened with 70% Isopropanol or Methanol to capture residual API.

  • Validation: To validate the decontamination of the workspace, perform a secondary wipe of the balance area with a clean swab, extract it in solvent, and run it as a "blank" via LC-MS/MS. A clean chromatogram confirms zero carryover, validating the safety of the workspace for the next operator.

References

  • Axios Research. "Retigabine N-beta-D-glucoside 1". Available at: [Link][1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 121892, Ezogabine". Available at:[Link][3]

  • Medical Dialogues. "Retigabine: Indications, Uses, Dosage, Drugs Interactions, Side effects". Available at:[Link][2]

  • Analytical Methods (RSC Publishing). "Development and validation of a quantitative method for determination of retigabine and its N-acetyl metabolite; overcoming challenges associated with circulating labile N-glucuronide metabolites". Available at:[Link][4]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。